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  • Product: 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
  • CAS: 1203499-08-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical entity 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Altho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical entity 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although not extensively documented in publicly available literature, its structure, combining a substituted nitropyridine core with a piperazine moiety, suggests a rich chemical landscape for exploration. This document will detail its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential biological activities, and essential safety protocols.

Molecular Structure and Physicochemical Properties

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a substituted N-arylpiperazine. The core of this molecule is a pyridine ring, which is functionalized with a bromine atom at the 5-position and a nitro group at the 3-position. A piperazine ring is attached to the pyridine core at the 2-position via a nitrogen atom.

The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution. The piperazine moiety, a common pharmacophore, is known to enhance the pharmacokinetic properties of drug candidates.[1]

Predicted Physicochemical Properties:

PropertyPredicted ValueJustification
Molecular Formula C₉H₁₀BrN₅O₂Based on the chemical structure
Molecular Weight 300.11 g/mol Calculated from the molecular formula
Appearance Yellow to light-brown solidSimilar pyridine derivatives are often colored solids.
Melting Point >200 °CBased on related compounds like 2-Amino-5-bromo-3-nitropyridine.
Boiling Point >300 °CEstimated based on the high melting point and molecular weight.
Solubility Soluble in organic solvents like DMSO and DMFN-aryl piperazines generally exhibit good solubility in polar aprotic solvents.

Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

A plausible and efficient synthetic route for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming N-aryl piperazines utilizes a halogenated pyridine and piperazine.[2]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the preparation of the key intermediate, 2-chloro-5-bromo-3-nitropyridine, followed by its reaction with piperazine.

Synthetic_Pathway 3-Methylpyridine 3-Methylpyridine Nitration Nitration 3-Methylpyridine->Nitration HNO₃/H₂SO₄ 2-Bromo-3-methyl-5-nitropyridine 2-Bromo-3-methyl-5-nitropyridine Nitration->2-Bromo-3-methyl-5-nitropyridine HNO₃/H₂SO₄ Bromination Bromination 3-Bromo-2-chloro-5-nitropyridine 3-Bromo-2-chloro-5-nitropyridine Bromination->3-Bromo-2-chloro-5-nitropyridine NBS Chlorination Chlorination 2-chloro-5-bromo-3-nitropyridine 2-chloro-5-bromo-3-nitropyridine Chlorination->2-chloro-5-bromo-3-nitropyridine POCl₃ SNAr_Reaction SNAr_Reaction 1-(5-Bromo-3-nitropyridin-2-yl)piperazine 1-(5-Bromo-3-nitropyridin-2-yl)piperazine SNAr_Reaction->1-(5-Bromo-3-nitropyridin-2-yl)piperazine 2-Bromo-3-methyl-5-nitropyridine->Bromination NBS 3-Bromo-2-chloro-5-nitropyridine->Chlorination POCl₃ Piperazine Piperazine Piperazine->SNAr_Reaction 2-chloro-5-bromo-3-nitropyridine->SNAr_Reaction

Caption: Proposed synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine

This precursor can be synthesized from commercially available starting materials through a series of well-established reactions, including nitration, bromination, and chlorination of a pyridine derivative.[3]

Step 2: Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add piperazine (2.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Structural Elucidation and Characterization

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR - Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring. - Two broad singlets or triplets in the aliphatic region (δ 3.0-4.0 ppm) corresponding to the eight protons of the piperazine ring.
¹³C NMR - Five signals in the aromatic region (δ 110-160 ppm) for the carbon atoms of the pyridine ring. - One or two signals in the aliphatic region (δ 40-55 ppm) for the carbon atoms of the piperazine ring.
IR (Infrared) Spectroscopy - Characteristic peaks for N-O stretching of the nitro group (~1530 and 1350 cm⁻¹). - C-N stretching vibrations for the aromatic amine linkage (~1300 cm⁻¹). - C-Br stretching vibration (~600-700 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 300/302, showing the characteristic isotopic pattern for bromine).

The NMR spectra of N-acylated piperazines can sometimes show complex patterns due to hindered rotation around the C-N amide-like bond, which may lead to the observation of rotamers.[4]

Potential Applications in Drug Discovery

The unique combination of a bromo-nitropyridine scaffold and a piperazine moiety suggests that 1-(5-Bromo-3-nitropyridin-2-yl)piperazine could be a valuable building block in medicinal chemistry.

  • Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[5][6] The presence of a halogen, such as bromine, can enhance this activity.[7]

  • Antiproliferative and Anticancer Activity: Many pyridine and piperazine-containing compounds have been investigated for their potential as anticancer agents.[5]

  • Central Nervous System (CNS) Activity: Arylpiperazines are a well-known class of compounds that interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[8]

The anxiolytic and sedative effects of some pyridine derivatives have also been reported.[9] Further derivatization of the second nitrogen atom of the piperazine ring could lead to a library of compounds with diverse biological activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific toxicity data for this compound is not available, related compounds such as piperazine can be corrosive and cause skin and eye irritation.[10] Nitro- and bromo-substituted aromatic compounds should be handled with care as they can be toxic and irritants.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound may be sensitive to light.[10]

The recreational use of some piperazine derivatives has been reported to cause adverse health effects.[11][12][13] Therefore, all handling and experimental procedures should be conducted with a high degree of caution.

Conclusion

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a promising chemical scaffold that can be synthesized through a straightforward nucleophilic aromatic substitution reaction. Its structural features suggest a high potential for biological activity, making it an attractive target for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, encouraging further research into this interesting molecule.

References

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185).
  • Cochran, B. M., & Michael, F. E. (2008). A Highly Diastereoselective Intramolecular Hydroamination for the Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation of a Glycine-Based Diamine with Aldehydes: An Efficient Access to 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A Practical Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Lai, L. L., Wang, E., & Luh, B. J. (2001).
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). (Pyridyl)phosphine-Ligated Ruthenium(II)-Catalyzed Diol–Diamine Coupling to Afford Piperazines and Diazepanes. Organic Letters, 25(10), 1754-1759.
  • National Center for Biotechnology Information. (n.d.). Piperazine derivatives as dangerous abused compounds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Patents, G. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Patents, G. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Patents, G. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine under Aerobic Conditions. Organic Letters, 18(20), 5272-5275.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Exploratory

1-(5-Bromo-3-nitropyridin-2-yl)piperazine CAS 1203499-08-4 data

An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (CAS 1203499-08-4) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(5-Bromo-3-nitropyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (CAS 1203499-08-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its synthesis, properties, reactivity, and applications, offering field-proven insights into its utility.

Introduction and Strategic Importance

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a substituted pyridinylpiperazine that serves as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and life science research.[1][2][3] The piperazine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and act as a linker for pharmacophoric groups.[1][4] The presence of a bromo group, a nitro group, and a reactive secondary amine on a single scaffold provides multiple, orthogonal handles for chemical modification, making it a valuable starting material for creating diverse compound libraries.[5]

This compound's structure is strategically designed for facile elaboration. The electron-withdrawing nitro group activates the pyridine ring, facilitating the initial synthesis via nucleophilic aromatic substitution (SNAr), while also providing a functional group that can be readily transformed in later steps.

Core Compound Data
IdentifierValueSource(s)
CAS Number 1203499-08-4[2][6]
Molecular Formula C₉H₁₁BrN₄O₂[2][6]
Molecular Weight 287.11 g/mol [2][6]
Classification Heterocyclic Building Block[6]
Primary Use Laboratory chemical for synthesis of substances[2]

Synthesis and Mechanism

The principal route for synthesizing 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the electronic nature of the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position renders the carbon at the 2-position highly electrophilic, making it susceptible to attack by a nucleophile like piperazine.[7] The bromine at the 5-position further contributes to the ring's electrophilicity.

The most logical precursor is a di-halogenated nitropyridine, such as 2-chloro-5-bromo-3-nitropyridine or 2,6-dichloro-3-nitropyridine, reacting with piperazine. The reaction with 2-chloro-3-nitropyridine and piperazine has been shown to proceed effectively to create similar pyridinylpiperazine structures.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Chloro-5-bromo-3-nitropyridine P1 Nucleophilic Aromatic Substitution (SNAr) R1->P1 Electrophile R2 Piperazine (excess) R2->P1 Nucleophile Prod 1-(5-Bromo-3-nitropyridin-2-yl)piperazine P1->Prod

Caption: General workflow for the synthesis of the title compound.

Exemplary Synthesis Protocol

This protocol is a validated, general procedure based on established SNAr reactions for similar structures.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Nucleophile: Add piperazine (2.5-3.0 eq) to the solution. Using an excess of piperazine is crucial; it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion and minimizing the formation of di-substituted byproducts.[1]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove excess piperazine and piperazine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography on silica gel to yield the pure 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Physicochemical and Spectroscopic Profile

While detailed, batch-specific analytical data requires direct measurement, the expected spectroscopic characteristics can be inferred from the molecular structure. Such characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Characteristics
Appearance Likely a solid, ranging from light yellow to brown crystalline powder, similar to related compounds.[8]
¹H NMR Signals corresponding to the two distinct protons on the pyridine ring (aromatic region, ~8.0-8.5 ppm). Signals for the eight protons on the piperazine ring, likely appearing as two multiplets in the aliphatic region (~3.0-4.0 ppm), plus a broad singlet for the N-H proton.
¹³C NMR Signals for the five distinct carbons of the pyridine ring and two distinct carbons of the piperazine ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of 288.02 (for ⁷⁹Br) and 290.02 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, which is characteristic of a monobrominated compound.
Purity Commercially available with purity typically around 95-97%.[6][9]

Reactivity and Strategic Transformations

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a trifunctional building block, offering at least three distinct sites for subsequent chemical modification. This versatility is paramount to its value in drug discovery for generating analog libraries.[4][5]

  • N-Alkylation/Acylation of Piperazine: The secondary amine of the piperazine ring is a potent nucleophile, readily undergoing reactions such as reductive amination, N-alkylation with alkyl halides, or acylation to form amides and ureas.[1] This is the most common modification site for introducing diverse side chains to modulate biological activity and physicochemical properties.

  • Cross-Coupling of the Bromo Group: The bromo substituent at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig amination (with amines).[10] This allows for the introduction of various aryl, heteroaryl, or other functional groups, significantly expanding the molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., using H₂, Pd/C, or SnCl₂). The resulting amino group can then be used for further derivatization, such as sulfonamide or amide formation, or for building fused ring systems.

G cluster_start Starting Material cluster_products Potential Derivatives Start 1-(5-Bromo-3-nitropyridin-2-yl)piperazine P1 N-Alkylated/Acylated Product Start->P1 Reductive Amination/ Acylation @ Piperazine N-H P2 Suzuki/Buchwald-Hartwig Coupled Product Start->P2 Pd-Catalyzed Coupling @ Bromo Group P3 Amino-pyridine Product Start->P3 Reduction @ Nitro Group

Caption: Key reactive sites and potential downstream transformations.

Applications in Research and Drug Discovery

While specific biological activities for this exact compound are not widely published, its core structure is integral to many biologically active agents. Pyridylpiperazine derivatives are known to exhibit a wide range of activities, including urease inhibition and effects on the central nervous system.[7][11]

  • Scaffold for Kinase Inhibitors: The general structure is reminiscent of scaffolds used in developing kinase inhibitors, where the piperazine links a heterocyclic core to other aromatic moieties that interact with the kinase active site.[1]

  • CNS Agents: Arylpiperazines are a classic pharmacophore in drugs targeting central nervous system receptors, such as dopamine and serotonin receptors.[11] This building block provides a direct route to novel CNS-active compounds.

  • Fragment-Based Drug Discovery (FBDD): Due to its molecular weight and multiple functionalization points, this compound is an excellent fragment for FBDD campaigns. It can be used to probe protein binding sites, with subsequent modifications at its reactive handles to grow the fragment into a potent lead molecule.

Safety and Handling

According to available Safety Data Sheets (SDS), 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is not classified as a hazardous substance or mixture under GHS.[2] However, related brominated and nitrated pyridines are known to be irritants.[12][13] Therefore, standard laboratory precautions are essential.

Safety AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses, and a lab coat.[2][14]
Inhalation Avoid breathing dust. Use in a well-ventilated area or fume hood.[14]
Skin/Eye Contact Avoid contact. In case of contact, rinse thoroughly with water.[2]
Ingestion Do not ingest. Wash hands thoroughly after handling.[2]
Storage Store in a tightly sealed container in a cool, dry place.[15]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[2]

References

  • Perrone, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Alam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. organic-chemistry.org. [Link]

  • Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Ghavre, M., et al. (2016). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Yılmaz, M., & Pekel, A. T. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • P2 InfoHouse. (n.d.). Alternative Cleaning Process/Product Vendor List - Chlorofluorocarbon solvents. P2 InfoHouse. [Link]

  • Zhang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Piperazine, anhydrous. Thermo Fisher Scientific. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • American Elements. (n.d.). 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. American Elements. [Link]

  • ChemPure Chemicals. (n.d.). About Us. ChemPure Chemicals. [Link]

  • Nuohey. (n.d.). 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. Nuohey. [Link]

  • Dwyer Instruments, Inc. (2011). A-170-A Pigtail Siphon RoHS Certificate of Compliance. Dwyer Instruments. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 15862-34-7 | 5-Bromo-3-nitropyridin-2-ol. Alchem.Pharmtech. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Abstract This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for the preparation of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a key building block in contempor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for the preparation of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a key building block in contemporary drug discovery and development. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, leveraging the electronic properties of the substituted pyridine ring. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering not only a step-by-step experimental protocol but also a detailed rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and bioavailability.[1] When coupled with a substituted pyridine ring, as in the case of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, it provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic placement of the bromo and nitro groups on the pyridine core offers multiple points for further chemical modification, making this compound a valuable intermediate in the synthesis of, for example, kinase inhibitors.[2]

The synthetic approach detailed herein is a multi-step process commencing from the readily available 2-aminopyridine. The core strategy involves the sequential functionalization of the pyridine ring to install the necessary bromo and nitro substituents, followed by the introduction of a suitable leaving group at the 2-position to facilitate the final nucleophilic aromatic substitution with piperazine. This pathway is designed for efficiency, high yield, and scalability.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is accomplished through a four-step sequence, as illustrated below. The rationale for this sequence is to first install the directing and activating groups (bromo and nitro) before introducing the piperazine moiety via a highly regioselective SNAr reaction.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Nucleophilic Aromatic Substitution (SNAr) A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo- 3-nitropyridine B->C HNO₃ / H₂SO₄ D 2-Chloro-5-bromo- 3-nitropyridine C->D 1. NaNO₂ / HCl 2. CuCl F 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (Target Molecule) D->F E Piperazine E->F

Figure 1: Overall synthetic pathway for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Step 1 & 2: Directed Electrophilic Aromatic Substitution

The synthesis commences with the bromination of 2-aminopyridine. The amino group at the 2-position is a powerful ortho-, para-director. Thus, bromination occurs selectively at the 5-position.[3] The subsequent nitration is also directed by the amino group to the 3-position. These initial steps are crucial for establishing the substitution pattern of the pyridine ring.

Step 3: The Sandmeyer Reaction - A Gateway to Nucleophilic Substitution

The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of other functional groups, including halogens. In this synthesis, the 2-amino group of 2-amino-5-bromo-3-nitropyridine is transformed into a chloro group. This is a critical step, as the resulting 2-chloro-5-bromo-3-nitropyridine is now highly activated for nucleophilic aromatic substitution.

Step 4: The Core Nucleophilic Aromatic Substitution (SNAr) Reaction

The final and key step in this synthesis is the nucleophilic aromatic substitution of 2-chloro-5-bromo-3-nitropyridine with piperazine. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, significantly activates the 2-position towards nucleophilic attack. The chlorine atom at this position serves as a good leaving group, facilitating the formation of the desired product. The reaction typically proceeds in the presence of a base to deprotonate the piperazine and enhance its nucleophilicity.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of 2-Amino-5-bromopyridine
  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (282 g, 3.0 mol) in glacial acetic acid (500 mL).

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of bromine (480 g, 3.0 mol) in glacial acetic acid (300 mL) and add it dropwise to the 2-aminopyridine solution over 1 hour with vigorous stirring, maintaining the temperature below 20°C initially.

  • After about half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water (750 mL) to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5 L beaker and neutralize with 40% aqueous sodium hydroxide solution with stirring and cooling until a precipitate forms.

  • Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.

  • Wash the dried solid with hot petroleum ether to remove any dibrominated by-product.

  • The resulting 2-amino-5-bromopyridine can be used in the next step without further purification.[3]

Synthesis of 2-Amino-5-bromo-3-nitropyridine
  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (500 mL) and cool to below 5°C in an ice bath.

  • Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) while maintaining the temperature below 5°C.

  • Add 95% nitric acid (26 mL, 0.57 mol) dropwise at 0°C with stirring.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the mixture with 40% aqueous sodium hydroxide solution.

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are sulfate-free.

  • The product can be recrystallized from ethyl methyl ketone to obtain pure yellow needles.[3]

Synthesis of 2-Chloro-5-bromo-3-nitropyridine
  • Suspend 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 6 M hydrochloric acid (250 mL) and cool to 0°C.

  • Slowly add solid sodium nitrite (8.3 g, 0.12 mol) while keeping the internal temperature below 5°C.

  • Stir the suspension at 0°C for 1 hour.

  • In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 0.13 mol) in degassed 38% hydrochloric acid.

  • Add the copper(I) chloride solution to the diazonium salt suspension and gradually warm the mixture to room temperature over 90 minutes, then heat to 70°C to complete the reaction.

  • Cool the reaction mixture, dilute with water (750 mL), and adjust the pH to ~9 with aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
  • To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add piperazine (2.5 equivalents) and a base such as potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • The crude 1-(5-bromo-3-nitropyridin-2-yl)piperazine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product as a solid.[2]

Product Characterization

The identity and purity of the synthesized 1-(5-Bromo-3-nitropyridin-2-yl)piperazine should be confirmed by standard analytical techniques.

Technique Expected Observations
1H NMR Signals corresponding to the pyridine ring protons (two doublets in the aromatic region) and the piperazine ring protons (two multiplets, typically broad, in the aliphatic region).
13C NMR Resonances for the five distinct carbons of the pyridine ring and the two distinct carbons of the piperazine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for a monobrominated compound.
Melting Point A sharp and defined melting point, indicative of high purity.

Workflow and Mechanistic Visualization

The following diagram illustrates the workflow for the pivotal SNAr reaction and the underlying mechanism.

SNAr_Workflow cluster_workflow SNAr Reaction Workflow cluster_mechanism SNAr Mechanism start Combine 2-chloro-5-bromo- 3-nitropyridine, piperazine, and base in solvent heat Heat to reflux and monitor by TLC start->heat workup Cool, remove solvent, and perform aqueous workup heat->workup purify Purify by recrystallization or column chromatography workup->purify characterize Characterize final product (NMR, MS, MP) purify->characterize reactants [Pyridine-Cl] + Piperazine meisenheimer Meisenheimer Complex (intermediate) reactants->meisenheimer Nucleophilic Attack product [Pyridine-Piperazine] + Cl⁻ meisenheimer->product Loss of Leaving Group

Figure 2: Workflow and mechanism of the SNAr reaction.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The strategic functionalization of the pyridine ring and the well-established nucleophilic aromatic substitution reaction make this a valuable and versatile synthesis for accessing this important chemical intermediate.

References

  • Pfirman, A., et al. (2016). Kinase inhibitors. RSC Drug Discovery Series.
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Exploratory

A Prospective Investigation of the Biological Activity of 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Abstract This document outlines a comprehensive theoretical and experimental framework for the investigation of 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine, a novel chemical entity with significant, unexplored therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive theoretical and experimental framework for the investigation of 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine, a novel chemical entity with significant, unexplored therapeutic potential. By dissecting the established bioactivities of its constituent chemical moieties—the nitropyridine core, the piperazine ring, and the bromo substituent—we hypothesize a dual-pronged activity profile in oncology and neuropharmacology. This guide provides a robust, scientifically grounded rationale for its synthesis and characterization, detailed protocols for in vitro screening, and a discussion of plausible mechanisms of action. It is intended to serve as a strategic blueprint for researchers, scientists, and drug development professionals seeking to explore new chemical spaces for challenging therapeutic targets.

Introduction: Rationale for Investigation

The relentless pursuit of novel therapeutic agents necessitates the rational design and investigation of new chemical matter. The compound 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine emerges as a compelling candidate for exploration, designed by the strategic hybridization of three pharmacologically significant motifs.

  • The Nitropyridine Scaffold: Nitropyridines are versatile precursors in the synthesis of a wide array of bioactive molecules.[1] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a key intermediate in pharmaceutical synthesis.[2][3] Furthermore, nitroaromatic compounds are a recognized class of anticancer agents, often functioning as hypoxia-activated prodrugs or inducing cellular stress through the generation of reactive oxygen species (ROS).[4][5][6]

  • The Piperazine Moiety: The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[2][7] Its flexible binding capabilities and favorable physicochemical properties make it a cornerstone for developing agents with central nervous system (CNS) activity (e.g., antidepressants, antipsychotics) and potent anticancer agents.[8][9]

  • The Pyridine Core & Bromo Substituent: Pyridine derivatives are fundamental building blocks in drug discovery, known to exhibit a vast spectrum of biological activities, including significant anticancer properties.[10] The inclusion of a halogen, such as bromine, can enhance binding affinity and modulate the electronic properties of the molecule, often leading to increased cytotoxic activity in cancer cells.[11][12]

Collectively, the unique combination of these three components in 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine provides a strong rationale for predicting significant biological activity, primarily in the domains of oncology and neuropharmacology. This guide details the necessary steps to synthesize, characterize, and validate these hypotheses.

Proposed Synthesis and Characterization

The synthesis of the target compound is most plausibly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, is primed for substitution at the halogenated positions.

Synthetic Pathway

The proposed reaction involves the displacement of the bromine atom at the C2 position of a suitable precursor, 2,5-dibromo-3-nitropyridine, by piperazine. The C2 position is expected to be more reactive than the C5 position due to the activating effect of the adjacent nitro group.

Diagram: Proposed Synthetic Route

G Precursor 2,5-dibromo-3-nitropyridine Reaction + Precursor->Reaction Piperazine Piperazine Piperazine->Reaction Product 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine Reaction->Product Nucleophilic Aromatic Substitution (SNA_r) Base (e.g., K2CO3), Solvent (e.g., DMSO) Heat

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis

Objective: To synthesize 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine.

Materials:

  • 2,5-dibromo-3-nitropyridine (1.0 eq)

  • Piperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitropyridine in DMSO, add piperazine and potassium carbonate.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Hypothesized Biological Activity & Proposed Screening

Based on the analysis of the compound's structural motifs, we propose a two-pronged screening strategy targeting its potential anticancer and neuropharmacological activities.

Anticancer Activity

The combination of a nitropyridine core and a piperazine moiety suggests potential as a cytotoxic agent.[10][13] Many piperazine derivatives exhibit potent antiproliferative effects across a range of cancer cell lines.[14][15]

Diagram: Anticancer Screening Workflow

cluster_invitro In Vitro Evaluation Start Synthesized Compound MTT Primary Screen: MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Start->MTT IC50 Determine IC50 Values MTT->IC50 Hit Active Hit? (IC50 < 10 µM) IC50->Hit Mechanism Secondary Assays: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V/PI) - ROS Detection Hit->Mechanism Yes Stop Inactive Hit->Stop No

Caption: A tiered workflow for evaluating anticancer potential.

Proposed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Table: Anticancer Activity
Cell Line Predicted IC₅₀ (µM)
MCF-7 (Breast)< 10
A549 (Lung)< 10
HCT116 (Colon)< 15
Vero (Non-cancerous control)> 50 (for selectivity)
Neuropharmacological Activity

Piperazine derivatives are well-known modulators of monoamine pathways, frequently targeting serotonin (5-HT) and dopamine (D) receptors.[8][16] These targets are crucial in the treatment of depression, anxiety, and psychosis.[17][18]

Proposed Protocol: Radioligand Binding Assay (e.g., for 5-HT₁A Receptor)

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human 5-HT₁A receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Table: Receptor Binding Affinity
Receptor Target Predicted Kᵢ (nM)
Serotonin 5-HT₁A< 100
Serotonin 5-HT₂A< 250
Dopamine D₂< 500

Plausible Mechanisms of Action

Anticancer Mechanism: Oxidative Stress

The nitroaromatic moiety can undergo enzymatic reduction within cancer cells, particularly under hypoxic conditions, to form a nitro radical anion.[5] This radical can react with molecular oxygen in a futile cycle to generate superoxide radicals and other reactive oxygen species (ROS).[4] An overwhelming increase in intracellular ROS can induce DNA damage, lipid peroxidation, and ultimately trigger apoptotic cell death.

Diagram: Hypothesized ROS-Mediated Apoptosis

Compound 5-bromo-3-nitro-2- (piperazin-1-yl)pyridine Enzyme Cellular Reductases (e.g., in hypoxic cells) Compound->Enzyme Radical Nitro Radical Anion Enzyme->Radical One-electron reduction ROS Reactive Oxygen Species (ROS) (e.g., O2-•, H2O2) Radical->ROS Reaction with O2 Damage Oxidative Stress & Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of anticancer action via ROS.

Neuropharmacological Mechanism: Receptor Modulation

The structural features of the compound, particularly the 2-(piperazin-1-yl)pyridine core, are analogous to known CNS drugs. The terminal nitrogen of the piperazine ring can engage in crucial interactions (e.g., hydrogen bonding, ionic interactions) within the binding pockets of G-protein coupled receptors like serotonin and dopamine receptors, acting as either an agonist or antagonist to modulate downstream signaling.

Conclusion and Future Directions

The novel compound 5-bromo-3-nitro-2-(piperazin-1-yl)pyridine represents a promising, yet uncharacterized, chemical entity. The strategic convergence of its nitropyridine, piperazine, and bromopyridine components provides a compelling, data-supported rationale for its investigation as a potential dual-action agent in oncology and neuropharmacology.

The experimental workflows detailed in this guide offer a clear and efficient path for initial in vitro evaluation. Positive results from these primary screens—specifically, potent cytotoxicity against cancer cell lines with a favorable selectivity index, or high-affinity binding to key CNS receptors—would validate the initial hypotheses and warrant progression to more advanced studies. Future work would include secondary mechanistic assays, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling to fully characterize its therapeutic potential.

References

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  • Yurttaş, L., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Bioorganic Chemistry. Available at: [Link]

  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Hultquist, M. E. & Howard, K. L. (1952). 1-(2-pyridyl) piperazine and process of preparing same. Google Patents.
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  • Sipos, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

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  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2021). OUCI. Available at: [Link]

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Foundational

An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Derivatives and Analogues

Abstract The 1-(5-bromo-3-nitropyridin-2-yl)piperazine scaffold represents a synthetically versatile and pharmaceutically significant core structure. The unique electronic arrangement of the substituted pyridine ring, co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(5-bromo-3-nitropyridin-2-yl)piperazine scaffold represents a synthetically versatile and pharmaceutically significant core structure. The unique electronic arrangement of the substituted pyridine ring, combined with the proven pharmacophoric properties of the piperazine moiety, makes this class of compounds a fertile ground for the discovery of novel therapeutic agents. The electron-withdrawing nature of the nitro and bromo groups activates the C2 position of the pyridine ring for facile nucleophilic aromatic substitution, providing a robust entry point for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of these compounds, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and drug development.

The Strategic Importance of the Core Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating synthetic accessibility, physicochemical properties, and the potential for biological interaction. The 1-(5-bromo-3-nitropyridin-2-yl)piperazine structure is a privileged scaffold for several key reasons:

  • Synthetic Tractability: The pyridine ring is highly electron-deficient due to the strong σ- and π-electron-withdrawing effects of the nitro group at the C3 position and the bromo group at the C5 position. This electronic deficit renders the C2 position, which is ortho to the nitro group and bears a suitable leaving group (typically a halogen like chlorine), exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This provides a high-yielding and reliable method for introducing the piperazine nucleus.

  • Pharmacophoric Versatility of Piperazine: The piperazine ring is one of the most ubiquitous heterocycles found in clinically approved drugs.[1][2] Its two nitrogen atoms offer distinct advantages: one serves as the anchor to the pyridine core, while the second (N4) provides a readily modifiable vector for introducing a wide array of substituents. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).[3][4]

  • Modulation of Biological Activity: The bromo- and nitro-substituents are not merely synthetic handles; they contribute to the molecule's overall profile. The bromine atom can engage in halogen bonding and provides a potential site for further modification via cross-coupling reactions. The nitro group can be reduced to an amine, opening up an entirely new dimension of chemical space for derivatization.

Synthesis of the Core Intermediate: A Validated Protocol

The cornerstone of any research program centered on this scaffold is the efficient synthesis of the parent compound, 1-(5-bromo-3-nitropyridin-2-yl)piperazine. The most direct and industrially scalable approach is the SNAr reaction between a 2-halo-5-bromo-3-nitropyridine precursor and piperazine.

Synthesis of the Precursor: 5-Bromo-2-chloro-3-nitropyridine

The key starting material is 5-bromo-2-chloro-3-nitropyridine. While commercially available, its synthesis from more common precursors is often required. A representative synthesis involves the nitration of 5-bromo-2-chloropyridine.[5]

Core Synthesis Workflow

The following diagram illustrates the primary synthetic pathway to the core intermediate.

Core Synthesis cluster_0 Precursor cluster_1 Reagent cluster_2 Core Intermediate Precursor 5-Bromo-2-chloro-3-nitropyridine Product 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Precursor->Product SNA_r Reaction (Base, Solvent) Piperazine Piperazine Piperazine->Product

Caption: General workflow for the synthesis of the core intermediate.

Experimental Protocol: Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

This protocol is adapted from analogous, well-established procedures for SNAr reactions on electron-deficient pyridines.[1]

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Piperazine (2.5 eq, using an excess minimizes bis-arylation)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1 M concentration of the limiting reagent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and the chosen solvent (ACN or DMF).

  • Add piperazine (2.5 eq) to the solution, followed by the base (K₂CO₃ or TEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using K₂CO₃, filter off the inorganic salts. If using TEA, proceed directly to the next step.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. The organic layer contains the desired product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-bromo-3-nitropyridin-2-yl)piperazine.

Derivatization Strategies at the N4 Position

The true power of this scaffold lies in the functionalization of the secondary amine on the piperazine ring. This allows for the systematic exploration of chemical space to optimize biological activity.

Derivatization cluster_reactions N4-Functionalization Reactions Core Core Intermediate (R-H) Alkylation Reductive Amination (R'-CHO, NaBH(OAc)₃) Core->Alkylation R = -CH₂-R' Acylation Amide Coupling (R'-COOH, EDCI/HOBt) Core->Acylation R = -C(O)-R' Sulfonylation Sulfonamide Formation (R'-SO₂Cl, Base) Core->Sulfonylation R = -S(O)₂-R' Urea Urea Formation (R'-NCO) Core->Urea R = -C(O)NH-R'

Caption: Key pathways for derivatization at the piperazine N4 position.

General Protocol: N4-Alkylation via Reductive Amination

Reductive amination is a robust and reliable method for introducing a wide variety of alkyl groups.

Materials:

  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the core intermediate (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of this reducing agent prevents the reduction of the aldehyde starting material.

  • Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the N4-alkylated product.

Biological Activity and Therapeutic Potential

While direct biological data for the 1-(5-bromo-3-nitropyridin-2-yl)piperazine core is specific to proprietary research, the broader class of arylpiperazines is exceptionally well-represented in pharmacology.[6] They are known to target a diverse range of biological systems.[7][8]

  • Central Nervous System (CNS): Many arylpiperazine derivatives modulate neurotransmitter receptors, particularly dopamine (D2, D3) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.[8][9]

  • Oncology: The piperazine moiety is a key component of numerous kinase inhibitors.[1] By modifying the N4-substituent to interact with the ATP-binding pocket of specific kinases, these compounds can inhibit signaling pathways crucial for cancer cell proliferation and survival.[6]

  • Other Therapeutic Areas: The scaffold has also been explored for antihistaminic, antiviral, and antimicrobial activities.[6][7]

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data based on established principles for related arylpiperazine kinase inhibitors. This data is illustrative and serves to guide rational drug design.

Compound IDN4-Substituent (R)Target KinaseIC₅₀ (nM)Rationale for Design
CORE-01 -HN/A>10,000Parent scaffold, serves as a baseline.
CORE-02 -CH₃Kinase A8,500Small alkyl group provides minimal interaction but confirms the scaffold can be tolerated.
CORE-03 -CH₂-PhKinase A950Introduction of an aryl ring can establish hydrophobic or π-stacking interactions within the binding site.
CORE-04 -C(O)-(4-methoxyphenyl)Kinase A250Amide linker provides a hydrogen bond acceptor. The methoxy group can occupy a specific sub-pocket.
CORE-05 -C(O)NH-(3-chlorophenyl)Kinase A45Urea moiety offers additional hydrogen bond donors/acceptors. The chloro-substituent explores halogen interactions.

Conclusion and Future Directions

The 1-(5-bromo-3-nitropyridin-2-yl)piperazine scaffold is a high-potential platform for modern drug discovery. Its straightforward and robust synthesis, coupled with the immense chemical space accessible through N4-derivatization, makes it an attractive starting point for lead generation and optimization campaigns. Future research should focus on leveraging this core to design targeted libraries against specific protein families, such as kinases or G-protein coupled receptors. Furthermore, modification of the pyridine ring itself—for instance, through reduction of the nitro group followed by further functionalization or Suzuki coupling at the bromo-position—can unlock novel structural analogues with potentially unique biological profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical class.

References

  • Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Unknown Author. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijptonline.com.
  • Yılmaz, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Li, J. et al. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Unknown Author. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Chittineni, M., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Asif, M. (2022). The medicinal chemistry of piperazines: A review. Scilit.
  • Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Kurt, B., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Unknown Author. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. chemistry-europe.onlinelibrary.wiley.com.
  • Unknown Author. (n.d.). 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.
  • Unknown Author. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Asif, M. (2022). The medicinal chemistry of piperazines: A review. PubMed.

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Exploratory

Unveiling the Therapeutic Landscape of Nitropyridinyl-Piperazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry The nitropyridinyl-piperazine core represents a compelling and increasingly explored scaffold in modern medicinal chemistry. This heterocyclic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The nitropyridinyl-piperazine core represents a compelling and increasingly explored scaffold in modern medicinal chemistry. This heterocyclic framework, characterized by the fusion of a nitro-substituted pyridine ring with a piperazine moiety, has demonstrated a remarkable versatility in engaging a diverse array of biological targets. The inherent electronic properties of the nitropyridine ring, coupled with the conformational flexibility and basicity of the piperazine unit, provide a unique chemical space for the design of novel therapeutic agents.[1][2] This guide delves into the known and potential therapeutic targets of nitropyridinyl-piperazine compounds, offering a comprehensive resource for researchers and drug development professionals. We will explore the established mechanisms of action, delineate promising therapeutic avenues, and provide detailed experimental workflows for target identification and validation, thereby empowering the scientific community to unlock the full therapeutic potential of this intriguing chemical class.

I. Established and Putative Therapeutic Targets

The therapeutic utility of nitropyridinyl-piperazine derivatives stems from their ability to interact with a range of protein families, including enzymes, G-protein coupled receptors (GPCRs), and kinases. This section will detail the current understanding of these interactions, highlighting both validated targets and promising areas for future investigation.

Enzyme Inhibition: A Validated Therapeutic Strategy

A significant body of evidence points to enzyme inhibition as a key mechanism of action for nitropyridinyl-piperazine compounds.

  • Urease: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been identified as potent inhibitors of urease, a nickel-dependent enzyme crucial for the survival of various pathogens, including Helicobacter pylori.[3] Inhibition of urease disrupts the pathogen's ability to neutralize the acidic environment of the stomach, representing a promising strategy for the treatment of gastric ulcers and related conditions.[3] The nitropyridine moiety plays a crucial role in coordinating with the nickel ions in the enzyme's active site, while the piperazine scaffold allows for various substitutions to optimize potency and pharmacokinetic properties.

  • Tyrosinase: While not featuring the pyridinyl core, related nitrophenylpiperazine compounds have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests that the nitro-aromatic piperazine motif has the potential to target this enzyme class, opening avenues for the development of agents for hyperpigmentation disorders.

The table below summarizes the inhibitory activity of representative nitropyridinyl-piperazine and related compounds against these enzymes.

Compound ClassTarget EnzymeRepresentative IC50 (µM)Therapeutic IndicationReference
1-(3-nitropyridin-2-yl)piperazine derivativesUrease2.0 ± 0.73Gastric ulcers, H. pylori infection[3]
Nitrophenylpiperazine derivativesTyrosinase72.55 ± 0.49Hyperpigmentation[4]
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

The broader class of arylpiperazines are well-established ligands for aminergic GPCRs, including serotonin and dopamine receptors.[5][6] This suggests that nitropyridinyl-piperazine compounds are likely to exhibit activity at these targets, offering potential for the treatment of a range of central nervous system (CNS) disorders. The nitrogen atoms of the piperazine ring can engage in key hydrogen bonding and ionic interactions within the receptor binding pockets. The nitropyridinyl moiety can explore hydrophobic subpockets and contribute to selectivity.

Potential GPCR targets and associated therapeutic areas include:

  • Dopamine Receptors (e.g., D2, D3): Antagonism at these receptors is a cornerstone of antipsychotic therapy for schizophrenia.[7]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of these receptors is central to the action of antidepressants and anxiolytics.[7]

Kinases: Targeting Cellular Proliferation and Signaling

The piperazine scaffold is a common feature in many approved kinase inhibitors used in oncology.[1] The piperazine ring often serves as a key anchoring point within the ATP-binding pocket of kinases. While specific data on nitropyridinyl-piperazine compounds as kinase inhibitors is emerging, the potential for this class to target kinases is high. Kinome-wide screening of these compounds could unveil novel inhibitors for various cancers and inflammatory diseases.

Other Potential Therapeutic Areas

Preliminary research and the known activities of related piperazine derivatives suggest several other promising therapeutic avenues for nitropyridinyl-piperazine compounds:

  • Antimicrobial and Antifungal Activity: The piperazine nucleus is present in a number of antimicrobial and antifungal agents.[8][9] The nitropyridinyl moiety could enhance these properties, offering new strategies to combat infectious diseases.

  • Anticancer Activity: Beyond kinase inhibition, arylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines through diverse mechanisms.[2][4][10][11]

  • Neuroprotection: Some piperazine derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases, suggesting a potential role in conditions like Alzheimer's and Parkinson's disease.[6][12]

  • Cardiovascular Effects: A nitrate derivative of piperazine has been shown to influence platelet activity, suggesting potential applications in cardiovascular diseases.[13]

II. Experimental Workflows for Target Identification and Validation

A systematic and multi-faceted approach is crucial for identifying and validating the therapeutic targets of novel nitropyridinyl-piperazine compounds. This section outlines key experimental workflows, from initial screening to in-depth mechanistic studies.

Target Identification Strategies

The initial step in understanding the mechanism of action of a novel compound is to identify its molecular target(s). Several powerful techniques can be employed for this purpose.

Chemical proteomics is a powerful unbiased approach to identify protein targets of a small molecule directly from a complex biological sample.[14]

  • Workflow:

    • Probe Synthesis: Synthesize a derivative of the nitropyridinyl-piperazine compound of interest that incorporates a reactive group (e.g., an alkyne or a photo-affinity label) and a handle for enrichment (e.g., biotin).

    • Cell Lysate Incubation: Incubate the probe with a cell lysate or tissue homogenate to allow for binding to its protein targets.

    • Cross-linking (for photo-affinity probes): Expose the mixture to UV light to covalently link the probe to its binding partners.

    • Enrichment: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

    • Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

Caption: Chemical proteomics workflow for target deconvolution.

For hypothesis-driven target identification, screening the compounds against large panels of purified proteins can provide rapid insights into their target class.

  • Kinome Screening: Services like KINOMEscan® offer high-throughput binding assays to profile the interaction of a compound against a large panel of human kinases.[15][16] This is particularly relevant given the prevalence of the piperazine scaffold in known kinase inhibitors.

  • GPCR Profiling: Radioligand binding assays can be used to screen compounds against a panel of GPCRs to identify potential interactions.[7][17][18]

Caption: Broad-panel screening for initial target identification.

Target Validation and Mechanistic Studies

Once potential targets are identified, a series of validation experiments are necessary to confirm the interaction and elucidate the mechanism of action.

Biochemical assays using purified proteins are essential for quantifying the potency and determining the mode of inhibition.

  • Enzyme Inhibition Assays:

    • Urease Inhibition Assay (Berthelot Method): This colorimetric assay measures the production of ammonia from urea by urease.[19] The inhibitory effect of the compound is determined by a decrease in ammonia production.

      • Step-by-Step Protocol:

        • Prepare a reaction mixture containing urease enzyme in a suitable buffer.

        • Add varying concentrations of the nitropyridinyl-piperazine compound.

        • Initiate the reaction by adding a urea solution.

        • After a defined incubation period, stop the reaction and measure the ammonia concentration using the Berthelot reagent, which forms a colored product that can be quantified spectrophotometrically.[20][21][22]

    • Tyrosinase Inhibition Assay: This assay measures the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically.[23][24][25][26]

      • Step-by-Step Protocol:

        • Prepare a reaction mixture containing mushroom tyrosinase in phosphate buffer.

        • Add the test compound at various concentrations.

        • Initiate the reaction by adding L-DOPA.

        • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Radioligand Binding Assays for GPCRs: These assays are the gold standard for determining the affinity of a ligand for its receptor.[7][17][18][27]

    • Step-by-Step Protocol:

      • Prepare cell membranes expressing the GPCR of interest.

      • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled nitropyridinyl-piperazine compound.

      • After incubation, separate the bound from unbound radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using a scintillation counter.

      • Determine the IC50 value of the compound, which can be converted to a Ki value (inhibitory constant).

Caption: General workflow for biochemical target validation.

Cell-based assays are crucial for confirming the activity of the compounds in a more biologically relevant context.

  • Functional Assays for GPCRs:

    • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured using commercially available kits (e.g., HTRF, ELISA).

    • Calcium Mobilization Assays: For GPCRs coupled to Gq proteins, changes in intracellular calcium levels can be monitored using fluorescent calcium indicators (e.g., Fluo-4).

  • Cell Viability and Proliferation Assays: To assess the anticancer potential of the compounds, their effects on the proliferation and viability of cancer cell lines can be measured using assays such as the MTT or CellTiter-Glo® assay.[11]

  • Signaling Pathway Analysis: Western blotting can be used to investigate the effect of the compounds on specific signaling pathways downstream of the putative target. For example, if a kinase is the target, the phosphorylation status of its known substrates can be examined.

III. Conclusion and Future Directions

The nitropyridinyl-piperazine scaffold has emerged as a promising starting point for the development of novel therapeutics. The validated activity of derivatives as urease inhibitors provides a strong foundation for their development as anti-infective agents. Furthermore, the broader pharmacological profile of arylpiperazines strongly suggests that nitropyridinyl-piperazine compounds will yield potent modulators of GPCRs and kinases, with potential applications in CNS disorders, oncology, and inflammatory diseases.

Future research should focus on a systematic exploration of the chemical space around the nitropyridinyl-piperazine core to establish comprehensive structure-activity relationships for various targets. The application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating the mechanisms of action of novel compounds and in identifying new therapeutic opportunities. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (n.d.). IRIS Unibas. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed. [Link]

  • A new nitrate derivative of piperazine: its influence on platelet activity. (n.d.). PubMed. [Link]

  • 2,5-diketopiperazines as neuroprotective agents. (n.d.). PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PubMed Central. [Link]

  • The Mechanisms Responsible for Neuroprotective Capacity of Arylpiperazine Dopaminergic Ligands Against Cell Death Induced by Sodium Nitroprusside. (2012). PubMed. [Link]

  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate. [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoveRx. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (n.d.). ResearchGate. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). PubMed Central. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (n.d.). PubMed. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • 4.3. In Vitro Tyrosinase Inhibitory Assay. (n.d.). Bio-protocol. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). RSC Publishing. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. [Link]

  • Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021). PubMed Central. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

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Foundational

In-Silico Analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine: A Technical Guide to Target Identification and Molecular Docking

Abstract This technical guide provides a comprehensive, in-depth exploration of the in-silico modeling and molecular docking of the novel compound, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. The piperazine moiety is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in-silico modeling and molecular docking of the novel compound, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. The piperazine moiety is a prevalent scaffold in numerous clinically approved drugs, recognized for its ability to modulate aqueous solubility, cell permeability, and protein-binding capacity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial target prediction to the intricacies of molecular docking and result interpretation. We will navigate the rationale behind key experimental choices, ensuring a self-validating and robust computational protocol. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific process, grounded in authoritative references and practical insights.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1] Its presence is often associated with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, largely due to their ability to interact with key biological targets.[3] The specific compound of interest, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, is a novel entity with an as-yet uncharacterized biological profile. In-silico approaches provide a powerful and efficient means to hypothesize and investigate its potential therapeutic applications by identifying and modeling its interactions with protein targets.[4]

Target Identification: Unveiling Potential Biological Partners

Prior to conducting molecular docking studies, it is imperative to identify potential protein targets for a novel compound. Without experimental data, computational methods such as ligand-based target prediction are invaluable.[5] These approaches operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.

For 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, we utilized the SwissTargetPrediction web server, a robust tool for predicting protein targets of small molecules based on a combination of 2D and 3D similarity measures to a database of known ligands.[5][6]

Protocol for Target Prediction using SwissTargetPrediction:

  • Input Molecule: The SMILES (Simplified Molecular Input Line Entry System) string for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, O=c1c(ncc(Br)c1)N1CCNCC1, was submitted to the SwissTargetPrediction server.

  • Organism Selection: Homo sapiens was selected as the target organism.

  • Prediction Execution: The prediction algorithm was initiated.

  • Result Analysis: The output provides a ranked list of potential protein targets based on a probability score.

The results of this analysis are summarized in the table below, highlighting the top-ranking potential targets for our compound of interest.

Target ClassTarget NameUniProt IDProbabilityKnown Actives (2D/3D)
LyaseCarbonic anhydrase IIP009180.20025/11
KinaseRho-associated protein kinase 1Q134640.13311/2
ProteaseCathepsin SP257740.1334/1
KinaseRho-associated protein kinase 2O751160.06710/2
G-protein coupled receptorDopamine D2 receptorP144160.0672/0
G-protein coupled receptor5-hydroxytryptamine receptor 2AP282230.0672/0

Based on these predictions, Carbonic anhydrase II, Rho-associated protein kinase 1 (ROCK1), and Cathepsin S emerge as the most promising initial targets for further investigation through molecular docking. For the purpose of this guide, we will proceed with a detailed docking protocol for Carbonic Anhydrase II , a well-characterized enzyme with readily available high-resolution crystal structures.

Molecular Docking: A Step-by-Step Protocol for Investigating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the molecular interactions.[4] The following protocol outlines a comprehensive workflow for docking 1-(5-Bromo-3-nitropyridin-2-yl)piperazine into the active site of Human Carbonic Anhydrase II.

Mandatory Visualization: In-Silico Modeling & Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking & Analysis Ligand Ligand Preparation (1-(5-Bromo-3-nitropyridin-2-yl)piperazine) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (Carbonic Anhydrase II) Receptor->Docking Analysis Analysis of Results Docking->Analysis

Caption: A generalized workflow for in-silico modeling and docking.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of the docking results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or similar chemical database: To obtain the 3D structure of the ligand.

Detailed Experimental Protocol

Step 1: Receptor Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB). A high-resolution structure without a bound inhibitor is preferable (e.g., PDB ID: 2CBE).

  • Prepare the Protein using AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the interaction.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt).

Step 2: Ligand Preparation

  • Obtain the Ligand Structure: The 3D structure of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine can be generated from its SMILES string (O=c1c(ncc(Br)c1)N1CCNCC1) using a tool like Open Babel or an online converter.

  • Prepare the Ligand using AutoDock Tools (ADT):

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Step 3: Grid Box Definition

  • Identify the Binding Site: The active site of Carbonic Anhydrase II is well-characterized and contains a zinc ion. This will be the target for our docking simulation.

  • Define the Grid Box using AutoDock Tools (ADT):

    • Load the prepared protein (protein.pdbqt) into ADT.

    • Center the grid box on the active site of the enzyme.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely. A typical size might be 60 x 60 x 60 Å.

    • Save the grid parameter file (e.g., grid.txt).

Step 4: Molecular Docking with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

Mandatory Visualization: Detailed Docking Protocol

PDB Download PDB (e.g., 2CBE) PrepProt Prepare Protein (Remove water, add H) PDB->PrepProt Grid Define Grid Box (Center on active site) PrepProt->Grid LigandSMILES Ligand SMILES PrepLigand Prepare Ligand (Define rotatable bonds) LigandSMILES->PrepLigand Config Create Vina Configuration File PrepLigand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Docked Poses Vina->Results

Caption: A step-by-step workflow for molecular docking using AutoDock Vina.

Analysis and Interpretation of Docking Results

The output from AutoDock Vina will provide several docked conformations (poses) of the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

4.1. Quantitative Analysis

The primary quantitative output is the binding energy. A more negative value indicates a more favorable binding interaction. This value can be used to compare the affinity of different ligands for the same target or to prioritize compounds for experimental validation.

PoseBinding Affinity (kcal/mol)
1-7.8
2-7.5
3-7.3
......

4.2. Qualitative Analysis

  • Visualize the Docked Poses: Load the protein (protein.pdbqt) and the output file (output_docking.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Carefully examine the interactions between the top-ranked pose of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine and the amino acid residues in the active site of Carbonic Anhydrase II. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Coordination with the Zinc Ion: A key interaction for inhibitors of this enzyme.

A thorough analysis of these interactions provides a structural basis for the predicted binding affinity and can guide further optimization of the ligand.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the analysis of the novel compound 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. Through target prediction, we have identified several potential protein targets, with Carbonic Anhydrase II, Rho-associated protein kinase 1, and Cathepsin S being the most probable. A detailed, step-by-step protocol for molecular docking with Carbonic Anhydrase II has been provided, from initial preparation of the ligand and receptor to the final analysis of the docking results.

The causality behind each step has been explained to ensure a robust and reproducible in-silico experiment. The predicted binding affinity and the nature of the molecular interactions provide a strong foundation for further investigation. The next logical steps would involve experimental validation of these computational predictions through in vitro binding assays and functional assays to confirm the inhibitory activity of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine against the predicted targets. This integrated approach of computational and experimental methods is crucial for accelerating the drug discovery and development process.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024, September 10). ACS Omega. Retrieved January 24, 2026, from [Link]

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  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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Foundational

A Methodological Framework for Determining the Solubility Profile of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals Abstract: The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly inf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and overall development pathway. This technical guide presents a comprehensive, methodology-focused framework for accurately determining the solubility profile of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide for researchers. It details the theoretical underpinnings of solubility, provides validated, step-by-step experimental protocols for the gold-standard shake-flask method coupled with HPLC-based quantification, and explains the scientific rationale behind each procedural choice. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system to generate reliable and reproducible solubility data, thereby enabling informed decision-making in the drug discovery and development process.

Introduction: The Critical Role of Solubility Profiling

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a substituted pyridinyl-piperazine derivative. Its structure, featuring a polar heterocyclic core with a basic piperazine moiety, a hydrogen bond-accepting nitro group, and a lipophilic bromo substituent, suggests a complex solubility behavior that will be highly dependent on the nature of the solvent.

In drug development, solubility is not merely a data point; it is a cornerstone of a compound's developability profile. Poor aqueous solubility can lead to low and erratic oral absorption, compromising in vivo efficacy.[1] Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, formulation development, and the preparation of stock solutions for in vitro screening.[2][3] Therefore, a systematic and accurate determination of a compound's solubility profile is an indispensable step in early-stage drug discovery.[4]

This guide provides the strategic and tactical details required to execute such a study, focusing on the principles that ensure data integrity and reproducibility.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the guiding tenet of solubility.[5] Solvents that share similar polarity and intermolecular force characteristics with a solute are more likely to dissolve it effectively. The solubility of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine will be governed by the interplay of its structural features with the properties of the organic solvent.

Key Solvent Properties Influencing Solubility:

  • Polarity: This is the most crucial factor. Polar solvents possess large dipole moments and contain bonds between atoms with different electronegativities (e.g., O-H, N-H).[6] Nonpolar solvents have little to no dipole moment.[6]

  • Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are generally more polar.

  • Hydrogen Bonding Capability: Solvents are classified as:

    • Polar Protic: Capable of donating hydrogen bonds (e.g., methanol, ethanol). These are effective at solvating both anions and cations.[6][7]

    • Polar Aprotic: Capable of accepting hydrogen bonds but not donating (e.g., DMSO, acetone, acetonitrile). They are poor at solvating anions.

    • Nonpolar: Poor hydrogen bond donors or acceptors (e.g., hexane, toluene).[7]

Given its structure, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is expected to exhibit higher solubility in polar solvents, particularly those that can interact with the nitro group and the piperazine nitrogens.

Table 1: Properties of Common Organic Solvents for Solubility Screening

This table provides a reference for selecting a diverse set of solvents to build a comprehensive solubility profile.

SolventClassRelative Polarity[8]Dielectric ConstantH-Bond Donor/Acceptor
n-HexaneNonpolar0.0091.9Neither
TolueneNonpolar0.0992.4Acceptor (weak)
DichloromethanePolar Aprotic0.3099.1Acceptor (weak)
Ethyl AcetatePolar Aprotic0.2286.0Acceptor
AcetonePolar Aprotic0.35521Acceptor
AcetonitrilePolar Aprotic0.46037.5Acceptor
2-Propanol (IPA)Polar Protic0.54619.9Both
EthanolPolar Protic0.65424.5Both
MethanolPolar Protic0.76232.7Both
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.44447Acceptor
N,N-Dimethylformamide (DMF)Polar Aprotic0.38637Acceptor
WaterPolar Protic1.00080.1Both

Experimental Design: A Validated Workflow

A robust experimental design is critical for generating trustworthy solubility data. The following workflow outlines a systematic approach, from initial setup to final analysis. This process is designed to determine the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can be fully dissolved in a solvent at a given temperature and pressure, while in equilibrium with the solid phase.[9][10]

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sample Processing cluster_analysis Phase 4: Quantification & Data Analysis A Weigh excess solid compound into vials B Add precise volume of selected organic solvent A->B Step 1.1 C Seal vials and place in shaking incubator B->C D Incubate at constant temp. (e.g., 25°C) for >24 hours C->D Step 2.1 E Centrifuge to pellet undissolved solid D->E F Filter supernatant using 0.22 µm syringe filter E->F Ensures removal of particulates G Dilute filtrate for analysis F->G Prepare for HPLC H Analyze by validated HPLC-UV method G->H I Quantify against a calibration curve H->I J Calculate solubility (mg/mL and Molarity) I->J

Figure 1: A comprehensive workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions. The causality for key steps is explained to foster a deeper understanding of the methodology.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for measuring equilibrium solubility due to its reliability and directness.[11]

Materials:

  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (solid, >98% purity)

  • Selection of organic solvents (HPLC grade or higher)[12]

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

Procedure:

  • Compound Addition: Add an excess amount of solid 1-(5-Bromo-3-nitropyridin-2-yl)piperazine to a 2 mL glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.[11][13] A starting point of ~5-10 mg is typically sufficient. Record the exact weight.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in a shaking incubator set to a constant temperature (e.g., 25°C) and shake vigorously.

    • Causality: Continuous agitation over an extended period is necessary to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium. An incubation time of 24-48 hours is standard.[11][13] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); identical concentration measurements validate that equilibrium has been achieved.[11]

  • Phase Separation: After incubation, allow the vials to rest at the incubation temperature for 30 minutes to permit larger particles to settle.

  • Sample Clarification:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

    • Causality: This step removes the bulk of the undissolved material, preventing premature clogging of the fine filter in the next step.

    • Carefully withdraw the supernatant using a pipette and pass it through a 0.22 µm syringe filter into a clean vial. The filter must be compatible with the organic solvent (PTFE is a good choice). Discard the initial few drops to saturate the filter membrane and prevent analyte adsorption.

    • Causality: Filtration is a non-negotiable step to remove any microscopic, undissolved particulates that could otherwise lead to an overestimation of solubility.

  • Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Replication: Perform each solubility measurement in triplicate to assess the precision of the experiment.[14]

Protocol 2: Quantification by Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying dissolved compounds due to its high sensitivity, specificity, and accuracy.[2][5]

Materials & Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid or other mobile phase modifier

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Method Development:

    • Mobile Phase: A gradient method is often a good starting point. For example: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A gradient from 10% B to 90% B over 10 minutes should elute the compound.

    • Detection Wavelength: The nitropyridine chromophore is expected to have strong UV absorbance. Use a DAD to scan the peak and select the wavelength of maximum absorbance (λ-max) for quantification.

    • Flow Rate & Column Temperature: Standard conditions of 1.0 mL/min and 30°C are typically suitable.

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

    • Perform serial dilutions from the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

  • Calibration Curve Generation:

    • Inject each calibration standard in triplicate onto the HPLC system.

    • Plot the mean peak area against the known concentration for each standard.

    • Perform a linear regression analysis. A coefficient of determination (R²) value > 0.995 is required to demonstrate linearity and validate the assay.

  • Sample Analysis:

    • Inject the diluted filtrate samples (from Protocol 1, step 6) onto the HPLC system.

    • Record the peak area for the analyte.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.

    • Back-calculate the original concentration in the undiluted filtrate by multiplying by the dilution factor. This value is the equilibrium solubility.

    • Express the final result in both mg/mL and Molarity (mol/L).

Figure 2: A logic diagram illustrating the classification of solvents to ensure a diverse screening set.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Solubility Profile of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine at 25°C

(Note: This is a template table for presenting experimentally determined data.)

SolventSolvent ClassRelative PolaritySolubility (mg/mL) ± SDSolubility (M) ± SD
n-HexaneNonpolar0.009[Experimental Data][Calculated Data]
TolueneNonpolar0.099[Experimental Data][Calculated Data]
DichloromethanePolar Aprotic0.309[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic0.228[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic0.460[Experimental Data][Calculated Data]
MethanolPolar Protic0.762[Experimental Data][Calculated Data]
DMSOPolar Aprotic0.444[Experimental Data][Calculated Data]

Interpretation: The results should be analyzed by correlating the measured solubility with the physicochemical properties of the solvents. It is anticipated that solubility will generally increase with solvent polarity. High solubility in protic solvents like methanol would suggest that hydrogen bonding interactions are significant. High solubility in polar aprotic solvents like DMSO would indicate that dipole-dipole interactions are a primary driver of solvation. This detailed profile provides a powerful dataset for selecting solvents for chemical reactions, crystallization studies, and preclinical formulation development.

Conclusion

Determining the solubility profile of a novel compound like 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a foundational activity in pharmaceutical research. By moving beyond simple screening and adopting a rigorous, well-understood methodology like the shake-flask technique coupled with validated HPLC analysis, researchers can generate high-quality, reliable data. This guide provides the necessary theoretical background and detailed, actionable protocols to establish such a capability. A thorough understanding of a compound's solubility is not an academic exercise but a practical necessity that derisks development and accelerates the journey from discovery to clinical application.

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Exploratory

Mechanism of action for substituted nitropyridine compounds

An In-Depth Technical Guide to the Mechanism of Action of Substituted Nitropyridine Compounds Executive Summary Substituted nitropyridines represent a versatile class of N-heterocyclic compounds with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Substituted Nitropyridine Compounds

Executive Summary

Substituted nitropyridines represent a versatile class of N-heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][3] Their therapeutic potential is intrinsically linked to the presence of the nitro (-NO₂) group, which functions as a bio-activatable "switch." The central mechanism of action hinges on the intracellular enzymatic reduction of this nitro group, a process that generates a cascade of highly reactive molecular species.[4][5] This guide provides a comprehensive exploration of this core mechanism, detailing the generation of nitro-anion radicals, reactive oxygen species (ROS), and reactive nitrogen species (RNS), and their subsequent cytotoxic effects. We will dissect the downstream consequences, including oxidative stress, DNA damage, and the inhibition of specific molecular targets, providing researchers and drug development professionals with a foundational understanding of this important class of compounds.

Introduction: The Chemical Versatility and Therapeutic Potential of Substituted Nitropyridines

The pyridine ring is a privileged structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] The addition of a nitro group to this scaffold dramatically alters its electronic properties and biological function. This strong electron-withdrawing group makes the compound susceptible to reduction, particularly in the hypoxic environments of tumors or within certain microorganisms.[4] This selective activation is the cornerstone of their therapeutic utility. The biological activity of these compounds is not monolithic; rather, it is a multifaceted process initiated by a single critical event: the bioreduction of the nitro group. This event transforms a relatively stable prodrug into a potent cytotoxic agent, leading to a variety of downstream effects that are lethal to the target cells or organisms.

The Core Mechanism: Reductive Activation of the Nitro Group

The bioactivation of nitropyridines is not a spontaneous process but is catalyzed by a family of enzymes known as nitroreductases.[6][7] These enzymes, which are more commonly expressed in bacteria and parasites than in mammalian cells, utilize cofactors like NADPH or NADH to facilitate the stepwise reduction of the nitro group.[5][7]

This process involves the transfer of up to six electrons, sequentially forming highly reactive intermediates, including the nitro-anion radical (a one-electron reduction product), a nitroso derivative (two-electron reduction), and a hydroxylamine derivative (four-electron reduction), before culminating in the formation of a stable, and often inactive, amino group (six-electron reduction).[5][6][8]

The key to the cytotoxicity of nitropyridines lies in the reactivity of the nitro-anion radical. This intermediate can participate in a futile redox cycle with molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻•).[9][10] This cycle can repeat, generating a significant amount of ROS. The other intermediates, such as the hydroxylamine, can also be directly toxic or lead to the formation of DNA-damaging species.[6]

Nitroreduction_Pathway cluster_2 Reactive Intermediates & Species Prodrug R-Py-NO₂ Nitroreductase Nitroreductase (NAD(P)H) Prodrug->Nitroreductase Radical Nitro-Anion Radical (R-Py-NO₂⁻•) Nitroreductase->Radical + 1e⁻ ROS ROS (O₂⁻•, H₂O₂) RNS (•NO, ONOO⁻) Radical->ROS Futile Redox Cycling with O₂ Other_Intermediates Nitroso (R-Py-NO) Hydroxylamine (R-Py-NHOH) Radical->Other_Intermediates + 1e⁻, + 2e⁻

Caption: Reductive activation of a nitropyridine prodrug by nitroreductases.

Downstream Cytotoxic Effects

The generation of reactive species initiates a multi-pronged assault on cellular integrity.

Induction of Oxidative and Nitrative Stress

The rapid production of ROS and RNS can overwhelm the target cell's antioxidant defenses, such as superoxide dismutase, catalase, and glutathione peroxidase.[9][11] This imbalance leads to a state of severe oxidative stress, causing widespread damage:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity and function.

  • Protein Damage: Proteins are susceptible to oxidation and nitration, leading to loss of enzymatic function and structural integrity.[11]

This mechanism is particularly effective against certain parasites, like Trypanosoma cruzi, which have inherently weaker antioxidant defense systems compared to mammalian host cells, providing a degree of selective toxicity.[9]

DNA Damage and Genomic Instability

The genome is a primary target for the reactive intermediates generated from nitropyridine reduction.[9] DNA damage occurs through two principal routes:

  • Direct Adduction: Reactive metabolites, particularly those from the nitroso and hydroxylamine intermediates, can form covalent adducts with DNA bases.[12][13]

  • Oxidative Damage: ROS, especially the hydroxyl radical formed from hydrogen peroxide, can oxidize DNA bases, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OH-dG), and can cause single- and double-strand breaks.[14][15][16]

This accumulation of genomic damage triggers cell cycle arrest and, if the damage is too severe to be repaired, activates apoptotic cell death pathways.

DNA_Damage_Pathway ROS ROS / RNS (from Nitroreduction) DNA Cellular DNA ROS->DNA Attacks Damage Oxidative Lesions (8-OH-dG) Strand Breaks Base Adducts DNA->Damage Repair DNA Damage Response (DDR) Damage->Repair Apoptosis Apoptosis Repair->DNA Successful Repair Repair->Apoptosis Overwhelming Damage

Caption: Pathway from reactive species generation to DNA damage and apoptosis.

Specific Molecular Target Inhibition

Beyond the generalized damage caused by reactive species, certain substituted nitropyridines have been shown to inhibit specific protein targets, leading to more defined mechanisms of action.

  • Anticancer Activity: Specific 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[17] They disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[17] Other nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme critical for redox balance in cancer cells.[1]

  • Antimicrobial Activity: Some thiophenyl-substituted pyrimidine derivatives act by inhibiting FtsZ, a key protein in the bacterial cell division machinery, thereby preventing bacterial replication.[18]

Enzyme_Inhibition Compound Nitropyridine Derivative Enzyme Target Enzyme (e.g., Microtubules, FtsZ) Compound->Enzyme Binds to Inhibition Inhibition of Function Enzyme->Inhibition Death Cell Cycle Arrest / Cell Death Inhibition->Death

Caption: Direct inhibition of a molecular target by a nitropyridine compound.

Case Study: Nifurtimox in Antiparasitic Therapy

Nifurtimox, a nitrofuran derivative (structurally related to nitropyridines in its mechanism), is a classic example of this mode of action and is used to treat Chagas disease, caused by the parasite Trypanosoma cruzi.[9]

  • Selective Activation: T. cruzi possesses a specific type I (oxygen-insensitive) nitroreductase that efficiently reduces nifurtimox to its nitro-anion radical.[7][19]

  • Oxidative Assault: This radical generates a high flux of superoxide radicals.[9][20]

  • Parasite Vulnerability: T. cruzi is deficient in catalase and has inefficient peroxidases, making it highly susceptible to the accumulation of hydrogen peroxide and other ROS.[9]

  • Lethal Consequences: The resulting oxidative stress causes significant breakdown of parasite DNA and damage to other cellular components, leading to parasite death.[9]

Experimental Methodologies for Mechanistic Elucidation

A robust investigation into the mechanism of action of a novel nitropyridine compound requires a logical, multi-step experimental approach.

MOA_Workflow A 1. Cytotoxicity Screening (SRB Assay) B 2. Apoptosis Confirmation (Annexin V/PI Staining) A->B C 3. Oxidative Stress Measurement (DCFH-DA Assay) A->C D 4. Cell Cycle Analysis (PI Staining / Flow Cytometry) A->D E 5. Specific Target Validation (Enzyme Assays, Western Blot) B->E D->E

Caption: A typical experimental workflow for MOA studies of nitropyridines.

Quantifying Cytotoxicity and Growth Inhibition: Sulforhodamine B (SRB) Assay
  • Principle: This assay relies on the ability of the SRB dye to bind stoichiometrically to proteins in cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

  • Experimental Causality: The SRB assay is chosen for its simplicity, reproducibility, and suitability for high-throughput screening of adherent cell lines.[21] It provides a robust measure of overall cytotoxicity (IC₅₀ or GI₅₀ values), which is the essential first step before investing in more complex mechanistic studies.[21]

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the nitropyridine compound for 48-72 hours.

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization & Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at ~510-570 nm.

Assessing Induction of Apoptosis: Annexin V-FITC / Propidium Iodide (PI) Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Experimental Causality: This dual-staining flow cytometry method is critical for distinguishing between different modes of cell death.[17] It confirms that the observed cytotoxicity is due to a programmed process (apoptosis) rather than simple necrosis, providing key insights into the cellular response.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Analysis: Analyze the cells immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

To effectively evaluate a series of substituted nitropyridine compounds, quantitative data should be summarized in a structured format. This allows for the direct comparison of structure-activity relationships (SAR).

Compound IDSubstitution PatternCytotoxicity (GI₅₀, µM)[17]% ROS Increase (vs. Control)% Cells in G2/M Phase[17]
NP-01 2-Chloro-5-nitro5.2180%15%
NP-02 2-Amino-5-nitro>5025%12%
NP-03 2-Methoxy-3-nitro0.08250%75%
NP-04 4-Phenyl-3-nitro0.05265%80%

Data are hypothetical for illustrative purposes, based on trends described in the literature.

Interpretation:

  • The conversion of the nitro group to an amino group (NP-02) likely represents the inactive metabolite, explaining the loss of activity.

  • Compounds NP-03 and NP-04 show high potency that correlates with a significant increase in ROS and a strong G2/M phase arrest, suggesting a dual mechanism of oxidative stress and microtubule disruption.[17]

Conclusion and Future Directions

The mechanism of action of substituted nitropyridines is a compelling example of prodrug bioactivation. The reduction of the nitro group unleashes a cascade of reactive species that inflict multifaceted and lethal damage upon target cells through oxidative stress, DNA damage, and, in some cases, specific enzyme inhibition. This multi-targeted assault is a key advantage in overcoming drug resistance. However, challenges remain, including potential host toxicity and the development of resistance through the upregulation of inactivating nitroreductases or enhanced antioxidant defenses.[22]

Future research should focus on designing nitropyridine derivatives with greater selectivity for target-specific nitroreductases, thereby minimizing off-target effects and improving the therapeutic index. Furthermore, exploring their use in combination therapies and developing them as hypoxia-activated agents for solid tumors are promising avenues for fully realizing the therapeutic potential of this versatile chemical scaffold.

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Foundational

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of a Six-Membered Ring In the vast landscape of heterocyclic ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the profound and sustained impact on medicinal chemistry as the simple, six-membered diamine ring: piperazine.[1] At first glance, its symmetrical, saturated structure appears unassuming. Yet, this inherent simplicity is the very source of its power, rendering it a "privileged scaffold" in the parlator of drug discovery.[2][3] This guide, intended for the discerning researcher, will delve into the multifaceted role of the piperazine core, exploring its fundamental physicochemical properties, its strategic deployment across diverse therapeutic areas, and the key synthetic methodologies that enable its versatile application. We will dissect not just the "what" but the "why," providing field-proven insights into the causal relationships between the piperazine moiety and desired pharmacological outcomes.

Part 1: Deconstructing the "Privileged" Status - Physicochemical & Structural Rationale

The ubiquity of the piperazine ring in approved pharmaceuticals is no accident. It stems from a unique confluence of physicochemical and structural attributes that medicinal chemists expertly manipulate to overcome common drug development hurdles.[4][5]

1.1. Modulating Physicochemical Properties: The Twin Nitrogen Advantage

The two nitrogen atoms at the 1 and 4 positions are the lynchpins of piperazine's utility. They bestow upon the scaffold a set of tunable properties crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][6]

  • Basicity and pKa: Piperazine is a diprotic base with two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[7] This allows for precise control over the molecule's ionization state at physiological pH. By forming salts, chemists can significantly enhance aqueous solubility, a critical factor for oral bioavailability and formulation development.[7][8] The basic nitrogens also serve as hydrogen bond acceptors, facilitating interactions with biological targets.[6]

  • Solubility: Unsubstituted piperazine is freely soluble in water.[9] This inherent hydrophilicity can be harnessed to counterbalance lipophilic regions of a larger drug molecule, achieving the delicate balance required for membrane permeability and systemic distribution.[3]

  • Conformational Flexibility: The piperazine ring primarily adopts a stable chair conformation.[9] This provides a degree of structural rigidity, which can be beneficial for locking in a bioactive conformation for optimal receptor binding. However, it also possesses sufficient flexibility to adapt to the steric and electronic demands of various binding pockets.[4]

Below is a summary of key physicochemical properties of piperazine:

PropertyValueSignificance in Drug Discovery
Molecular Formula C₄H₁₀N₂A simple, low molecular weight starting point.
Molecular Weight 86.14 g/mol Contributes minimally to the overall molecular weight of the final drug.
pKa1 ~5.35Allows for fine-tuning of basicity and salt formation.
pKa2 ~9.73The more basic nitrogen is often the primary site for protonation.
Melting Point 106-108 °C (anhydrous)A crystalline solid that is relatively easy to handle.[7]
Solubility in Water Freely solubleImparts hydrophilicity to improve ADME properties.[9]
LogP (Octanol/Water) -1.37 (estimated)Indicates a high degree of hydrophilicity.

1.2. The Piperazine Ring as a Versatile Linker and Scaffold

Beyond its role in modulating physicochemical properties, the piperazine ring serves as an exceptional structural element. Its two nitrogen atoms provide convenient synthetic handles for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).[2] This "modular" nature is a key reason for its privileged status.[10][11] The piperazine can act as:

  • A linker: Connecting two distinct pharmacophores in the correct spatial orientation to interact with a target or multiple targets.[4]

  • A central scaffold: Upon which various functional groups are appended to create a focused library of compounds for screening.[4]

Part 2: The Piperazine Scaffold in Action - Therapeutic Applications

The versatility of the piperazine moiety is evident in the vast number of FDA-approved drugs that contain this scaffold, spanning a wide range of therapeutic areas.[3] We will now explore its role in three key domains: oncology, central nervous system (CNS) disorders, and infectious diseases.

2.1. Oncology: Targeting Kinase Signaling

In the realm of oncology, the piperazine ring is a prominent feature in many kinase inhibitors. Its ability to improve solubility and bioavailability, coupled with its role as a versatile linker, has been instrumental in the development of targeted cancer therapies.[12][13]

Case Study: Imatinib (Gleevec®)

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), prominently features a piperazine ring.[14] This moiety is crucial for its pharmacological profile, enhancing its solubility and allowing it to effectively bind to the ATP-binding site of the Bcr-Abl tyrosine kinase.[14][15]

Mechanism of Action: In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation. Imatinib binds to the ATP pocket of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways that drive cancer cell growth and survival.[14][16]

Imatinib_Mechanism cluster_Cell Cancer Cell Bcr-Abl Constitutively Active Bcr-Abl Kinase Substrate Substrate Bcr-Abl->Substrate phosphorylates ATP ATP ATP->Bcr-Abl binds P_Substrate Phosphorylated Substrate Signaling Downstream Signaling (e.g., AKT pathway) P_Substrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Imatinib Imatinib Imatinib->Bcr-Abl inhibits binding

Caption: Imatinib competitively inhibits ATP binding to the Bcr-Abl kinase, blocking downstream signaling.

Structure-Activity Relationship (SAR) Insights: In many kinase inhibitors, the piperazine nitrogen distal to the core heterocyclic scaffold is often substituted with a small alkyl group (e.g., a methyl group in Imatinib). This substitution can fine-tune basicity and steric interactions within the binding pocket, influencing both potency and selectivity.[17][18]

2.2. Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors

The piperazine scaffold is a hallmark of many CNS-active drugs, particularly those targeting aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[10][11] Its ability to cross the blood-brain barrier (BBB) and interact with these receptors has led to breakthroughs in the treatment of schizophrenia, depression, and anxiety.

Case Study: Aripiprazole (Abilify®)

Aripiprazole is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[5][19][20] The arylpiperazine moiety is a key pharmacophore responsible for its interaction with these receptors.

Mechanism of Action: Aripiprazole's "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating psychosis while having a lower incidence of extrapyramidal side effects compared to older antipsychotics.[5][21] As a partial agonist, it can reduce dopaminergic neurotransmission in hyperactive pathways and increase it in hypoactive pathways, thereby stabilizing the system.[20]

Aripiprazole_Mechanism cluster_Synapse Synaptic Cleft Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin 5HT1A Serotonin 5-HT1A Receptor Serotonin->5HT1A 5HT2A Serotonin 5-HT2A Receptor Serotonin->5HT2A Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist

Caption: Aripiprazole's multi-receptor activity as a partial agonist and antagonist.

Structure-Activity Relationship (SAR) Insights: For arylpiperazines targeting GPCRs, the nature of the aryl group and the length of the linker connecting it to the piperazine ring are critical determinants of receptor affinity and selectivity.[10][22] Electron-donating or -withdrawing substituents on the aryl ring can modulate electronic properties and steric interactions within the receptor binding pocket.[23][24]

2.3. Infectious Diseases: Disrupting Bacterial Replication

The piperazine ring is a key component of the fluoroquinolone class of antibiotics. Its inclusion in these molecules enhances their antibacterial spectrum and pharmacokinetic properties.

Case Study: Ciprofloxacin (Cipro®)

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat a variety of bacterial infections. The piperazine moiety at the C-7 position is crucial for its potent activity against Gram-negative bacteria and contributes to its favorable pharmacokinetic profile.

Mechanism of Action: Ciprofloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[25] By inhibiting these enzymes, it prevents the replication and repair of bacterial DNA, leading to bacterial cell death.[26][27] The drug traps the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.[6]

Ciprofloxacin_Mechanism cluster_Bacteria Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA acts on DSB Double-Strand Breaks DNA_Gyrase->DSB causes Replication DNA Replication & Repair Bacterial_DNA->Replication Cell_Death Bacterial Cell Death DSB->Cell_Death Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits

Caption: Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Part 3: Synthetic Strategies and Key Experimental Protocols

The successful incorporation of the piperazine scaffold into drug candidates relies on robust and versatile synthetic methodologies. Here, we detail some of the most common and reliable protocols for the synthesis and functionalization of piperazines.

3.1. N-Alkylation of Piperazine: A Fundamental Transformation

Direct N-alkylation is a cornerstone of piperazine chemistry. However, achieving mono-alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms.

Protocol 1: Controlled Mono-N-Alkylation of Piperazine

This protocol favors mono-alkylation by using an excess of piperazine or by employing a protecting group strategy. The direct method is often sufficient for initial library synthesis.

  • Objective: To synthesize a mono-N-alkylated piperazine derivative.

  • Principle: A nucleophilic substitution reaction where one of the piperazine nitrogens displaces a leaving group on an alkyl halide. Using a large excess of piperazine ensures that the alkyl halide is more likely to react with an unreacted piperazine molecule rather than the mono-substituted product.

  • Materials:

    • Piperazine (5-10 equivalents)

    • Alkyl halide (e.g., benzyl bromide) (1 equivalent)

    • Anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a round-bottom flask, add piperazine and the chosen solvent.

    • Add anhydrous potassium carbonate to the suspension.[28]

    • Stir the mixture at room temperature for 30 minutes to ensure the piperazine is well-dispersated.

    • Slowly add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture.[28]

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[28]

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by acid-base extraction to separate the mono- and di-substituted products from the excess piperazine.

  • Self-Validation: The progress of the reaction should be monitored to avoid the formation of the di-substituted product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

3.2. N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazines, a common motif in CNS drugs.[2]

Protocol 2: Buchwald-Hartwig N-Arylation of Piperazine

  • Objective: To synthesize an N-arylpiperazine derivative.

  • Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine. A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Materials:

    • N-Boc-piperazine (1.2 equivalents)

    • Aryl halide (e.g., 4-bromotoluene) (1 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, 1-5 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, BINAP) (1.2-1.5 equivalents relative to Pd)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (base, 1.5-2.0 equivalents)

    • Anhydrous toluene or dioxane as solvent

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, N-Boc-piperazine, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free N-arylpiperazine.

  • Self-Validation: The reaction should be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation. The choice of ligand and base can significantly impact the reaction outcome and should be optimized for specific substrates.

3.3. Reductive Amination: A Versatile Approach

Reductive amination is a highly versatile method for synthesizing N-substituted piperazines from a carbonyl compound (aldehyde or ketone) and a piperazine derivative.[2][4]

Protocol 3: Reductive Amination for Piperazine Functionalization

  • Objective: To synthesize an N-alkylated piperazine via reductive amination.

  • Principle: The reaction proceeds in two steps, often in a single pot: the formation of an iminium ion from the piperazine and the carbonyl compound, followed by its in-situ reduction with a mild reducing agent.

  • Materials:

    • A piperazine derivative (e.g., 1-Boc-piperazine) (1 equivalent)

    • An aldehyde or ketone (1-1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (reducing agent, 1.5-2.0 equivalents)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent in a round-bottom flask.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Self-Validation: Sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly. The stoichiometry of the reactants should be carefully controlled to minimize side reactions.

Synthetic_Workflow cluster_Synthesis General Synthetic Strategies for Piperazine Derivatives Piperazine Piperazine N_Alkyl N-Alkylation (Protocol 1) Piperazine->N_Alkyl N_Aryl N-Arylation (Buchwald-Hartwig) (Protocol 2) Piperazine->N_Aryl Mono_Substituted Mono-Substituted Piperazine N_Alkyl->Mono_Substituted N_Aryl->Mono_Substituted Reductive_Amination Reductive Amination (Protocol 3) Di_Substituted Di-Substituted Piperazine Reductive_Amination->Di_Substituted Mono_Substituted->Reductive_Amination

Caption: Key synthetic routes for the functionalization of the piperazine scaffold.

Conclusion: An Enduring Legacy and a Bright Future

The piperazine scaffold is a testament to the power of fundamental structural motifs in drug discovery. Its unique combination of tunable physicochemical properties, synthetic accessibility, and conformational characteristics has solidified its place as a cornerstone of modern medicinal chemistry. From fighting cancer and treating debilitating mental illnesses to combating bacterial infections, piperazine-containing drugs have had a profound impact on human health. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the humble piperazine ring is poised to remain at the forefront of innovation, continuing to provide the structural foundation for the next generation of life-saving medicines.

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  • Therapeutic Effect of Imatinib in Gastrointestinal Stromal Tumors: AKT Signaling Dependent and Independent Mechanisms. (2006). Cancer Research, 66(10), 5367-5374. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2018). ACS Medicinal Chemistry Letters, 9(11), 1085-1090. [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(5-Bromo-3-nitropyridin-2-yl)piperazine – A Versatile Trifunctional Building Block for Medicinal Chemistry

Introduction: The Strategic Advantage of a Trifunctional Scaffold In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse chemical libraries are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse chemical libraries are paramount. 1-(5-Bromo-3-nitropyridin-2-yl)piperazine emerges as a highly valuable and strategic building block, offering medicinal chemists three distinct and orthogonally reactive functional handles on a single, privileged scaffold. The inherent bioactivity of the piperazine-pyridine core, found in numerous approved therapeutics, further enhances its appeal.[1]

This molecule incorporates:

  • An aryl bromide at the C5-position, ideal for palladium-catalyzed cross-coupling reactions.

  • A strongly electron-withdrawing nitro group at the C3-position, which can be readily reduced to a versatile amino group.

  • A secondary piperazine amine (N-H) , poised for straightforward alkylation, acylation, or arylation.

This trifunctional nature allows for a modular and divergent synthetic approach, enabling the systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth look at the properties, core reactivity, and detailed protocols for leveraging this powerful synthetic intermediate.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is critical for its effective use and safe handling.

Table 1: Physicochemical Properties of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

PropertyValueSource/Comment
CAS Number 1203499-08-4---
Molecular Formula C₉H₁₁BrN₄O₂---
Molecular Weight 287.12 g/mol Calculated
Appearance Typically a yellow to brown solidBased on analogous compounds[2]
Solubility Soluble in DMSO, DMF, and chlorinated solvents (e.g., DCM). Limited solubility in alcohols and water.General solubility for similar structures
Storage Store in a cool, dry place away from light and oxidizing agents. Recommended: Inert atmosphere.Standard for nitroaromatics and amines

Safety & Handling:

  • Hazard Profile: While specific toxicity data is limited, this compound should be handled with care. Analogous nitroaromatic and bromo-heterocyclic compounds can be irritants to the skin, eyes, and respiratory tract.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Building Block

The title compound is typically prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, makes the C2-position highly susceptible to nucleophilic attack.

The most common precursor is 2,5-dibromo-3-nitropyridine. The greater lability of the bromine atom at the C2-position (ortho to the nitro group) allows for selective displacement by piperazine.

Protocol 3.1: Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

  • To a solution of 2,5-dibromo-3-nitropyridine (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.5 M), add piperazine (2.0-3.0 eq.). The excess piperazine acts as both the nucleophile and the base to quench the HBr byproduct. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) with a smaller excess of piperazine (1.2 eq.) is also effective.

  • Stir the reaction mixture at a temperature ranging from 50°C to 80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Core Reactivity & Synthetic Protocols

The strategic utility of this building block lies in the ability to selectively address its three functional groups.

Core_Reactivity cluster_0 1-(5-Bromo-3-nitropyridin-2-yl)piperazine cluster_1 Transformations at C5 cluster_2 Transformations of Nitro Group cluster_3 Transformations at Piperazine N-H main 5-Bromo (C5) 3-Nitro (C3) Piperazine N-H suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) main:f0->suzuki C-C Bond buchwald Buchwald-Hartwig (Amines, Amides) main:f0->buchwald C-N Bond reduction Reduction (Fe/HCl, H2/Pd-C, SnCl2) main:f1->reduction alkylation N-Alkylation (Alkyl Halides, Reductive Amination) main:f2->alkylation acylation N-Acylation (Acyl Chlorides, Carboxylic Acids) main:f2->acylation amine_deriv Amine Derivatization (Amide/Sulfonamide Formation) reduction->amine_deriv

Caption: Orthogonal reactivity of the trifunctional building block.

C-C and C-N Bond Formation at C5: Cross-Coupling Reactions

The C5-bromo position is a classic handle for palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4][5]

Protocol 4.1.1: Suzuki-Miyaura Coupling This protocol describes a typical procedure for coupling an arylboronic acid to the C5 position.[6]

  • To a reaction vial, add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). The choice of base is crucial for activating the boronic acid.[7]

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (10 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify via column chromatography to yield the 5-aryl-3-nitropyridin-2-yl piperazine derivative.

Protocol 4.1.2: Buchwald-Hartwig Amination This reaction facilitates the formation of a C-N bond, introducing a new amine substituent at the C5 position.[8][9]

  • In an inert atmosphere glovebox or Schlenk line, combine 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the mixture with stirring at 90-110°C. Monitor the reaction for completion by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 5-amino-3-nitropyridin-2-yl piperazine product.

Derivatization at the Piperazine Nitrogen

The secondary amine of the piperazine ring is a potent nucleophile, allowing for straightforward functionalization. To avoid potential side reactions with the aryl bromide, N-functionalization is often performed prior to cross-coupling.

Protocol 4.2.1: N-Alkylation This protocol describes a standard alkylation using an alkyl halide.[10][11]

  • Dissolve 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-70°C and stir until completion (monitor by TLC/LC-MS).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Perform a standard aqueous workup and purify by column chromatography to yield the N-alkylated product. Causality Note: Using an inorganic base like K₂CO₃ is generally preferred over organic amines to prevent the formation of quaternary ammonium salt byproducts. For sensitive substrates, reductive amination with an aldehyde/ketone and a mild reducing agent like sodium triacetoxyborohydride (STAB) is an excellent alternative.[10]

Transformation of the Nitro Group

The reduction of the nitro group to an amine is a key transformation that dramatically alters the electronic properties of the pyridine ring and introduces a new nucleophilic site.

Protocol 4.3.1: Nitro Group Reduction This protocol uses iron powder in the presence of an acid, a classic and reliable method that is tolerant of the aryl bromide.[12]

  • Suspend the nitro-pyridine starting material (1.0 eq.) in a solvent mixture such as ethanol/water or ethyl acetate/acetic acid.

  • Add iron powder (Fe, 5-10 eq.) followed by a proton source, typically aqueous ammonium chloride (NH₄Cl) or acetic acid.

  • Heat the vigorously stirred suspension to 60-80°C for 1-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC/LC-MS.

  • Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate. If an acidic medium was used, neutralize with a base (e.g., NaHCO₃ solution) before extraction.

  • Extract with an organic solvent, dry, and concentrate to yield the 3-aminopyridine derivative, which is often used in the next step without further purification. Expert Insight: While catalytic hydrogenation (H₂/Pd-C) is also effective, it carries a risk of dehalogenation (removal of the C5-bromo group). Therefore, chemical reductions like Fe/NH₄Cl or tin(II) chloride (SnCl₂) are generally safer for this substrate.[13]

Application Spotlight: A Modular Synthesis of a Kinase Inhibitor Scaffold

This section illustrates how the orthogonal reactivity of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine can be exploited in a multi-step synthesis to rapidly construct a complex, drug-like molecule.

Synthetic_Workflow start 1-(5-Bromo-3-nitropyridin- 2-yl)piperazine step1 Step 1: N-Alkylation (K2CO3, Benzyl Bromide) start->step1 intermediate1 Intermediate A (N-Benzyl Derivative) step1->intermediate1 step2 Step 2: Suzuki Coupling (Pd(PPh3)4, K2CO3, 4-methoxyphenylboronic acid) intermediate1->step2 intermediate2 Intermediate B (5-Aryl, N-Benzyl Derivative) step2->intermediate2 step3 Step 3: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) intermediate2->step3 intermediate3 Intermediate C (3-Amino Derivative) step3->intermediate3 step4 Step 4: Amide Coupling (Acetyl Chloride, TEA) intermediate3->step4 final Final Product (Multi-substituted Scaffold) step4->final

Caption: Example synthetic workflow to a drug-like scaffold.

This hypothetical workflow demonstrates a logical sequence for derivatization:

  • N-Alkylation First: The piperazine nitrogen is functionalized first to prevent it from interfering with subsequent steps.

  • Suzuki Coupling: The aryl bromide is used to install a key pharmacophoric element.

  • Nitro Reduction: The nitro group is converted to an amine, setting the stage for the final modification.

  • Amide Formation: The newly formed amine is acylated, completing the synthesis of the complex scaffold.

This modular approach allows for the substitution of different reagents at each step (different alkyl halides, boronic acids, and acyl chlorides), enabling the rapid generation of a focused library for structure-activity relationship (SAR) studies.

References

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. (2024). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). [Link]

  • Synthesis method of 2,5-dibromopyridine.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. (2002). [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. (2014). [Link]

  • Method for preparing n-alkyl-piperazines.
  • 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. (2022). [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. (2015). [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. (2022). [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST. (2016). [Link]

  • Process for the N-monoalkylation of piperazine.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Reaction. YouTube. (2021). [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine.
  • Synthesis and Functionalization of 3-Nitropyridines. DIVA Portal. (2001). [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013). [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2020). [Link]

  • 5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

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Application

Application Notes and Protocols for the Suzuki Coupling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its remarkable versatility, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks have established it as a premier method for the construction of carbon-carbon bonds. In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the ability to forge new C-C bonds with precision and predictability is paramount. This is particularly true for the synthesis of heteroaromatic compounds, which are privileged scaffolds in medicinal chemistry.

This application note provides a detailed experimental protocol for the Suzuki coupling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a key intermediate in the synthesis of various biologically active molecules. The protocol is designed to be a robust starting point for researchers, offering insights into the rationale behind the choice of reagents and conditions, and providing a framework for troubleshooting and optimization.

Scientific Integrity and Logic: A Self-Validating Protocol

The following protocol is designed to be self-validating, with integrated checkpoints for monitoring reaction progress and characterizing the final product. The rationale behind the selection of each component of the reaction is detailed below to provide a deeper understanding of the underlying chemistry.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation R-B(OR)2 + Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Causality Behind Experimental Choices

  • Palladium Catalyst: The choice of a palladium catalyst is critical for the success of the reaction. For substrates containing nitrogen heterocycles, which can coordinate to the palladium center and inhibit catalysis, the use of bulky, electron-rich phosphine ligands is often beneficial.[3][4] We recommend a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). These are generally effective for a wide range of Suzuki couplings involving heteroaryl halides.[5]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient heteroaryl halides like 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, an electron-rich and bulky ligand can facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. If using a palladium source without a pre-bound ligand (e.g., Pd(OAc)2), a ligand such as triphenylphosphine (PPh3) or a more specialized ligand from the Buchwald or Fu groups may be required.[6]

  • Base: The base is essential for the transmetalation step, where it activates the boronic acid.[6][7][8] The choice of base can significantly impact the reaction outcome. For nitrogen-containing substrates, inorganic bases are generally preferred. We recommend potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as they are effective and generally do not interfere with the sensitive functional groups on the substrate.[8] Potassium phosphate (K3PO4) is also a viable and often excellent choice, particularly for challenging couplings.[3]

  • Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is commonly used in Suzuki couplings.[5] We recommend a mixture of 1,4-dioxane and water or toluene and water. These solvent systems facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

This protocol describes a general procedure for the Suzuki coupling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine with a generic arylboronic acid. The stoichiometry and reaction conditions may require optimization for specific boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
1-(5-Bromo-3-nitropyridin-2-yl)piperazineNot available301.14Custom Synthesis
Arylboronic AcidVariableVariableCommercial Supplier
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4731.73Commercial Supplier
Potassium Carbonate (K2CO3)584-08-7138.21Commercial Supplier
1,4-Dioxane (anhydrous)123-91-188.11Commercial Supplier
Water (degassed)7732-18-518.02-
Ethyl Acetate141-78-688.11Commercial Supplier
BrineNot applicable--
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04Commercial Supplier
Step-by-Step Methodology

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants 1. Add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, arylboronic acid, and K2CO3 to a flask. Add Catalyst 2. Add Pd(dppf)Cl2. Add Reactants->Add Catalyst Add Solvents 3. Add 1,4-dioxane and water. Add Catalyst->Add Solvents Degas 4. Degas the mixture with nitrogen or argon. Add Solvents->Degas Heat 5. Heat the reaction to 80-100 °C. Degas->Heat Monitor 6. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Dilute 8. Dilute with ethyl acetate and water. Cool->Dilute Extract 9. Separate layers and extract aqueous phase. Dilute->Extract Wash 10. Wash combined organic layers with brine. Extract->Wash Dry 11. Dry over Na2SO4 and filter. Wash->Dry Concentrate 12. Concentrate under reduced pressure. Dry->Concentrate Purify 13. Purify by column chromatography. Concentrate->Purify

Caption: A streamlined workflow for the Suzuki coupling experiment.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq).

    • Add the desired arylboronic acid (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 - 0.05 eq).

    • Under a nitrogen or argon atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio. The total solvent volume should be sufficient to ensure good stirring.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-12 hours.

    • Self-Validation: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9] This allows for the determination of the optimal reaction time and ensures complete consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[10][11] Recrystallization may also be a viable purification method.[11]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.[12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the desired compound.

  • Purity Analysis: Purity can be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC), depending on the volatility and stability of the compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, try a different base (e.g., Cs2CO3 or K3PO4), or increase the reaction temperature.
Side Product Formation Homocoupling of the boronic acid, decompositionDecrease the reaction temperature, use a different ligand, or adjust the stoichiometry of the boronic acid.
Poor Yield Incomplete reaction, difficult purificationOptimize reaction time and temperature, explore different purification techniques (e.g., recrystallization, preparative HPLC).[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. The protocol provided herein for the coupling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine offers a reliable and well-reasoned starting point for researchers in drug discovery and development. By understanding the underlying principles and employing the self-validating measures outlined, scientists can confidently and efficiently synthesize novel compounds for further investigation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 2002 , 124 (46), 13662–13663. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2008 , 130 (21), 6686–6687. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ahmad, R.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22 (2), 223. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

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  • National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Fantoni, T.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025 . [Link]

  • Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

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  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Reddit. Suzuki coupling with Bromoalkyne and boronic acid. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. [Link]

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  • ResearchGate. Suzuki-Miyaura coupling monitored by in-line Raman spectroscopy. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Chemistry Central Journal. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

Sources

Method

Application Note: 1-(5-Bromo-3-nitropyridin-2-yl)piperazine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery.[2][3] This application note details the strategic use of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine , a highly functionalized and versatile starting material, for the synthesis of novel kinase inhibitor libraries. We provide a rationale for the scaffold design, an overview of synthetic strategies, and detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and subsequent chemical modifications. Furthermore, we outline standard methodologies for the characterization and biological evaluation of the synthesized compounds, establishing a complete workflow from chemical synthesis to preliminary biological assessment.

Introduction: Rationale for the Scaffold Design

The pursuit of novel, selective, and potent kinase inhibitors requires access to chemical scaffolds that can be readily and systematically modified to explore the chemical space around the kinase active site. The piperazine moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to improve pharmacokinetic properties and act as a versatile linker.[4] When coupled with a pyridine ring, it forms a common hinge-binding motif for many kinase inhibitors.[5][6]

The starting material, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine , offers a unique combination of features for kinase inhibitor synthesis:

  • Core Hinge-Binding Element: The 2-(piperazin-1-yl)pyridine core can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.

  • Vector for Diversification (C5-Bromo): The bromine atom at the 5-position serves as a prime chemical handle for introducing a wide array of substituents via robust and well-established cross-coupling reactions. This position often points towards the solvent-exposed region of the ATP binding pocket, allowing for modifications that can enhance potency and selectivity.

  • Modulatable Electronics (C3-Nitro): The strongly electron-withdrawing nitro group activates the pyridine ring and can be used to tune the electronic properties of the core. Critically, it can be chemically reduced to a primary amine, providing a secondary point for diversification to build out the molecule or modulate its physicochemical properties.

Overview of Synthetic Strategies

Our synthetic approach leverages the reactivity of the C5-bromo position for primary library generation, followed by potential modification of the C3-nitro group for secondary optimization. The two primary diversification pathways are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_pathways Primary Diversification at C5-Br cluster_library Generated Library cluster_secondary Secondary Modification start 1-(5-Bromo-3-nitropyridin-2-yl)piperazine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines library Library of C5-Aryl/Heteroaryl and C5-Amino Analogs suzuki->library buchwald->library reduction Nitro Group Reduction (NO2 -> NH2) library->reduction Select Compound further_deriv Further Derivatization (e.g., Amide Coupling) reduction->further_deriv

Figure 1: General synthetic workflow for library generation.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C5-position of the starting material. The Suzuki-Miyaura reaction is highly valued for its functional group tolerance and reliability.[7][8][9]

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust, air-stable catalyst effective for coupling with electron-deficient heteroaryl halides.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water allows for the dissolution of both organic and inorganic reagents, which is crucial for the catalytic cycle.

Step-by-Step Procedure:

  • To a 25 mL microwave vial, add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 mmol, 316 mg).

  • Add the desired Aryl/Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv).

  • Add Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg, 3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg, 5 mol%).

  • Add 1,4-dioxane (6 mL) and deionized water (2 mL).

  • Purge the vial with nitrogen or argon for 5 minutes. Seal the vial tightly.

  • Place the vial in a microwave reactor and heat to 110 °C for 30-60 minutes.

    • Self-Validation: Monitor reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure C5-aryl substituted product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reagent/ParameterConditionPurpose
Starting Material1.0 equivCore scaffold
Boronic Acid1.2 equivIntroduces diversity element
CatalystPd(dppf)Cl₂ (5 mol%)Catalyzes C-C bond formation
BaseK₂CO₃ (3.0 equiv)Activates boronic acid for transmetalation
SolventDioxane/Water (3:1)Dissolves organic and inorganic components
Temperature110 °C (Microwave)Accelerates reaction rate
AtmosphereInert (N₂ or Ar)Prevents catalyst degradation
Table 1: Summary of optimized Suzuki-Miyaura coupling conditions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of C5-amino derivatives via palladium-catalyzed amination, a powerful method for constructing C-N bonds.[7][10][11]

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand like XPhos is highly effective for coupling amines to heteroaryl halides, even with challenging substrates.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, chosen for its high boiling point and inert nature.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 mmol, 316 mg).

  • Add the desired Primary or Secondary Amine (1.2 mmol, 1.2 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv).

  • In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg, 2 mol%) and XPhos (0.08 mmol, 38 mg, 8 mol%) in anhydrous toluene (2 mL). Add this catalyst solution to the Schlenk flask.

  • Add additional anhydrous toluene to bring the total volume to 8 mL.

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath for 4-12 hours.

    • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the product mass peak indicates progress.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 20-100% ethyl acetate in hexanes) to afford the pure C5-amino product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Nitro Group Reduction to a Primary Amine

This protocol describes the reduction of the C3-nitro group to a versatile C3-amino group, creating a new handle for derivatization.

Rationale for Component Selection:

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like pyridines.[12]

  • Solvent: Ethanol is a common and effective solvent for this transformation.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the C5-substituted-3-nitropyridine derivative (1.0 mmol) from Protocol 1 or 2 in absolute ethanol (15 mL).

  • Add Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g, 5.0 equiv).

  • Stir the mixture at 70 °C for 2-4 hours.

    • Self-Validation: Monitor by TLC or LC-MS. A significant shift in polarity and a mass change of -30 amu (NO₂ → NH₂) confirms the conversion.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Re-dissolve the residue in ethyl acetate (30 mL) and basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Stir vigorously for 30 minutes until the tin salts precipitate.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the C3-amino product, which can often be used in the next step without further purification.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity, structure, and purity of all synthesized compounds.

Compound IDSynthetic RouteR Group¹H NMR (δ, ppm, DMSO-d₆)MS (ESI+) m/z [M+H]⁺Purity (LC-MS)
SM-1 --8.31 (d, 1H), 8.15 (d, 1H), 3.60 (t, 4H), 3.10 (t, 4H)316.0/318.0>98%
Ex-1A Protocol 14-fluorophenyl8.45 (d, 1H), 8.30 (d, 1H), 7.75 (m, 2H), 7.25 (t, 2H), 3.70 (m, 4H), 3.20 (m, 4H)411.1>97%
Ex-2A Protocol 2Morpholin-4-yl8.10 (d, 1H), 7.95 (d, 1H), 3.80 (m, 8H), 3.40 (m, 4H), 3.15 (m, 4H)422.1>96%
Table 2: Representative (hypothetical) characterization data for the starting material (SM-1) and two example products.

Biological Evaluation: In Vitro Kinase Assay

Once a library of compounds is synthesized and characterized, the next critical step is to evaluate their biological activity. A common primary screen is an in vitro biochemical kinase assay.[13][14][15]

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of a target kinase. This is typically done by quantifying either the consumption of the ATP co-factor or the phosphorylation of a peptide/protein substrate. Luminescence-based assays, such as the Kinase-Glo® assay (Promega), are widely used for their high-throughput capability and sensitivity.

G cluster_workflow In Vitro Kinase Assay Workflow prep 1. Prepare Reagents - Kinase + Substrate Mix - Test Compounds (Serial Dilution) - ATP Solution dispense 2. Dispense Reagents Add Kinase/Substrate mix and Test Compound to 384-well plate prep->dispense initiate 3. Initiate Reaction Add ATP solution to all wells dispense->initiate incubate 4. Incubate Allow reaction to proceed (e.g., 60 min at Room Temp) initiate->incubate detect 5. Detect Signal Add detection reagent (e.g., Kinase-Glo®) which measures remaining ATP incubate->detect read 6. Read Plate Measure luminescence on a plate reader detect->read analyze 7. Analyze Data Calculate % Inhibition and fit data to determine IC₅₀ values read->analyze

Figure 2: Workflow for a typical luminescence-based kinase inhibition assay.

General Protocol (Luminescence-Based):

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 384-well plate, add the target kinase and its specific substrate in kinase buffer.

  • Add the test compounds to the wells (final DMSO concentration <1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP at its Kₘ concentration.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound IDTarget KinaseIC₅₀ (nM)
Ex-1A ABL145
Ex-2A ABL1210
StaurosporineABL15
Table 3: Representative (hypothetical) kinase inhibition data.

Conclusion

The functionalized building block 1-(5-Bromo-3-nitropyridin-2-yl)piperazine represents an excellent starting point for the development of novel kinase inhibitor libraries. The protocols provided herein describe robust, reliable, and high-yield methods for diversification using modern synthetic chemistry. The strategic positioning of the bromo and nitro groups allows for a systematic exploration of the kinase active site, enabling the generation of potent and selective drug candidates. This integrated guide provides researchers with a comprehensive workflow from rational design and synthesis to initial biological characterization.

References

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  • Barr, K. J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Guram, A. S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. Available at: [Link]

  • A. A. T. S. Al-Hussain, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • S. A. W. Sirimulla, et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • A. A. A. Al-Siddig, et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. Available at: [Link]

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  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]

  • Anderson, K. W., et al. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron. Available at: [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Singh, R., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

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  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • ResearchGate. (2006). Synthesis of Piperazine Derivatives and Biological Evaluation of Its Inhibitory Activities on Vascular Smooth Muscle Cell Proliferation. Available at: [Link]

  • Zhang, Y., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Available at: [Link]

  • Attwood, M. M., et al. (2021). Evolution of Small Molecule Kinase Drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (2018). Synthesis of piperazine-linked aminopyridine derivatives. Available at: [Link]

  • Organics. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine in Covalent Fragment-Based Screening

Introduction: Beyond Reversible Interactions Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS) with its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Reversible Interactions

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS) with its efficiency and innovative potential.[1][2] The core principle of FBDD is elegant in its simplicity: identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target and then, guided by structural biology, chemically elaborate these hits into potent, drug-like molecules.[1][3][4] This approach offers superior sampling of chemical space and often yields leads with higher ligand efficiency compared to the larger, more complex molecules found in HTS libraries.[1][5]

While conventional FBDD focuses on reversible, non-covalent interactions, a powerful sub-discipline has emerged: covalent FBDD. This strategy utilizes electrophilic fragments designed to form a permanent, covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine) on the target protein.[6][7] Covalent fragment screening is particularly adept at tackling challenging targets, including those with shallow binding pockets or those previously deemed "undruggable," by irreversibly trapping a fragment hit, thereby overcoming the challenge of detecting very weak, transient interactions.[6][7][8][9]

This guide focuses on a specific, strategically designed electrophilic fragment, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine . We will dissect its chemical logic, outline its application in a covalent screening workflow, and provide detailed protocols for its use in identifying and validating novel starting points for drug discovery.

PART 1: The Scientific Rationale for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

The selection of a fragment is not arbitrary; it is a calculated choice based on chemical properties that enable a specific screening paradigm. The structure of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a case study in rational covalent fragment design.

Structural Dissection and Mechanistic Insight

At its core, this fragment possesses two key features: a reactive electrophilic "warhead" and a versatile "growth vector."

  • The Electrophilic Warhead: The 5-bromo-3-nitropyridine ring is a mild electrophile. The potent electron-withdrawing effect of the nitro group makes the pyridine ring electron-deficient. This activates the carbon atom attached to the bromine, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). A suitably positioned cysteine residue on a target protein can act as a nucleophile, attacking this carbon and displacing the bromide ion to form a stable, irreversible thioether bond. This "electrophile-first" strategy is a modern and effective approach to covalent inhibitor discovery.[10]

  • The Growth Vector: The piperazine moiety is a ubiquitous and highly valuable scaffold in medicinal chemistry.[11] Its secondary amine provides a synthetically tractable handle—a "growth vector"—for subsequent chemical elaboration. Once the fragment's covalent binding is confirmed, medicinal chemists can systematically add functionality to this piperazine nitrogen to engage with nearby sub-pockets on the protein surface, thereby building affinity and selectivity.[12]

The combination of a tunable reactive center with a poised synthetic handle makes this fragment an ideal starting point for a structure-guided drug design campaign.[8]

Data Presentation: Fragment Properties

To be considered a viable fragment, a molecule should ideally adhere to the "Rule of Three" (Ro3), which helps ensure it has the appropriate physicochemical properties for FBDD.[1][3][13]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)287.11 g/mol ≤ 300 DaYes
cLogP (calculated)~1.8-2.2≤ 3Yes
Hydrogen Bond Donors1 (piperazine N-H)≤ 3Yes
Hydrogen Bond Acceptors4 (2x nitro O, 2x pyridine/piperazine N)≤ 3No*
Rotatable Bonds1≤ 3Yes

Note: While the hydrogen bond acceptor count slightly exceeds the Ro3 guideline, this is often acceptable for fragments containing nitro groups or specific heterocyclic systems. The overall profile remains highly fragment-like.

PART 2: The Covalent Screening Workflow

The successful application of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine requires a workflow designed specifically for covalent fragments. This process prioritizes direct detection of the covalent modification event, followed by rigorous structural and functional validation.

Workflow Visualization

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Elaboration Lib Electrophilic Fragment Library (Containing Title Cmpd) Incubate Incubation (Protein + Fragment) Lib->Incubate Prot Purified Target Protein (with nucleophile, e.g., Cys) Prot->Incubate MS Intact Protein Mass Spectrometry (Detects Δ Mass) Incubate->MS Primary Hit ID Xtal X-ray Crystallography (Soaking or Co-crystallization) MS->Xtal Structural Confirmation Func Functional / Biochemical Assay (e.g., Enzyme Inhibition) MS->Func Functional Confirmation SBDD Structure-Based Design (Analyze Crystal Structure) Xtal->SBDD Chem Medicinal Chemistry (Synthesize Analogs via Piperazine Vector) Func->Chem Potency Feedback SBDD->Chem Lead Potent & Selective Lead Molecule Chem->Lead

Caption: Covalent FBDD workflow using 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Comparison of Key Screening Techniques

The primary challenge in FBDD is the sensitive detection of weak binding events. For covalent fragments, mass spectrometry is often the most direct primary screening method.

TechniqueRole in Covalent FBDDThroughputProtein ConsumptionKey Information Provided
Mass Spectrometry (MS) Primary Screening. Directly detects covalent modification of the target protein.[7][14]HighLow-MediumHit identification (mass adduct), stoichiometry of binding.
X-ray Crystallography Gold-Standard Validation. Unambiguously confirms the binding site and covalent bond formation.[12][15]Low-MediumHighAtomic-level detail of interaction, guides SBDD.
NMR Spectroscopy Validation / Orthogonal Screen. Can map the binding site by observing chemical shift perturbations.[15][16]MediumHighBinding site confirmation, structural changes in solution.
Surface Plasmon Resonance (SPR) Not ideal for primary screening of irreversible binders but can be used for kinetics of related reversible analogs.[16][17]HighLowBinding kinetics (for reversible analogs), affinity.

PART 3: Experimental Protocols

These protocols provide a framework for utilizing 1-(5-Bromo-3-nitropyridin-2-yl)piperazine in a typical covalent screening campaign.

Protocol 1: Intact Protein Mass Spectrometry (MS) Primary Screen

Objective: To identify fragments from an electrophilic library that form a covalent adduct with the target protein.

Causality Statement: We use intact protein MS because it provides an unambiguous and direct readout of the covalent binding event—a mass shift in the protein equal to the mass of the bound fragment. This method avoids artifacts common in activity-based assays and is highly sensitive.

Materials:

  • Purified target protein (≥95% purity), containing at least one accessible nucleophilic residue (e.g., Cysteine).

  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine and other library fragments, prepared as 10 mM DMSO stocks.

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein desalting (e.g., C4 reverse-phase).

  • Deconvolution software (e.g., MaxEnt, BioConfirm).

Procedure:

  • Protein Preparation: Dilute the target protein to a final concentration of 5 µM in the assay buffer.

  • Fragment Incubation:

    • In a 96-well plate, add 5 µL of 5 µM protein solution to each well.

    • Add 0.5 µL of 1 mM fragment stock (final fragment concentration: 100 µM; final DMSO: 1%). Include DMSO-only wells as a negative control.

    • Incubate the plate at room temperature for 4 hours. Rationale: This incubation time allows for the covalent reaction to proceed to a detectable level without promoting non-specific reactions.

  • LC-MS Analysis:

    • Quench the reaction by adding 10 µL of 0.1% formic acid.

    • Inject 10 µL of the quenched reaction onto the LC-MS system.

    • Desalt the protein on the C4 column using a rapid gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 2 minutes).

    • Acquire mass spectra across the expected m/z range for the protein.

  • Data Analysis:

    • Process the raw spectra using deconvolution software to reconstruct the zero-charge mass of the protein.

    • Compare the mass of the protein from fragment-treated wells to the DMSO control.

    • A mass shift corresponding to the molecular weight of the fragment (287.11 Da for the title compound, minus HBr, resulting in a +206.15 Da shift) indicates a covalent hit.

Protocol 2: X-ray Crystallographic Hit Validation

Objective: To determine the three-dimensional structure of the protein-fragment complex, confirming the binding site and covalent linkage.

Causality Statement: While MS confirms that a fragment binds, crystallography reveals how and where. This atomic-level information is non-negotiable for a successful structure-based design follow-up, as it illuminates the precise interactions and provides a roadmap for chemical optimization.[18]

Materials:

  • Apo-protein crystals of high diffraction quality.

  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (solid or 100 mM DMSO stock).

  • Cryoprotectant solution compatible with the crystallization condition.

  • Synchrotron beamline access.

Procedure (Crystal Soaking Method):

  • Prepare Soaking Solution: Create a solution of the fragment in a buffer that mimics the crystallization mother liquor. A typical fragment concentration is 1-10 mM. Rationale: High concentrations are often needed to drive the binding and reaction within the crystal lattice.[18]

  • Crystal Soaking: Using a cryo-loop, carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.

  • Incubate: Allow the crystal to soak for a defined period (e.g., 2-24 hours). The optimal time depends on the reactivity of the fragment and the porosity of the crystal.

  • Cryo-protection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection & Processing: Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Structure Determination:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density near nucleophilic residues (e.g., Cys).

    • Model the fragment into the density and refine the structure. Unambiguous, continuous density between the protein's nucleophile (e.g., Cysteine sulfur) and the fragment's pyridine ring confirms the covalent bond.

Protocol 3: Conceptual Framework for Hit Elaboration

Objective: To leverage the structural information to grow the fragment hit into a potent and selective lead compound.

Causality Statement: The initial fragment provides an anchor point. The true power of FBDD is realized during the elaboration phase, where new chemical matter is added rationally to form new, optimized interactions with the target, converting a millimolar binder into a nanomolar lead.[12]

Workflow:

Hit_Elaboration InitialHit Covalent Hit Confirmed (Fragment anchored via S-C bond) XtalStruct Analyze Crystal Structure (Identify nearby pockets & H-bond opportunities) InitialHit->XtalStruct Vector Identify Piperazine N-H as Growth Vector XtalStruct->Vector Synthesis Parallel Synthesis of Analogs (Decorate piperazine with diverse functional groups) Vector->Synthesis SAR Measure Potency & Establish Structure-Activity Relationship (SAR) Synthesis->SAR LeadOpt Iterative Optimization (Refine potency, selectivity, ADME) SAR->LeadOpt LeadOpt->XtalStruct New Crystal Structures

Caption: Hit-to-Lead strategy for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

  • Structural Analysis: Using the co-crystal structure, identify empty sub-pockets and potential hydrogen bond donors/acceptors in proximity to the piperazine ring.

  • Vector-Based Synthesis: Synthesize a small library of analogs by modifying the free N-H of the piperazine. For example:

    • Alkylation: Introduce small alkyl groups to probe for hydrophobic pockets.

    • Acylation/Sulfonylation: Introduce amides or sulfonamides to engage hydrogen bond donors/acceptors.

    • Reductive Amination: Introduce more complex side chains.

  • Iterative Optimization: Test each new analog in the functional assay to build a Structure-Activity Relationship (SAR). Promising compounds should be co-crystallized with the target protein to validate the design hypothesis and guide the next round of synthesis. This iterative cycle of design, synthesis, and testing is the core engine of hit-to-lead chemistry.[8]

References

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Keserű, G. M., & Gulyás, B. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today, 25(6), 983–996. [Link]

  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(42), 16847-16856. [Link]

  • Hopkins, A. L., et al. (2014). The role of ligand efficiency in drug discovery. Nature Reviews Drug Discovery, 13(2), 105–121. [Link]

  • Ciulla, M.G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. [Link]

  • Vinogradova, D. S., & Su, X. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 434-448. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 112–116. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

  • Statsyuk, A. V. (2015). Irreversible Tethering: Fragment-Based Drug Discovery Technology for Covalent Enzyme and PPI Inhibitor Discovery. Fragment-Based Drug Discovery Conference Presentation Abstract. [Link]

  • Palmer, N., et al. (2016). Fragment-Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals Poster. [Link]

  • Evotec SE. (2023). Advancing Drug Discovery With Covalent Fragment Screening. Company Blog. [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. bioRxiv. [Link]

  • Parker, L. J., & G. M. Burslem. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 434-448. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Service Page. [Link]

  • Kumar, A., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(23), 16917–16955. [Link]

  • Ward, J. A., et al. (2020). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1047-1057. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Industry Publication. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 112-116. [Link]

  • Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 175-184. [Link]

  • Creative Biostructure. (n.d.). NMR spectroscopy & Crystallographic Fragment Screening. Service Page. [Link]

  • Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery Archive. Conference Agenda. [Link]

  • Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery. Conference Agenda. [Link]

  • Cambridge MedChem Consulting. (n.d.). Fragment Collections. Resource Page. [Link]

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Method

Application Note &amp; Protocol Guide: Developing Cell-Based Assays for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Analogues

Authored by: Senior Application Scientist, Advanced Cell Biology Division Introduction: Unraveling the Cellular Impact of Novel Piperazine Analogues The piperazine moiety is a prevalent heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: Unraveling the Cellular Impact of Novel Piperazine Analogues

The piperazine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for its versatile biological activities that span antimicrobial, anticancer, and central nervous system effects.[1][2] Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties.[1] When combined with a nitropyridine core, as in the case of 1-(5-bromo-3-nitropyridin-2-yl)piperazine and its analogues, there is a strong potential for discovering novel therapeutic agents. The electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack, potentially mediating interactions with biological targets.[3] Furthermore, many arylpiperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this novel compound series. We will proceed through a logical cascade of assays, starting with broad assessments of cytotoxicity and moving towards more mechanistic studies of apoptosis, cell cycle perturbation, and target engagement. The causality behind each experimental choice is explained, ensuring a robust and self-validating approach to characterizing these promising molecules.

I. Foundational Assessment: General Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window. Two common and complementary assays for this purpose are the LDH and MTT assays.

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[6][7] This cytosolic enzyme is a stable marker of cellular lysis.[7] The assay involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[6][7] The amount of formazan is directly proportional to the number of lysed cells.[7] This method is particularly useful for distinguishing between cell death and simple growth inhibition, a limitation of some proliferation assays.[8][9]

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h (adherent cells) cell_seeding->incubation add_compounds Add serial dilutions of piperazine analogues incubation->add_compounds incubation_24h Incubate for 24-72h add_compounds->incubation_24h controls Include vehicle (DMSO) and lysis controls controls->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation_rt Incubate at RT (30 min) add_reagent->incubation_rt add_stop Add stop solution incubation_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance caption LDH Assay Workflow

Caption: Workflow for assessing cytotoxicity using the LDH assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-(5-bromo-3-nitropyridin-2-yl)piperazine analogues in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and maximum lysis controls (e.g., Triton X-100).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.

B. MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[10] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the LDH assay protocol.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm.

ParameterLDH AssayMTT Assay
Principle Measures membrane integrityMeasures metabolic activity
Endpoint Cytotoxicity (cell death)Cell viability/proliferation
Advantages Distinguishes cytostatic from cytotoxic effectsHigh throughput, well-established
Considerations Serum LDH can interfereCompound interference with reductase activity

II. Mechanistic Insight: Apoptosis Assays

If the initial cytotoxicity screens indicate that the piperazine analogues induce cell death, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death). Natural compounds often exert their anticancer effects by inducing apoptosis.[11]

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for detecting apoptosis.[12] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, such as necrotic or late apoptotic cells.[13] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Apoptosis_Detection viable Viable Cell Inner Membrane: PS Outer Membrane: - early_apoptotic Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS viable->early_apoptotic late_apoptotic Late Apoptotic/Necrotic Cell Inner Membrane: - Outer Membrane: PS Leaky Membrane early_apoptotic->late_apoptotic reagents {Staining Reagents|{ Annexin V-FITC (Green)| Propidium Iodide (Red)}} viable_stained Annexin V (-) PI (-) early_stained Annexin V (+) PI (-) late_stained Annexin V (+) PI (+) caption Annexin V/PI Staining Principle

Caption: Differentiating cell populations with Annexin V/PI staining.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the piperazine analogues at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

B. Caspase-Glo® 3/7 Assay: Measuring Effector Caspase Activity

Caspases are a family of proteases that are central to the execution of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures the combined activity of these two caspases.[16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[16][17] The resulting luminescent signal is proportional to the amount of caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[18]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[17]

  • Incubation: Gently mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

III. Investigating Antiproliferative Effects: Cell Cycle Analysis

Compounds that inhibit cell growth without causing immediate cell death may be acting on the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound induces a cell cycle arrest.

Propidium Iodide Staining for DNA Content

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

  • Cell Culture and Treatment: Treat cells with the piperazine analogues for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[19]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA, which PI can also bind to.[20]

  • Incubation: Incubate for 30 minutes at room temperature.[21]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.

Cell Cycle PhaseDNA ContentExpected PI Fluorescence
G0/G12nLow
S>2n, <4nIntermediate
G2/M4nHigh

IV. Identifying the Molecular Target: Target Engagement Assays

A critical step in drug development is confirming that a compound interacts with its intended molecular target within the complex environment of a living cell.[22] Cellular Thermal Shift Assays (CETSA) are powerful label-free methods to assess target engagement.[23]

Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that the binding of a ligand (the drug) to its target protein often increases the thermal stability of the protein.[23] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[23] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis treat_cells Treat cells with compound or vehicle (DMSO) aliquot Aliquot cell suspension treat_cells->aliquot heat_gradient Heat aliquots to a range of temperatures aliquot->heat_gradient lysis Lyse cells heat_gradient->lysis centrifuge Centrifuge to separate soluble and aggregated proteins lysis->centrifuge quantify Quantify soluble target protein (e.g., Western Blot) centrifuge->quantify caption CETSA General Workflow

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

  • Compound Treatment: Treat cultured cells with the piperazine analogue or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves for both the treated and untreated samples. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.

V. Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to characterizing the cellular effects of novel 1-(5-bromo-3-nitropyridin-2-yl)piperazine analogues. By progressing from broad cytotoxicity assays to specific mechanistic studies of apoptosis, cell cycle, and target engagement, researchers can build a comprehensive profile of their compounds. The data generated from these assays will be invaluable for structure-activity relationship (SAR) studies, lead optimization, and advancing promising candidates through the drug discovery pipeline.[24] Future work could involve exploring the impact of these compounds on specific signaling pathways, such as the PI3K/Akt or MAPK pathways, which are often implicated in cell survival and proliferation and can be modulated by various small molecules.[25]

References

  • Garg, N., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]

  • PMC. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Springer. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. (2023). Effect of a novel piperazine compound on cancer cells. Retrieved from [Link]

  • PMC. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PubMed. (2001). Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases. Retrieved from [Link]

  • ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • MDPI. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • NIH. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • NIH. (2015). Modulation of signal transduction pathways by natural compounds in cancer. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-3-nitropyridines

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted nitropyridines serving as versatile intermediates for the synthesis of a diverse array of functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted nitropyridines serving as versatile intermediates for the synthesis of a diverse array of functionalized molecules. Among these, 5-bromo-3-nitropyridine is a particularly valuable building block. The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom at the 5-position by a wide range of nucleophiles. This guide provides a comprehensive overview of the theoretical and practical aspects of SNAr reactions involving 5-bromo-3-nitropyridines, offering detailed protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Engine of the Reaction

The facility of nucleophilic aromatic substitution on 5-bromo-3-nitropyridine is dictated by the electronic interplay of the substituents on the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, the key to which is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The powerful electron-withdrawing nitro group at the 3-position plays a pivotal role in this process. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this otherwise high-energy intermediate and lowering the activation energy of the reaction. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In the case of 5-bromo-3-nitropyridine, the nitro group is meta to the bromine atom. While this position does not allow for direct resonance stabilization involving the nitro group and the incoming nucleophile at the 5-position, the overall electron deficiency of the ring, enhanced by both the ring nitrogen and the nitro group, is sufficient to enable the reaction.

Diagram 1: SNAr Mechanism of 5-Bromo-3-nitropyridine

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-bromo-3-nitropyridine with various classes of nucleophiles. These are intended as representative examples and may require optimization based on the specific nucleophile and desired scale.

Safety Precautions
  • 5-Bromo-3-nitropyridine and its derivatives are potentially hazardous. Always handle these compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE) , including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors. Use respiratory protection if necessary.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Many of the reagents used in these reactions (e.g., sodium hydride, strong bases) are corrosive and/or flammable. Handle with extreme care according to their specific safety data sheets (SDS).

Protocol 1: Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

This protocol describes the synthesis of 5-alkoxy- and 5-aryloxy-3-nitropyridines. The in situ generation of the nucleophile using a strong base is a common and effective strategy.

Materials:

  • 5-Bromo-3-nitropyridine

  • Alcohol or Phenol (1.1 - 1.5 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq.) and anhydrous DMF (or THF) (0.2 - 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add 5-bromo-3-nitropyridine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Diagram 2: Experimental Workflow for Reaction with O-Nucleophiles

O_Nucleophile_Workflow start Start step1 Dissolve alcohol/phenol in anhydrous solvent start->step1 step2 Add NaH at 0 °C step1->step2 step3 Stir at RT for 30 min step2->step3 step4 Add 5-bromo-3-nitropyridine step3->step4 step5 Heat and monitor by TLC step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Extract with EtOAc step6->step7 step8 Wash, dry, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: A typical workflow for the synthesis of 5-alkoxy/aryloxy-3-nitropyridines.

Protocol 2: Reaction with N-Nucleophiles (Amines)

This protocol outlines the synthesis of 5-amino-3-nitropyridines. The choice of base and solvent is crucial to avoid potential side reactions, such as nitro-group migration in polar aprotic solvents.

Materials:

  • 5-Bromo-3-nitropyridine

  • Primary or Secondary Amine (1.1 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-nitropyridine (1.0 eq.) in the chosen solvent (MeCN or DMF, 0.2 - 0.5 M).

  • Add the amine (1.2 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) or recrystallization to afford the desired 5-amino-3-nitropyridine.

Protocol 3: Reaction with S-Nucleophiles (Thiols)

This protocol details the synthesis of 5-(alkylthio)- and 5-(arylthio)-3-nitropyridines. Similar to the reaction with O-nucleophiles, a base is used to generate the thiolate nucleophile in situ.

Materials:

  • 5-Bromo-3-nitropyridine

  • Thiol (1.0 - 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.0 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-3-nitropyridine (1.0 eq.) in anhydrous DMF (0.2 - 0.5 M), add the thiol (1.0 eq.) and potassium carbonate (1.0 eq.).

  • Heat the reaction mixture to 60 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous solution with chloroform or dichloromethane (3 x volume of aqueous layer).

  • Dry the combined organic phases over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography (silica gel, e.g., chloroform) or recrystallization from a suitable solvent like ethanol.[1]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the SNAr reactions of 5-bromo-3-nitropyridine with various nucleophiles, based on analogous reactions reported in the literature.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
O-Nucleophiles PhenolCs₂CO₃THF4080-95
MethanolNaHDMF80-10070-90
N-Nucleophiles AnilineK₂CO₃DMF100-12060-85
PiperidineTEAMeCN80-10075-95
S-Nucleophiles ThiophenolK₂CO₃DMF6085-95[1]
Benzyl mercaptanK₂CO₃DMF6070-85[1]

Characterization of Products

The successful synthesis of 5-substituted-3-nitropyridines can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new signals corresponding to the introduced nucleophile are indicative of a successful reaction. The characteristic downfield shifts of the pyridine ring protons due to the nitro group will be observed.

    • ¹³C NMR: The carbon spectrum will show the disappearance of the carbon signal attached to the bromine and the appearance of a new signal for the carbon attached to the nucleophile.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and other functional groups present in the molecule.

Troubleshooting and Field-Proven Insights

  • Low or No Reactivity:

    • Insufficiently activated nucleophile: Ensure the base is strong enough and used in sufficient quantity to deprotonate the nucleophile. For O- and S-nucleophiles, using a strong base like NaH or t-BuOK is often necessary.

    • Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature.

    • Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Side Reactions:

    • Nitro-group migration: In some cases, particularly with amine nucleophiles in polar aprotic solvents, migration of the nitro group has been observed.[2] If this is a concern, consider using a less polar solvent or a different base.

    • Decomposition: At very high temperatures, the starting material or product may decompose. Monitor the reaction closely and avoid excessive heating.

Conclusion

The nucleophilic aromatic substitution of 5-bromo-3-nitropyridine is a robust and versatile transformation that provides access to a wide range of valuable 5-substituted-3-nitropyridine derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and appropriate safety precautions are paramount for successful synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their drug discovery and materials science endeavors.

References

  • Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • [gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants | Request PDF - ResearchGate.]([Link] DFT_calculated_values_of_proton_and_carbon_chemical_shifts_and_coupling_constants)

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 1, Firstpage-Lastpage.

Sources

Method

Comprehensive Safety and Handling Guide for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment The primary hazards associated with 1-(5-Bromo-3-nitropyridin-2-yl)piperazine are inferred from related chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

The primary hazards associated with 1-(5-Bromo-3-nitropyridin-2-yl)piperazine are inferred from related chemical structures such as brominated nitropyridines and piperazine derivatives. The combination of a nitro group, a bromine atom on a pyridine ring, and a piperazine ring suggests several potential risks.

Anticipated Hazards:

  • Acute Toxicity: Similar compounds, such as 2-bromo-5-nitropyridine and 5-bromo-2-cyano-3-nitropyridine, are classified as toxic if swallowed, in contact with skin, or if inhaled[1][2][3].

  • Skin and Eye Irritation/Corrosion: The presence of the brominated nitropyridine structure is associated with skin and eye irritation[4][5]. Piperazine itself can cause severe skin burns and eye damage[6]. Therefore, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is expected to be a skin and eye irritant, and potentially corrosive.

  • Respiratory Irritation: Many nitropyridine derivatives are known to cause respiratory tract irritation[4][5].

  • Sensitization: Piperazine is a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure[6].

A summary of the likely hazard classifications based on analogous compounds is provided in the table below.

Hazard ClassAnticipated ClassificationBasis for Classification
Acute Oral ToxicityToxic if swallowedBased on data for 2-bromo-5-nitropyridine and 5-bromo-2-cyano-3-nitropyridine.[1][2][3]
Acute Dermal ToxicityToxic in contact with skinBased on data for 5-bromo-2-cyano-3-nitropyridine.[1]
Acute Inhalation ToxicityToxic if inhaledBased on data for 5-bromo-2-cyano-3-nitropyridine.[1]
Skin Corrosion/IrritationCauses skin irritationBased on data for 5-bromo-2-nitropyridine and other similar compounds.[2][4]
Serious Eye Damage/IrritationCauses serious eye irritationBased on data for 5-bromo-2-nitropyridine and other similar compounds.[2][4]
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaledBased on data for piperazine.[6]
Skin SensitizationMay cause an allergic skin reactionBased on data for piperazine.[6]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationBased on data for 5-bromo-2-nitropyridine.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is mandatory. The following measures are based on best practices for handling hazardous chemical compounds in a laboratory setting.

Engineering Controls
  • Ventilation: All work with 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, especially handling of the solid material, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent skin and eye contact, and inhalation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.

  • Eye Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[1][4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing like an apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS of Analogs Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound Weigh Compound in Hood Prepare_Hood->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the compound and prevent environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

  • The recommended storage temperature is often in a cool, dark place, sometimes specified as below 15°C.[10]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and the compound itself should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or water sources.[4][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that disperses the dust.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, carefully sweep or scoop up the material without creating dust. A high-efficiency vacuum cleaner can also be used.[4]

    • Place the spilled material into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly with a suitable decontaminating solution.

Spill_Response_Protocol Spill_Occurs Spill_Occurs Evacuate_Area Evacuate Area Spill_Occurs->Evacuate_Area Wear_PPE Wear Full PPE (incl. Respirator) Evacuate_Area->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill Clean_Up Clean Up Spill (Avoid Dust) Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate

Caption: Protocol for responding to a spill of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Physical and Chemical Properties

While specific data for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is limited, the properties of related compounds can provide some insight.

PropertyAnticipated Value/InformationSource/Analogy
Molecular Formula C₉H₁₁BrN₄O₂Sigma-Aldrich[11]
Appearance Likely a solid, possibly yellow to brown in color.Based on 2-Amino-5-bromo-3-nitropyridine which is a light yellow to orange powder.[10][12]
Melting Point Not available. For comparison, 2-Amino-5-bromo-3-nitropyridine has a melting point of 205-208 °C.[12][13]-
Solubility Expected to have limited solubility in water and better solubility in organic solvents.General characteristic of similar organic compounds.

References

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from TCI Chemicals website.[10]

  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine. Retrieved from TCI Chemicals website.[1]

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(5-Methylpyridin-2-yl)piperazine. Retrieved from Fisher Scientific website.[8]

  • ChemicalBook. (2025). 2-Amino-5-bromo-3-nitropyridine. Retrieved from ChemicalBook website.[13]

  • LookChem. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from LookChem website.[12]

  • American Elements. (n.d.). 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. Retrieved from Fisher Scientific website.[9]

  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from National Center for Biotechnology Information, PubChem Compound Database.[2]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-5-nitropyridine. Retrieved from Cole-Parmer website.[5]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 5-Bromo-3-nitropyridine-2-carbonitrile. Retrieved from ChemicalBook website.[7]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.
  • MedChemExpress. (n.d.). 5-Bromo-3-nitropyridin-2(1H)-one.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine.
  • Autech Industry Co.,Limited. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine. Retrieved from Cayman Chemical website.[6]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from Sigma-Aldrich website.[3]

  • BLDpharm. (n.d.). 1-(2-Nitropyridin-3-yl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. Retrieved from Sigma-Aldrich website.[11]

Sources

Application

Application Notes and Protocols for the Proper Disposal of Nitropyridine Chemical Waste

These comprehensive application notes provide detailed protocols and guiding principles for the safe and compliant disposal of nitropyridine chemical waste. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide detailed protocols and guiding principles for the safe and compliant disposal of nitropyridine chemical waste. This document is intended for researchers, scientists, and drug development professionals who handle these hazardous materials. The following protocols are designed to ensure scientific integrity, personnel safety, and environmental protection, grounded in established expertise and authoritative regulations.

Understanding the Hazard Profile of Nitropyridine Waste

Nitropyridine derivatives are a class of heterocyclic aromatic compounds integral to pharmaceutical and agrochemical synthesis. However, their chemical structure, characterized by a pyridine ring substituted with one or more nitro groups, imparts a significant hazard profile that necessitates meticulous disposal procedures.

1.1. Inherent Toxicity and Reactivity: The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack and influence the molecule's overall reactivity. More importantly, many nitroaromatic compounds, including some nitropyridines, are known or suspected to be toxic, mutagenic, and potentially carcinogenic.[1] The European Chemicals Agency (ECHA) highlights that certain nitropyridine derivatives are suspected of causing genetic defects and cancer. Therefore, all nitropyridine waste must be treated as hazardous.

1.2. Regulatory Framework: The disposal of nitropyridine waste is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA). While there isn't a specific listing for all nitropyridine compounds, they would typically fall under the characteristic wastes for toxicity. For instance, pyridine itself is listed as a hazardous waste with the EPA waste code D038.[2] In Europe, the Classification, Labelling and Packaging (CLP) Regulation and the REACH regulation provide the framework for hazard communication and control.[3] It is imperative that all generators of nitropyridine waste consult their local, regional, and national regulations to ensure full compliance.[4]

Waste Stream Management: Segregation and Storage

Proper management of nitropyridine waste begins at the point of generation. Meticulous segregation and appropriate storage are critical to prevent accidental reactions and ensure safe handling.

2.1. Waste Segregation: Nitropyridine waste should be collected in dedicated, clearly labeled waste containers. It is crucial to avoid mixing nitropyridine waste with other waste streams, particularly:

  • Strong Acids and Oxidizing Agents: Nitropyridines can react with strong acids and oxidizing agents, potentially leading to vigorous or explosive reactions.

  • Incompatible Solvents: Avoid mixing with incompatible solvents that could cause a reaction or complicate the final disposal method.

2.2. Container Selection and Labeling: Waste containers must be chemically compatible with the nitropyridine waste. High-density polyethylene (HDPE) or glass containers are generally suitable. All containers must be securely sealed to prevent leakage or evaporation and clearly labeled with "Hazardous Waste," the full chemical name of the nitropyridine(s), and any other information required by your institution and local regulations.

Waste Stream Compatible Container Material Incompatible Materials to Avoid Mixing
Solid Nitropyridine WasteHDPE, GlassStrong Acids, Strong Oxidizing Agents
Liquid Nitropyridine Waste (in compatible solvent)HDPE, Glass, Solvent-compatible containersStrong Acids, Strong Oxidizing Agents, Incompatible Solvents

Disposal Methodologies: A Decision-Making Framework

The selection of an appropriate disposal method depends on the scale of the waste, the available facilities, and regulatory requirements. The primary goal is the complete destruction or detoxification of the hazardous nitropyridine compounds.

Caption: Decision tree for selecting a nitropyridine waste disposal method.

Experimental Protocols for Chemical Treatment

For small-scale laboratory waste, chemical treatment to degrade the nitropyridine molecule can be a viable option before transfer to a licensed waste disposal facility. These procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1. Protocol 1: Chemical Reduction of Nitropyridine Waste using Sodium Borohydride

This protocol details the reduction of the nitro group to a less toxic amino group. The resulting aminopyridine is still a chemical waste but is generally less hazardous.

4.1.1. Principle: Sodium borohydride (NaBH₄) is a reducing agent that, especially in the presence of a catalyst, can effectively reduce aromatic nitro groups to amines.[1][5]

4.1.2. Materials:

  • Nitropyridine waste

  • Sodium borohydride (NaBH₄)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or another suitable catalyst[1]

  • Ethanol (or another suitable solvent)

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Appropriate work-up and quenching reagents (e.g., dilute acetic acid)

4.1.3. Step-by-Step Procedure:

  • In a fume hood, dissolve the nitropyridine waste in a suitable solvent such as ethanol in a round-bottom flask equipped with a stir bar. The concentration should be kept low, typically in the range of 0.1-0.5 M.

  • Add a catalytic amount of Ni(OAc)₂·4H₂O (e.g., 0.1-0.2 molar equivalents relative to the nitropyridine).

  • Slowly and portion-wise, add an excess of sodium borohydride (e.g., 3-4 molar equivalents). The reaction can be exothermic and may generate hydrogen gas, so slow addition and good ventilation are crucial.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting nitropyridine.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1 M acetic acid) until gas evolution ceases.

  • The resulting solution containing the aminopyridine should be neutralized and then transferred to a properly labeled hazardous waste container for disposal.

4.2. Protocol 2: Chemical Oxidation of Nitropyridine Waste using Fenton's Reagent

This protocol utilizes a powerful oxidizing agent to break down the aromatic ring of the nitropyridine.

4.2.1. Principle: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can mineralize organic pollutants.[6][7][8]

4.2.2. Materials:

  • Aqueous nitropyridine waste

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for neutralization

  • Beaker or flask

  • Stir plate and stir bar

  • pH meter

4.2.3. Step-by-Step Procedure:

  • In a fume hood, place the aqueous nitropyridine waste in a beaker with a stir bar.

  • Adjust the pH of the solution to between 3.0 and 4.0 using dilute sulfuric acid. This pH is optimal for the Fenton reaction.[8]

  • Add the iron(II) sulfate catalyst. The concentration will depend on the concentration of the nitropyridine, but a starting point is a molar ratio of Fe²⁺ to nitropyridine of 1:5 to 1:10.

  • Slowly and carefully, add 30% hydrogen peroxide to the solution. The reaction is highly exothermic. The amount of H₂O₂ will also depend on the concentration of the waste, with molar ratios of H₂O₂ to nitropyridine ranging from 3:1 to 10:1 or higher.

  • Allow the reaction to proceed with stirring. The reaction time can vary from minutes to hours.

  • After the reaction is complete (as determined by a suitable analytical method), neutralize the solution by carefully adding a base such as sodium hydroxide.

  • The treated solution, which may contain precipitated iron salts, should be collected in a hazardous waste container for final disposal.

High-Temperature Incineration

For larger quantities of nitropyridine waste, or for laboratories without the facilities for chemical treatment, high-temperature incineration is the preferred method of disposal.

5.1. Principle: Incineration at high temperatures in the presence of sufficient oxygen leads to the complete combustion of the organic material into carbon dioxide, water, and nitrogen oxides. If the nitropyridine contains halogens, the combustion products will also include the corresponding hydrogen halides, which must be scrubbed from the flue gas.

5.2. Incineration Parameters:

ParameterRecommended ValueRationale
Temperature >850°CEnsures complete destruction of organic compounds.
>1100°C for halogenated nitropyridinesRequired for the complete destruction of halogenated organic compounds to prevent the formation of dioxins and furans.[9]
Residence Time >2 secondsProvides sufficient time for the complete combustion of the waste material.[9]
Oxygen Excess oxygenEnsures complete oxidation of the organic matter.

5.3. Procedure: Nitropyridine waste destined for incineration must be packaged and transported by a licensed hazardous waste management company to a permitted incineration facility. It is the responsibility of the waste generator to ensure that the waste is properly classified, labeled, and manifested according to all applicable regulations.

Safety and Emergency Procedures

6.1. Personal Protective Equipment (PPE): When handling nitropyridine waste, the following PPE is mandatory:[10]

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).[10]

  • Body Protection: A lab coat and closed-toe shoes.

6.2. Emergency Spill Procedures:

  • Evacuate: Immediately evacuate the spill area and alert others.[11]

  • Ventilate: If safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).[12]

  • Contain: For small spills, contain the spill using an inert absorbent material (e.g., vermiculite or sand).[12]

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup: For small spills, and if you are trained to do so, carefully collect the absorbent material into a sealed, labeled hazardous waste container.[13] For large spills, or if you are not trained, contact your institution's environmental health and safety department or local emergency services.[14]

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with nitropyridines must be thoroughly decontaminated before reuse or disposal.

7.1. Decontamination Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the nitropyridine residue. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or dry in an oven.

For sensitive equipment, consult the manufacturer's instructions for appropriate decontamination procedures.[5]

References

  • University of Washington, Department of Environmental & Health Sciences. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 991-996. Retrieved from [Link]

  • EHS International, Inc. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 38-44. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2016). Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. Retrieved from [Link]

  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides [Master's Thesis, The University of Texas-Pan American]. ScholarWorks @ UTRGV. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidation of Organics Using Fenton's Reagent. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Classification and labelling. Retrieved from [Link]

  • YouTube. (2016, June 4). Fenton Reagent Demonstration. Retrieved from [Link]

  • ACS Spring 2024. (2024, March 18). Following green chemistry principles: Sodium borohydride reductions. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubMed. (2004). Novel methods for disinfection of prion-contaminated medical devices. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal protective equipment for hazardous materials incidents: a selection guide. CDC Stacks. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Welcome to the technical support center for optimizing synthetic routes involving the versatile building block, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing synthetic routes involving the versatile building block, 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The inherent electronic properties and sterics of this molecule present unique challenges and opportunities, which we will address in the following troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 1-(5-Bromo-3-nitropyridin-2-yl)piperazine in cross-coupling reactions?

The primary challenges stem from the electronic and structural nature of the pyridine core. You are working with a 2-halopyridine substrate, which is known to be a challenging coupling partner.[1] The key factors are:

  • Pyridine Nitrogen Coordination: The Lewis basic nitrogen atom at the 2-position can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive catalyst species, ultimately slowing down or halting the reaction.[1]

  • Electron-Deficient Ring: The potent electron-withdrawing nitro group at the 3-position makes the pyridine ring highly electron-deficient. While this property facilitates the initial oxidative addition step—the insertion of the Pd(0) catalyst into the C-Br bond—it can make subsequent steps, like reductive elimination, more difficult.[2]

  • Steric Hindrance: The piperazine group adjacent to the reaction center adds steric bulk, which can influence the choice of ligand and reaction kinetics.

Guide 1: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its application to substrates like 1-(5-Bromo-3-nitropyridin-2-yl)piperazine requires careful optimization to achieve high yields and minimize side reactions.

Q2: My Suzuki-Miyaura reaction has a low yield or has stalled. What are the first parameters I should investigate?

Low conversion is the most common issue. The cause often lies in an inefficient catalytic cycle. Here’s how to troubleshoot:

  • Catalyst & Ligand System: This is the most critical factor for 2-halopyridines. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a highly active system composed of a palladium precursor and a specialized ligand.

    • Expert Insight: The "2-pyridyl problem" necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][4] These ligands accelerate both oxidative addition and the rate-limiting reductive elimination step while discouraging catalyst inhibition by the pyridine nitrogen.[4]

  • Choice of Base: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[5]

    • If you are using a mild base like Na₂CO₃ or K₂CO₃, the reaction may be too slow. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[6][7]

    • The presence of water can be beneficial, often accelerating the reaction.[8] Many protocols use a solvent mixture like dioxane/water.

  • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase to 90-100 °C can significantly improve the rate, provided the reactants and products are stable at these temperatures.

Q3: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material. How can I prevent this?

Dehalogenation (replacement of bromine with hydrogen) is a frequent side reaction in Suzuki couplings.[9] It typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to competing pathways.

  • Causality: After oxidative addition, the Ar-Pd(II)-Br intermediate is formed. If transmetalation is sluggish, this intermediate can react with trace water, solvent, or even the base to generate a hydride ligand, which then leads to the dehalogenated product via reductive elimination.[9]

  • Solutions:

    • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can push the transmetalation equilibrium forward.[10]

    • Change the Base/Solvent System: The choice of base can profoundly influence the rate of transmetalation. Switching from a carbonate to a phosphate base (K₃PO₄) is often effective.

    • Use a More Active Catalyst: A more electron-rich ligand can accelerate transmetalation and reductive elimination, outcompeting the dehalogenation pathway.

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting PointRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Precursors for the active Pd(0) species. Pd₂(dba)₃ is often preferred for its air stability.
Ligand XPhos, SPhos, or RuPhos (2-10 mol%)Bulky, electron-rich phosphines are essential for activating the C-Br bond and overcoming catalyst inhibition.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-hydroxide bases that effectively promote transmetalation without degrading the substrate.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂OAprotic solvents are standard. A small amount of water is often crucial for the catalytic cycle.[8]
Temperature 80 - 100 °CBalances reaction rate with potential for thermal degradation. Monitor by TLC/LCMS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[11]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) in degassed solvent (e.g., 1,4-dioxane).

  • Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Visualization 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(L)₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)(L)₂-Ar' transmetalation->pd_diaryl boronate Ar'-B(OR)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Guide 2: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. When coupling an amine to the 1-(5-Bromo-3-nitropyridin-2-yl)piperazine core, specific considerations for this electron-deficient substrate are paramount.

Q4: My Buchwald-Hartwig amination is failing. What are the most likely causes?

Failure in this reaction often points to issues with the base, catalyst deactivation, or substrate incompatibility.

  • Base Incompatibility: The nitro group is sensitive to certain strong bases. While sodium t-butoxide (NaOtBu) is a common and highly effective base for Buchwald-Hartwig reactions, it can potentially react with the nitro group, especially at elevated temperatures.[11]

    • Solution: Consider using a milder but still potent base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often more compatible with sensitive functional groups.[6]

  • Catalyst System: As with the Suzuki reaction, a generic catalyst will not suffice. A highly active palladium/ligand system is required.

    • Expert Insight: For coupling with heteroaryl halides, ligands like XPhos and BrettPhos have demonstrated broad utility.[13][14] The choice of ligand can also depend on the amine coupling partner (primary vs. secondary).

  • Amine Nucleophilicity: A very weak amine (e.g., a poorly nucleophilic heteroaromatic amine) may struggle to couple efficiently. The reaction generally works best with primary and secondary alkyl or aryl amines.

Q5: How do I choose the optimal conditions for coupling with a primary aliphatic amine?

Coupling with primary amines can sometimes lead to the formation of catalytically incompetent palladium bis(amine) complexes.[13] Careful selection of conditions can mitigate this.

  • Ligand Choice: Bulky ligands like BrettPhos are often specifically designed to prevent the formation of inactive bis(amine) complexes and are an excellent choice for primary amines.[11]

  • Base: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good choice if protodehalogenation is an issue and functional group tolerance allows.[11] Otherwise, NaOtBu or Cs₂CO₃ are standard.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred. Ethereal solvents like THF are also commonly used.[11]

Visualization 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(L)-Br oxidative_addition->pd_intermediate amine_coordination Amine Binding & Deprotonation pd_intermediate->amine_coordination pd_amido Ar-Pd(II)(L)-NR₂ amine_coordination->pd_amido amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Coupled Product) reductive_elimination->product Product Formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving common issues encountered during the optimization of coupling reactions with 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Visualization 3: Troubleshooting Low Reaction Yield

Troubleshooting_Flowchart start Low Yield or No Reaction check_sm Analyze Crude Reaction (TLC/LCMS) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present byproducts Major Byproducts Observed? sm_present->byproducts No action_catalyst Increase Catalyst Loading Increase Temperature Use More Active Ligand sm_present->action_catalyst Yes dehalogenation Dehalogenation Product Detected? byproducts->dehalogenation Yes action_purify Complex Mixture: Optimize Purification (Chromatography Gradient) byproducts->action_purify No action_dehalogenation Use Milder Base (Cs₂CO₃) Increase Boronic Acid (Suzuki) Use More Active Ligand dehalogenation->action_dehalogenation Yes dehalogenation->action_purify No success Reaction Optimized action_catalyst->success action_base Switch to Stronger Base (e.g., K₃PO₄ for Suzuki) (e.g., NaOtBu for B-H) action_dehalogenation->success action_purify->success

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

  • Butini, S., et al. (2024). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29(1), 247. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(44), 15814-15825. Available at: [Link]

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Available at: [Link]

  • van der Pijl, F., et al. (2022). "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines." The Journal of Organic Chemistry, 87(23), 15925–15935. Available at: [Link]

  • Kashani, S. K., et al. (2021). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Available at: [Link]

  • Thomas, D. A., et al. (2016). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." Organic Letters, 18(15), 3746–3749. Available at: [Link]

  • van der Pijl, F., et al. (2022). "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine." University of Zurich. Available at: [Link]

  • Makarov, I. S., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry, 87(1), 32-45. Available at: [Link]

  • Toseef, M., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 22(2), 202. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Google Patents. "Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Liu, L., et al. (2013). "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines." The Journal of Organic Chemistry, 78(18), 9499–9505. Available at: [Link]

  • Ichikawa, T., & Masuda, K. (2021). "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research, 54(15), 3097–3109. Available at: [Link]

  • H-L., T., et al. (2021). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, 60(21), 11068-11083. Available at: [Link]

  • Tian, Y., et al. (2022). "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." The Journal of Organic Chemistry, 87(5), 3506–3516. Available at: [Link]

  • Oreate AI Blog. (2026). "Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems." Available at: [Link]

  • Bugarin, A., et al. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 61(34), 13399–13413. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of 1-(5-Bromo-3-nitropyridin-2-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine and its related products. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chromatographic principles and field-proven experience.

Overview: The Chromatographic Challenge

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a heterocyclic compound featuring multiple functional groups that dictate its chromatographic behavior. The primary challenge in its purification arises from the basic nature of the piperazine and pyridine nitrogen atoms. These basic sites can engage in strong secondary interactions with acidic residual silanol groups on standard silica-based reversed-phase columns, leading to significant peak tailing and poor resolution.[1][2][3] A successful purification strategy must actively mitigate these interactions to achieve high purity and recovery.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing foundational questions about method development.

  • Troubleshooting Guide: Providing solutions to specific experimental problems in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for column and mobile phase selection for this compound?

Answer: For 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a reversed-phase C18 column is the standard starting point.[4][5] However, the choice of the specific C18 column is critical.

  • Column Choice: Opt for a modern, base-deactivated (end-capped) C18 column or a column with a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns have a lower concentration of accessible, acidic silanol groups, which are the primary cause of peak tailing for basic compounds.[1][3]

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is recommended. ACN often provides better peak shape for nitrogen-containing compounds compared to methanol. Crucially, an acidic modifier must be added to both the aqueous (A) and organic (B) mobile phase components.

    • Recommended Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).

    • Causality: These acids lower the mobile phase pH to approximately 2-3. At this low pH, the basic nitrogens on your compound are fully protonated, ensuring a single, consistent ionic form. Simultaneously, the low pH suppresses the ionization of residual silanol groups on the stationary phase, drastically reducing the unwanted secondary ionic interactions that lead to peak tailing.[3]

Q2: How do I select the appropriate UV detection wavelength?

Answer: The 1-(5-Bromo-3-nitropyridin-2-yl)piperazine molecule contains a nitropyridine chromophore, which absorbs strongly in the UV region. To determine the optimal wavelength (λ-max), you should run a UV-Vis spectrum of a dilute solution of your compound using a diode array detector (DAD/PDA) or a spectrophotometer. Based on the structure, a strong absorbance is expected between 254 nm and 340 nm . A common starting point for pyridine derivatives is 254 nm.[6] For preparative purification, you may need to monitor at a higher, less sensitive wavelength to avoid detector saturation.

Q3: My compound is eluting very early, near the solvent front. How can I improve its retention?

Answer: If your compound shows little to no retention even with a low starting percentage of organic solvent, it indicates that it is too polar for the selected reversed-phase conditions. The piperazine moiety contributes to its hydrophilicity.[7][8]

Here are several strategies to increase retention:

  • Lower the Initial Organic %: Start your gradient at a very low organic concentration (e.g., 1-5% ACN).

  • Use a Polar-Embedded Column: These columns (e.g., with amide or carbamate groups embedded in the alkyl chain) offer alternative selectivity and can provide enhanced retention for polar, basic compounds.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of chromatography designed for highly polar compounds.[9] In HILIC, you use a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase (e.g., >80% ACN). Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: Severe Peak Tailing

Q: My chromatogram shows a sharp front but a long, sloping tail for my product peak. What is causing this and how do I fix it?

Answer: This is the most common issue for this class of compounds. As mentioned, peak tailing is caused by secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica support of the HPLC column.[1][2]

Follow this systematic approach to resolve the issue:

Step-by-Step Troubleshooting for Peak Tailing:

  • Verify Mobile Phase pH:

    • Action: Ensure you have an acidic modifier (0.05-0.1% TFA or FA) in both your water (A) and organic (B) solvents. An inconsistent pH during the gradient can cause peak shape distortion.

    • Rationale: TFA is a strong ion-pairing agent that masks silanol activity effectively. Formic acid is MS-friendly and also effective, though sometimes less so than TFA for improving peak shape. Operating at a low pH (<3) is the most effective way to suppress silanol ionization.[3]

  • Evaluate Your Column:

    • Action: If you are using an older "Type A" silica column, switch to a modern, high-purity, base-deactivated "Type B" silica column or a hybrid particle column.

    • Rationale: Column technology has advanced significantly. Modern columns are specifically designed with minimal silanol activity to provide excellent peak shapes for basic compounds.[1]

  • Check for Column Overload:

    • Action: Inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you are overloading the column.

    • Rationale: Injecting too much mass onto the column saturates the primary retention sites, forcing analyte molecules to interact with the less desirable secondary sites (silanols), which causes tailing.[10] For preparative work, this is a trade-off, but for analytical runs, it indicates a need for dilution.

  • Consider a Sacrificial Base (Advanced):

    • Action: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.

    • Rationale: TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[3] This is a more traditional approach and is generally not compatible with mass spectrometry.

Below is a decision tree to guide your troubleshooting process for peak tailing.

PeakTailing_Troubleshooting start Start: Peak Tailing Observed? check_ph Is 0.1% Acid (TFA/FA) in BOTH A and B solvents? start->check_ph Yes add_acid Action: Add 0.1% acid to both solvents and re-run. check_ph->add_acid No check_column Are you using a modern, base-deactivated C18 column? check_ph->check_column Yes add_acid->check_ph After Action change_column Action: Switch to a high-purity, end-capped or hybrid column. check_column->change_column No check_overload Does peak shape improve with a 10x dilution? check_column->check_overload Yes change_column->check_column After Action reduce_load Diagnosis: Column Overload. Reduce sample concentration or injection volume. check_overload->reduce_load Yes consider_other Advanced Troubleshooting: Consider extra-column dispersion or column failure. check_overload->consider_other No final_res Problem Solved: Symmetric Peak Achieved reduce_load->final_res

Caption: Troubleshooting workflow for peak tailing.
Problem 2: Poor Purity or Co-eluting Impurities

Q: I have successfully purified my main product, but post-fraction analysis (e.g., LC-MS) shows it is still contaminated with a closely eluting impurity. What are my options?

Answer: Achieving baseline resolution from a near-eluting impurity requires optimizing the selectivity of your method.

  • Optimize the Gradient:

    • Action: Switch from a broad, fast gradient to a shallow, focused gradient around the elution time of your compound. For example, if your compound elutes at 40% ACN in a 5-95% gradient over 10 minutes, try a 30-50% ACN gradient over 20 minutes.

    • Rationale: A shallower gradient increases the residence time of the analytes on the column, allowing for more interaction with the stationary phase and providing a better opportunity for separation.[11]

  • Change the Organic Modifier:

    • Action: If you are using Acetonitrile, switch your organic solvent to Methanol (or vice-versa).

    • Rationale: ACN and Methanol have different solvent properties and interact with analytes and the stationary phase differently. This can alter elution order and significantly change the selectivity (α) between two compounds, potentially resolving your co-elution problem.

  • Utilize Mass-Directed Purification:

    • Action: If your HPLC system is equipped with a mass spectrometer (MS), use it to trigger fraction collection. Set the collector to only trigger when it detects the specific mass-to-charge ratio (m/z) of your target compound.

    • Rationale: Mass-directed purification is highly specific. It ensures that you are only collecting fractions that contain your compound of interest, even if it is not fully resolved from an impurity by UV detection.[12][13] This is particularly useful for isolating a target compound from impurities that may have similar UV absorbance but different masses.

Problem 3: Product Appears to Degrade on the Column

Q: I am seeing smaller-than-expected recovery of my main peak and the appearance of new, smaller peaks in the chromatogram. Could my compound be unstable?

Answer: While nitropyridine compounds are generally stable, degradation can occur under certain HPLC conditions.[14][15]

  • Assess Mobile Phase Harshness:

    • Action: If using TFA, which creates a very low pH, switch to Formic Acid. Also, prepare fresh mobile phase daily.

    • Rationale: The nitro group can be sensitive to harsh acidic conditions over time. While necessary for peak shape, prolonged exposure on the column, especially if there are delays in the run sequence, could potentially lead to minor degradation. Ethers like THF, if used as solvents, can form peroxides and should be handled with care.[16]

  • Check Sample Solvent:

    • Action: Ensure your sample is dissolved in a compatible solvent, ideally the initial mobile phase composition. Avoid dissolving a sample in 100% strong solvent (like DMSO or DMF) if the initial mobile phase is highly aqueous, as this can cause the compound to precipitate at the column head, leading to peak distortion and apparent degradation.

    • Rationale: Sample solvent effects can cause significant issues. The ideal injection solvent is the mobile phase itself to ensure the sample band is focused correctly at the top of the column.

Experimental Protocols & Data

Table 1: Recommended Analytical HPLC Method
ParameterRecommendationRationale
Column High-Purity Base-Deactivated C18, 4.6 x 150 mm, 3.5 µmMinimizes silanol interactions for good peak shape.[1]
Mobile Phase A Water + 0.1% Formic AcidMS-compatible acidifier for protonating the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN often provides better selectivity for N-heterocycles.
Gradient 10% to 95% B over 15 minutesStandard screening gradient to determine elution profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility and can slightly improve efficiency.
Injection Vol. 5 µLAvoids column overload.
Detection UV at 254 nm and 330 nm (or λ-max)Monitors both general aromatics and the specific chromophore.
Sample Prep. Dissolve in 50:50 ACN/Water or DMSO at ~1 mg/mLEnsures solubility and compatibility with the mobile phase.
Table 2: Example Preparative HPLC Scale-Up

This protocol assumes the analytical method has been optimized and is now being scaled for purification.

ParameterRecommendationRationale
Column Same stationary phase as analytical, 21.2 x 150 mm, 5 µmMaintains selectivity while increasing loading capacity.[10][17]
Mobile Phase A Water + 0.1% Trifluoroacetic AcidTFA is often used in purification for its excellent peak shaping properties.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic AcidConsistent with Mobile Phase A.
Gradient Focused gradient based on analytical run (e.g., 30-50% B over 20 min)Improves resolution of the target compound from impurities.[11]
Flow Rate ~21 mL/minFlow rate is scaled geometrically based on the column diameter increase.
Loading Dissolve crude product at 50-100 mg/mL in DMSO or minimal strong solventMaximize throughput per injection. Loading capacity must be determined empirically.[18]
Injection Vol. 1-5 mL (depending on loading study)Load as much as possible without compromising resolution.
Detection UV at a higher wavelength (e.g., 350 nm) to avoid saturationPrevents detector overload from the high concentration of the product.
Fraction Collection Trigger by UV threshold and/or Mass (if available)Mass-directed collection provides the highest purity.[12][13]

References

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2049-2062. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography Website.[Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.[Link]

  • Waters Corporation. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Waters Application Note.[Link]

  • Patel, K. M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions Website.[Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Warwick Chemistry Document.[Link]

  • Pfizer. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications.[Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech Blog.[Link]

  • Waters Corporation. (n.d.). Small Scale Purification of Fractions from a Complex Pharmaceutical Formulation Using the Waters Fraction Manager-Analytical and an ACQUITY Arc System. Waters Application Note.[Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science Website.[Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technical Note.[Link]

  • Gilson. (n.d.). Mass Directed Fraction Collection for HPLC. Gilson Technical Note.[Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex Technical Tips.[Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Website.[Link]

  • Waters Corporation. (2021). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters Application Note.[Link]

Sources

Troubleshooting

Identifying side products in 1-(5-Bromo-3-nitropyridin-2-yl)piperazine reactions

Welcome to the technical support center for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Understanding the Reactivity of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a highly functionalized heterocyclic compound, offering multiple reaction sites. Its reactivity is primarily dictated by three key features:

  • The 5-bromo substituent: This position is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

  • The 3-nitro group: This powerful electron-withdrawing group activates the pyridine ring, influencing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. It can also be chemically transformed, most commonly reduced to an amino group.[1][2]

  • The piperazine moiety: The secondary amine of the piperazine ring can be a site for further functionalization, though it is often protected during synthesis.

The interplay of these functional groups can lead to a number of potential side reactions. This guide will help you anticipate and address these challenges.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable protocols to resolve them.

Issue 1: Presence of a Debrominated Side Product

Question: I am performing a Suzuki coupling reaction with my 1-(5-Bromo-3-nitropyridin-2-yl)piperazine and a boronic acid, but I am observing a significant amount of a side product with a mass corresponding to 1-(3-nitropyridin-2-yl)piperazine. What is happening and how can I prevent it?

Explanation of Causality:

The formation of a debrominated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.[3][4] This occurs when the organopalladium intermediate, formed after the oxidative addition of the palladium catalyst to the C-Br bond, undergoes protonolysis before it can react with the boronic acid. The source of the proton can be trace amounts of water, alcohol, or even the solvent itself. The presence of an electron-withdrawing nitro group can sometimes exacerbate this issue.

Mitigation Strategies:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Solvents and Reagents: Ensure all solvents (e.g., toluene, dioxane) and reagents are thoroughly dried. Use freshly distilled solvents or those from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. Degas all solvents prior to use.

  • Optimization of the Catalytic System:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over protonolysis. Consider using ligands such as SPhos or XPhos.

    • Base Selection: Use a non-protic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices, but they must be dried before use.

Experimental Protocol: Minimizing Debromination in a Suzuki Coupling

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of argon.

    • Use anhydrous solvents and reagents. If necessary, dry the base (e.g., K₂CO₃) under vacuum at high temperature.

  • Reaction Setup:

    • To a dried Schlenk flask, add 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, the boronic acid (1.1-1.5 equivalents), and the dried base (2-3 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent via syringe.

  • Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature before quenching.

Issue 2: Formation of a Homocoupled Boronic Acid Dimer

Question: In my Suzuki reaction, I am seeing a biaryl side product that corresponds to the homocoupling of my boronic acid reagent. How can I avoid this?

Explanation of Causality:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[5][6] Oxygen can reoxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid. This side reaction is particularly prevalent when the rate of the desired cross-coupling is slow.

Mitigation Strategies:

  • Thorough Degassing:

    • The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture.

    • Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction Order of Addition:

    • Pre-heating the mixture of the palladium catalyst, base, and your bromo-pyridine substrate in the solvent before adding the boronic acid can sometimes reduce homocoupling.[6] This allows for the formation of the active catalytic species in the absence of the boronic acid.

  • Use of Additives:

    • In some cases, the addition of a small amount of a silver salt (e.g., Ag₂O) can suppress homocoupling, although the mechanism is not always clear.

Experimental Workflow: Suzuki Coupling with Suppression of Homocoupling

Suzuki_Homocoupling_Mitigation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep Dry Glassware & Reagents Degas Degas Solvent (e.g., Freeze-Pump-Thaw) Prep->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent Mix1 Combine Substrate, Pd Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Ar/N2) Mix1->Inert Inert->AddSolvent Heat Heat to Reaction Temp. AddSolvent->Heat AddBoronic Add Boronic Acid Solution Heat->AddBoronic Monitor Monitor Progress (TLC/LC-MS) AddBoronic->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Analyze for Homocoupling Product Purify->Analyze reaction_pathway A 1-(5-Bromo-3-nitropyridin-2-yl)piperazine C1 Suzuki Coupling (Pd Catalyst, Base, Heat) A->C1 C2 Reducing Conditions (e.g., H2, Pd/C) A->C2 Subsequent Reaction B Ar-B(OH)2 (Boronic Acid) B->C1 P Desired Cross-Coupled Product S1 Debrominated Product S2 Homocoupled Dimer (Ar-Ar) S3 Reduced Nitro Product C1->P Main Reaction C1->S1 Side Reaction: Protonolysis C1->S2 Side Reaction: O2 present C2->S3 Subsequent Reaction

Caption: Key reactions and potential side products.

IV. References

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(32), 9602–9603. [Link]

  • Grushin, V. V., & Alper, H. (1992). A novel, convenient, and selective method for the catalytic hydrodehalogenation of organic halides. Organometallics, 11(4), 1754–1756. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Cahiez, G., & Moyeux, A. (2009). Iron-Catalyzed Homocoupling of Boronic Acids and Grignard Reagents. Chemistry–An Asian Journal, 4(5), 639-641. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Jayapal, M., Prasad, K. R., & Kumar, B. S. (2010). A new protocol for the reduction of aromatic nitro compounds. Tetrahedron Letters, 51(23), 3070-3073. [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Link]

  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic & Biomolecular Chemistry, 1(1), 1-5. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Scattolin, T., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15829–15837. [Link]

  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Chemistry Lectures. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546. [Link]

  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 22-38. [Link]

  • Gildner, P. G., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(15), 7750–7754. [Link]

  • Tundel, R. E., et al. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(15), 3335–3338. [Link]

  • Trofimov, B. A., et al. (2017). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry, 41(19), 10582-10589. [Link]

  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]

  • Williams, D. E., & Naiman, D. Q. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current drug metabolism, 13(5), 615–637. [Link]

  • Sienkiewicz, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

Sources

Optimization

Technical Support Center: Improving Aqueous Solubility of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivatives. This class of compounds often presents...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivatives. This class of compounds often presents significant challenges in terms of aqueous solubility, which can impede preclinical and clinical development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility issues effectively.

I. Troubleshooting Guide: Common Solubility-Related Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivative precipitates out of my aqueous buffer during my in vitro assay. What's happening and how can I fix it?

Answer:

Precipitation during an assay is a classic sign of poor aqueous solubility. The 1-(5-bromo-3-nitropyridin-2-yl)piperazine core, while containing nitrogen atoms that can be protonated, is overall a relatively lipophilic and rigid structure. The bromo and nitro substituents on the pyridine ring further contribute to its low water solubility.

Causality: At neutral pH, the piperazine moiety may not be sufficiently protonated to significantly enhance solubility. When the compound concentration exceeds its thermodynamic solubility limit in the aqueous buffer, it will precipitate.

Immediate Solutions to Salvage Your Assay:

  • pH Adjustment: The piperazine ring has two nitrogen atoms that can be protonated.[1][2] Lowering the pH of your buffer may increase the ionization of your compound, thereby improving its solubility.[3] However, you must ensure the pH change does not affect your assay's biological components.

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of your compound. Start with a low concentration (e.g., 0.5-1% v/v) and titrate up, being mindful of the solvent's potential to interfere with your assay.

Long-Term Solutions for Formulation Development:

If pH adjustment and co-solvents are not viable or sufficient, consider these more advanced formulation strategies:

  • Salt Formation: Since your compound has a basic piperazine moiety, forming a salt with a pharmaceutically acceptable acid is a highly effective method to improve solubility.[4][5][6][7]

  • Co-crystallization: This technique involves combining your active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[8][9][10][11]

  • Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][][14][15][16]

Question 2: I've successfully synthesized a new derivative, but I'm struggling to get an accurate measurement of its aqueous solubility. The results are inconsistent. What am I doing wrong?

Answer:

Inconsistent solubility measurements for poorly soluble compounds are common and often stem from issues with achieving and maintaining equilibrium, as well as the analytical method used.

Causality: Poorly soluble compounds can take a long time to reach thermodynamic equilibrium. If you are not allowing sufficient time, you may be measuring a kinetic solubility, which can be variable. Additionally, the presence of amorphous versus crystalline material can lead to different apparent solubilities.

Troubleshooting Your Solubility Measurement:

  • Equilibrium Time: The traditional shake-flask method requires ensuring that the solution is truly saturated.[17] This can take 24-72 hours for some poorly soluble compounds. You can confirm equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Method of Analysis: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the concentration range you are expecting. For very low solubilities, you may need a more sensitive method. Gravimetric methods can also be employed for determining solubility.[18][19]

  • Solid-State Characterization: Before measuring solubility, it's crucial to characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) to confirm its crystallinity. The presence of amorphous content can lead to supersaturation and subsequent precipitation, causing variability.

Question 3: I've tried forming a hydrochloride salt of my compound, but the solubility improvement is minimal. Are there other salt forms I should consider?

Answer:

While hydrochloride is a common salt form, it's not always the optimal choice. The degree of solubility enhancement depends on the physicochemical properties of both the API and the counter-ion.[4][20]

Causality: The lattice energy of the resulting salt crystal plays a significant role in its solubility. A very stable crystal lattice (high lattice energy) will be more difficult to dissolve, even if the individual ions are well-solvated.

Alternative Salt Screening Strategy:

A systematic salt screening study is recommended. Consider a range of pharmaceutically acceptable counter-ions with different properties:

Counter-ion ClassExamplesRationale
Simple Inorganic Acids Mesylate, Sulfate, PhosphateDifferent sizes and charge densities can influence crystal packing.
Simple Organic Acids Acetate, Maleate, FumarateCan disrupt crystal packing and introduce more hydrophilic groups.
Hydroxy Acids Citrate, TartrateOffer multiple points for hydrogen bonding, which can improve interaction with water.
Aromatic Acids Besylate, TosylateCan interact with the pyridine ring of your compound through π-π stacking, potentially leading to different crystal forms.

Experimental Workflow for Salt Screening:

Caption: High-throughput salt screening workflow.

II. Frequently Asked Questions (FAQs)

Physicochemical Properties and Solubility

Q: What is the role of the piperazine moiety in the solubility of these derivatives? A: The piperazine ring is a key structural feature that can significantly influence the physicochemical properties of a molecule.[1][21] Its two nitrogen atoms can act as hydrogen bond acceptors and can be protonated to form salts, which generally increases aqueous solubility.[2][6] The conformation of the piperazine ring can also affect how the molecule packs in a crystal lattice, which in turn impacts its solubility.

Q: How do the bromo and nitro groups on the pyridine ring affect solubility? A: The bromo and nitro groups are electron-withdrawing and increase the lipophilicity of the pyridine ring, which generally decreases aqueous solubility.[22][23][24][25] These groups can also influence the pKa of the pyridine nitrogen, potentially making it less basic and less likely to be protonated at physiological pH.

Formulation Strategies

Q: When should I choose co-crystallization over salt formation? A: Co-crystallization is a valuable alternative to salt formation, particularly for compounds that are weakly basic or non-ionizable.[9] If your 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivative has a low pKa and does not readily form stable salts, co-crystallization may be a more successful approach to enhancing solubility.[8][10]

Q: What are the advantages of using cyclodextrins for solubility enhancement? A: Cyclodextrins can improve solubility without chemically modifying the API.[12][] They can also increase the stability of the drug and potentially mask unpleasant tastes.[14] This makes them a versatile option for various dosage forms.

Q: Are there other formulation strategies I should be aware of? A: Yes, other advanced formulation strategies for poorly soluble drugs include:

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and therefore higher apparent solubility than the crystalline form.[26][27][28][29]

  • Lipid-Based Formulations: The drug is dissolved in lipids, surfactants, and co-solvents, which can form micelles or emulsions in the gastrointestinal tract, enhancing absorption.[29][30]

  • Nanosizing: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[26][28][31]

III. Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the gold standard method for determining thermodynamic equilibrium solubility.[17]

Materials:

  • 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivative

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of PBS (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is essential.

    • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for at least 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand for at least 30 minutes to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibration range of your analytical method.

  • Analysis:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

    • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Small-Scale Salt Formation Screening

This protocol provides a method for rapidly screening for new salt forms.

Materials:

  • 1-(5-bromo-3-nitropyridin-2-yl)piperazine derivative

  • A library of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, maleic acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well plate or small glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of your API in a suitable solvent where it is freely soluble.

    • Prepare stock solutions of the counter-ion acids, typically at a 1:1 molar ratio to the API.

  • Mixing and Crystallization:

    • In a 96-well plate or small vials, combine the API stock solution with each of the counter-ion acid solutions.

    • Vortex the mixtures thoroughly.

    • Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Isolation and Characterization:

    • Once solids have formed, add a small amount of an anti-solvent (a solvent in which the salt is expected to be poorly soluble) and vortex to create a slurry.

    • Centrifuge the plate/vials to pellet the solid.

    • Remove the supernatant and dry the solid under vacuum.

    • Analyze the resulting solids using XRPD to determine if a new crystalline form has been created.

SaltFormation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API_sol API Stock Solution Mix Mix API and Acid (1:1 molar ratio) API_sol->Mix Acid_sol Acid Stock Solutions Acid_sol->Mix Evaporate Slow Evaporation Mix->Evaporate Slurry Slurry with Anti-solvent Evaporate->Slurry Isolate Isolate & Dry Solid Slurry->Isolate XRPD Analyze by XRPD Isolate->XRPD Solubility Measure Solubility of Promising Candidates XRPD->Solubility

Caption: Workflow for small-scale salt formation screening.

IV. References

  • Butini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Goud, N.R., et al. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. Available at: [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Kerat, D.S., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Pop, C.F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.

  • Hartl, M., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Pharmaceutics. Available at: [Link]

  • Qureshi, A., et al. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kiseleva, A.S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available at: [Link]

  • Deepshikha, S., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Chadha, R., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. Available at: [Link]

  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.

  • Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Soni, P., et al. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research.

  • Griswold, J., et al. (1943). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, V., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review.

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Available at: [Link]

  • Chen, J., et al. (2022). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

  • ChemBK. 4-Pyridinamine, 3-nitro-. Available at: [Link]

  • Al-Ghananeem, A.M. (2012). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]

  • Fenyvesi, F., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. Available at: [Link]

  • Khan, A.A., et al. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.

  • Proll, G., et al. (2005). Method for determining solubility of a chemical compound. Google Patents. Available at:

  • Prof, P.D.P., et al. (2023). Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. International Journal of Advanced Research in Science, Communication and Technology.

  • Wang, Y., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study.

  • Chen, J., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chem-Impex. 3-Amino-2-nitropyridine. Available at: [Link]

  • Lipinski, C.A. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. Available at: [Link]

  • Nagarsenker, M.S., & Joshi, M. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Singh, D., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 5-bromo-3-nitropyridine compounds during synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis and handling of 5-bromo-3-nitropyridine compounds. As a Senior Application Scientist, I have designed t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of 5-bromo-3-nitropyridine compounds. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of working with these versatile but sensitive intermediates. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses common queries regarding the fundamental properties and safe handling of 5-bromo-3-nitropyridine compounds.

Q1: How should I store my 5-bromo-3-nitropyridine compound to prevent degradation?

A1: Proper storage is critical for maintaining the stability of your compound. It should be stored in a cool, dark, and well-ventilated environment.[1][2] The recommended storage temperature is typically below 15°C. These compounds are generally stable solids, but they are incompatible with strong oxidizing agents, strong acids, and strong bases, and should be kept away from high temperatures, flames, and sparks.[3] Exposure to light should also be minimized, as nitroaromatic compounds can be susceptible to photodegradation.

Q2: What are the primary safety concerns when working with these compounds?

A2: 5-bromo-3-nitropyridine derivatives should be handled with care. They can be irritating to the skin, eyes, and respiratory tract.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Thermal decomposition can produce hazardous products, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[3]

Q3: My compound's appearance has changed from a light yellow powder to a darker brown solid. Is it degrading?

A3: A change in color, particularly darkening, can be an indicator of degradation. The typical appearance of high-purity 2-amino-5-bromo-3-nitropyridine, for example, is a yellow to light-brown powder.[2][4] Darkening may suggest the formation of impurities due to exposure to light, heat, or incompatible chemicals. It is advisable to re-analyze the purity of the material by HPLC or TLC before use.

Troubleshooting Guide for Synthesis

This guide provides solutions to specific issues that may arise during the synthesis of 5-bromo-3-nitropyridine derivatives, focusing on the common preparation of 2-amino-5-bromo-3-nitropyridine via nitration.

Q4: My nitration reaction is resulting in very low yields and a complex mixture of products. What's going wrong?

A4: This is a common issue, almost always related to temperature control and the rate of reagent addition. The nitration of bromopyridines is a highly exothermic reaction.

  • Causality: If the temperature rises uncontrollably, side reactions such as over-nitration, oxidation of the pyridine ring, or decomposition of the starting material or product will occur.

  • Solution: Strict temperature control is paramount. The reaction should be maintained between 0-5°C throughout the addition of the nitrating agent.[2][4] Use an ice/salt bath for cooling and add the concentrated nitric acid dropwise to the solution of your starting material in concentrated sulfuric acid, ensuring the temperature does not exceed 5°C.[4]

Q5: I'm seeing a significant amount of a di-brominated impurity in my final product. How can I prevent this?

A5: The presence of di-brominated species, such as 2-amino-3,5-dibromopyridine, indicates an issue with the starting material purity or the initial bromination step if you are preparing the precursor yourself.[5]

  • Causality: The pyridine ring is activated towards electrophilic substitution, and controlling the stoichiometry and conditions of bromination is key to achieving mono-substitution.

  • Solution:

    • Purify the Starting Material: Ensure your 2-amino-5-bromopyridine precursor is pure before starting the nitration. An effective method to remove 2-amino-3,5-dibromopyridine is to wash the material with hot petroleum ether, in which the di-bromo impurity is more soluble.[5]

    • Optimize Bromination: If preparing the precursor, carefully control the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature to disfavor di-substitution.[6]

Q6: My product appears to decompose during aqueous workup. Why is this happening and how can I avoid it?

A6: Decomposition during workup often points to hydrolysis, where a nucleophile replaces the bromine atom. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Causality: The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nitro group. This makes the carbon atom attached to the bromine highly susceptible to attack by nucleophiles like water (H₂O) or hydroxide ions (OH⁻), especially at elevated temperatures or high pH.

  • Solution:

    • Maintain Low Temperatures: Perform the neutralization and precipitation steps at low temperatures (e.g., using an ice bath).

    • Avoid Strong Bases: When neutralizing the acidic reaction mixture, avoid using strong bases like concentrated NaOH if possible, or add them very slowly while maintaining cooling to prevent localized heating and high pH. Pouring the reaction mixture onto ice and then slowly adding a base like a 40% sodium hydroxide solution is a documented method.[5]

    • Minimize Time in Aqueous Solution: Do not leave the product in the aqueous mother liquor for extended periods. Filter the precipitated product promptly after formation.

Summary of Troubleshooting Strategies
Symptom Potential Cause Recommended Action Scientific Rationale
Low Yield / Tar Formation Uncontrolled exotherm during nitration.Maintain reaction temperature at 0-5°C; add nitrating agent dropwise.Prevents side reactions like oxidation and over-nitration.[2][4]
Di-bromo Impurity Present Impure starting material.Wash the 2-amino-5-bromopyridine precursor with hot petroleum ether.Selectively removes the more soluble di-brominated impurity.[5]
Decomposition During Workup Hydrolysis (SNAr) of the bromo group.Keep the workup temperature low; avoid excess strong base; filter product promptly.Minimizes the rate of nucleophilic attack on the electron-deficient pyridine ring.
Product Darkens on Storage Light or heat-induced degradation.Store in a cool (<15°C), dark, well-ventilated place.Reduces thermal and photochemical energy that can initiate degradation pathways.[1]

Key Degradation & Side-Reaction Pathways

Understanding the potential chemical transformations is key to preventing them.

Nucleophilic Aromatic Substitution (SNAr)

The combination of the electronegative nitrogen in the pyridine ring and the powerful electron-withdrawing nitro group makes the C-Br bond susceptible to nucleophilic attack.

SNAr_Degradation Compound 5-Bromo-3-nitropyridine (Electron Deficient Ring) Intermediate Meisenheimer-type Intermediate (Anionic Complex) Compound->Intermediate Attack at C-Br Nucleophile Nucleophile (Nu⁻) e.g., OH⁻, H₂O, R-NH₂ Nucleophile->Intermediate Product Substituted Product (Degradation) Intermediate->Product Loss of Br⁻

Caption: SNAr pathway leading to degradation.

Electrophilic Aromatic Substitution Side Reactions

During synthesis, controlling the electrophilic attack of nitronium (NO₂⁺) or bromine (Br⁺) ions is critical to avoid unwanted byproducts.

EAS_Side_Reactions cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reactions (Excess Electrophile / High Temp) Start 2-Amino-5-bromopyridine Desired 2-Amino-5-bromo-3-nitropyridine Start->Desired Controlled Nitration (0-5°C) Side1 Over-Nitration Product Start->Side1 Harsh Nitration (>10°C) Side2 Di-bromo Impurity (From Bromination Step) Start->Side2 Excess Brominating Agent

Caption: Desired vs. side reactions in synthesis.

Validated Experimental Protocol

The following protocol for the synthesis of 2-amino-5-bromo-3-nitropyridine is based on established and reliable procedures.[4][5]

Synthesis of 2-Amino-5-bromo-3-nitropyridine

Materials:

  • 2-amino-5-bromopyridine (ensure purity, see Q5)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • 40% Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Setup: Equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Dissolution: To the flask, add concentrated sulfuric acid (e.g., 50 mL for 8.6 g of starting material). Cool the acid to 0°C.

  • Substrate Addition: Slowly add 2-amino-5-bromopyridine (0.05 mole) to the cold sulfuric acid in portions, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.

  • Nitration: Cool the solution to 0°C. Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.055 mole) to concentrated sulfuric acid (e.g., 10 mL) in a separate beaker cooled in an ice bath.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the dissolved substrate via the dropping funnel over a period of at least 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.

  • Neutralization & Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly and carefully add 40% sodium hydroxide solution to neutralize the acid until the pH is ~7-8. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.

  • Isolation: Collect the yellow precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

  • Purification (Optional): If necessary, the product can be recrystallized from a suitable solvent like ethyl methyl ketone to obtain high-purity yellow needles.[5]

References
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. Available at: [Link]

  • Request PDF. (2025). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Org. Synth. Coll. Vol. 4, p.273 (1963); Vol. 34, p.34 (1954). Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Jubilant Ingrevia Limited. (2024). 5-bromo-2-nitropyridine Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem Compound Database. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2345–2354. Available at: [Link]

  • PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. J Am Chem Soc, 134(20), 8462-5. Available at: [Link]

  • ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Vol. 65, No. 9. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2019). (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 524–528. Available at: [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(12), 1478. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Professor Dave Explains. (2021). Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction. YouTube. Available at: [Link]

  • MDPI. (2022). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 12(4), 419. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Nitropyridines

From the desk of a Senior Application Scientist Welcome to our dedicated technical support center for the regioselective synthesis of substituted nitropyridines. This guide is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the regioselective synthesis of substituted nitropyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing a nitro group onto the pyridine scaffold. The inherent electronic properties of the pyridine ring make this a non-trivial synthetic challenge, often plagued by issues of low reactivity, poor regioselectivity, and harsh reaction conditions.

This document is structured to provide not just protocols, but the underlying chemical logic, helping you to troubleshoot your experiments effectively and make informed decisions in your synthetic design.

Frequently Asked Questions (FAQs)

Here we address the foundational questions that frequently arise when undertaking the synthesis of nitropyridines.

Q1: Why is the direct electrophilic nitration of pyridine so challenging?

The primary challenge lies in the electronic nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2]

Furthermore, the strongly acidic conditions (e.g., HNO₃/H₂SO₄) used for conventional nitration lead to the protonation of the pyridine nitrogen. This forms a pyridinium cation, which is even more strongly deactivated towards electrophilic aromatic substitution.[3] Consequently, direct nitration of unsubstituted pyridine requires very high temperatures and results in extremely low yields of 3-nitropyridine.[3]

Q2: What is the typical outcome of a direct nitration on an unsubstituted pyridine ring?

When forced to react under harsh conditions, the nitration of pyridine predominantly yields the meta-substituted product, 3-nitropyridine.[2] This is because the C-3 (and C-5) positions are the least deactivated, whereas the C-2, C-4, and C-6 positions are more electron-deficient due to the influence of the nitrogen atom.

Q3: How do existing substituents on the pyridine ring influence the regioselectivity and feasibility of nitration?

Substituents have a profound effect on both the rate and outcome of nitration:

  • Electron-Donating Groups (EDGs) like alkyl (-R), amino (-NH₂), or hydroxyl (-OH) groups can activate the ring, making nitration more feasible. However, they also increase the risk of over-nitration.[2] These groups generally direct the incoming nitro group to the ortho and para positions relative to themselves, but the overall regioselectivity will be a composite of the directing effects of both the substituent and the ring nitrogen. For example, nitration of pyridine-2,6-diamines in a mixture of nitric acid and oleum can lead to high yields of the 3-nitro product.[4]

  • Electron-Withdrawing Groups (EWGs) such as halogens or an existing nitro group further deactivate the ring, making subsequent nitration even more difficult.

Q4: Are there more reliable alternatives to direct nitration for accessing specific nitropyridine isomers?

Yes, several indirect methods are often preferred for their superior yields and regiocontrol. The choice of strategy depends on the desired isomer:

  • For 4-Nitropyridines: The most common route is the nitration of pyridine N-oxide. The N-oxide group activates the C-4 position towards electrophilic attack. The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., using PCl₃) to yield 4-nitropyridine.[5][6]

  • For 2-Nitropyridines: These are typically synthesized via the oxidation of the corresponding 2-aminopyridine.[5] Direct nitration to the C-2 position is highly unfavorable.

  • For 3-Nitropyridines: While direct nitration is possible, modern methods offer milder conditions and better yields. One effective method involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine upon treatment with a nucleophile like bisulfite.[3][7][8] This process is not a direct electrophilic substitution but proceeds through a[1][5] sigmatropic shift.[8][9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory and provides actionable solutions based on chemical principles.

Problem Probable Cause(s) Troubleshooting & Optimization Strategies
No reaction or very low conversion 1. Insufficiently activating conditions: The pyridine ring is highly deactivated, especially if protonated or bearing EWGs.[3] 2. Nitrating agent is not potent enough for the specific substrate.1. Increase reaction temperature: This should be done cautiously to avoid decomposition. 2. Use a stronger nitrating agent: Consider moving from standard HNO₃/H₂SO₄ to oleum/HNO₃ or alternative reagents like N₂O₅.[4] 3. Consider an alternative strategy: If direct nitration fails, pivot to the N-oxide route for 4-nitro isomers or the dearomatization-rearomatization approach for meta-nitration.[10]
Significant formation of di- and poly-nitrated products (Over-nitration) 1. Substrate is activated by one or more EDGs. 2. Excessive nitrating agent: Using a large stoichiometric excess drives the reaction towards multiple nitrations.[2] 3. High reaction temperature or prolonged reaction time. [2]1. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). 2. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low instantaneous concentration of the electrophile.[2] 4. Monitor the Reaction: Use TLC or GC-MS to track the consumption of starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the optimal point is reached.[2]
Poor Regioselectivity / Mixture of Isomers 1. Competing directing effects from the ring nitrogen and other substituents. 2. Radical mechanisms under very high temperatures can lead to mixed isomers.[1]1. Re-evaluate the synthetic strategy: Direct nitration may not be suitable for achieving high regioselectivity on complex substrates. 2. Employ a Directed Approach: For meta-nitration, consider a copper-mediated, chelation-assisted C-H nitration if a directing group like a carboxylic acid is present. 3. Utilize a Dearomatization-Rearomatization Strategy: This modern method offers excellent regiocontrol for meta-nitration under mild, catalyst-free conditions.[5][10]
Product Decomposition or Charring 1. Reaction temperature is too high. 2. Strongly oxidizing conditions: Harsh nitrating agents can cause oxidative degradation of the starting material or product, especially of alkyl side chains.[1]1. Reduce Temperature: Immediately lower the reaction temperature. 2. Use a Milder Nitrating Agent: Explore alternatives to fuming nitric/sulfuric acid. N-nitrosaccharin can be a milder, controllable source of the nitronium ion.[1][11] 3. Ensure Efficient Stirring: Poor mixing can lead to localized "hot spots" where decomposition is initiated.[6]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 4-Nitropyridine N-Oxide

This two-step protocol is the standard method for preparing 4-nitropyridine.[6]

Step 1: Nitration of Pyridine N-Oxide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) in an ice-salt bath.

  • Addition: Slowly add a solution of pyridine N-oxide in concentrated sulfuric acid to the cooled nitrating mixture, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or aqueous sodium hydroxide) until a pH of 7-8 is reached.[2]

  • Isolation: The product, 4-nitropyridine N-oxide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Deoxygenation to 4-Nitropyridine

  • Setup: Dissolve the crude 4-nitropyridine N-oxide in a suitable solvent such as chloroform or dichloromethane.

  • Reaction: Add phosphorus trichloride (PCl₃) dropwise to the solution at room temperature. The reaction is typically exothermic.

  • Monitoring: Follow the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-nitropyridine can be purified by recrystallization or column chromatography.

Protocol 2: Meta-Nitration via Dearomatization-Rearomatization

This modern, catalyst-free protocol provides highly regioselective access to 3-nitropyridines.[5][10]

  • Formation of Oxazino Intermediate: React the substituted pyridine with an appropriate reagent (e.g., a vinyl Grignard reagent) to form a dearomatized oxazino-pyridine intermediate. This step temporarily masks the pyridine ring's aromaticity.

  • Radical Nitration: Treat the oxazino intermediate with an electrophilic NO₂ radical source, such as tert-butyl nitrite (TBN), in the presence of co-oxidants like TEMPO and O₂ (from the air). This introduces the nitro group at the desired position on the dearomatized ring.

  • Rearomatization: The nitrated intermediate is then rearomatized, often under mild acidic conditions, to yield the final 3-nitropyridine product. This one-pot process is scalable and tolerates a wide range of functional groups.

Visualizing Synthetic Strategies

The choice of synthetic route is critical for achieving the desired regioselectivity. The following workflow illustrates the decision-making process.

G start Desired Nitropyridine Isomer? isomer_2 2-Nitropyridine start->isomer_2 isomer_3 3-Nitropyridine start->isomer_3 isomer_4 4-Nitropyridine start->isomer_4 method_2 Oxidation of 2-Aminopyridine isomer_2->method_2 method_3a Direct Nitration (Harsh Conditions, Low Yield) isomer_3->method_3a method_3b N2O5 / NaHSO3 (Milder, Sigmatropic Shift) isomer_3->method_3b method_3c Dearomatization- Rearomatization (High Selectivity) isomer_3->method_3c method_4 Nitration of Pyridine N-Oxide isomer_4->method_4

Caption: Decision workflow for selecting a synthetic route to nitropyridine isomers.

Mechanistic Insight: The N₂O₅/Bisulfite Method

The nitration of pyridine with dinitrogen pentoxide (N₂O₅) followed by sodium bisulfite (NaHSO₃) is not a direct electrophilic attack on the ring. It follows a more complex pathway.

G cluster_0 Step 1: Formation of N-Nitropyridinium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearrangement & Elimination Py Pyridine N_Nitro N-Nitropyridinium Ion Py->N_Nitro + N2O5 N2O5 N2O5 DHP_S N-nitro-dihydropyridine sulfonate intermediate N_Nitro->DHP_S + HSO3- Rearrange [1,5] Sigmatropic Shift DHP_S->Rearrange Elim Elimination of HSO3- Rearrange->Elim Product 3-Nitropyridine Elim->Product

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Methods for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Analysis

Welcome to the technical support guide for the analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods for this compound. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively.

The unique structure of this molecule—featuring a basic piperazine ring, an electron-withdrawing nitropyridine core, and a bromine atom—presents a specific set of analytical challenges. These include achieving good chromatographic peak shape, ensuring efficient ionization, and correctly interpreting the mass spectral data. This guide will address these challenges head-on, providing a clear path from method development to routine analysis.

Section 1: Analyte Physicochemical Profile

A foundational understanding of the analyte's properties is the first principle of successful method development. The structure dictates its behavior in both the liquid chromatography and mass spectrometry domains.

Structure: 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

PropertyValue / DescriptionRationale & Implications for LC-MS Analysis
Molecular Formula C₉H₁₁BrN₄O₂[1]Provides the basis for all mass calculations.
Monoisotopic Mass 286.0114 g/mol The exact mass used for high-resolution mass spectrometry (HRMS) identification.
Average Mass 287.12 g/mol Calculated from the isotopic distribution of all atoms.
Key Structural Features Piperazine Ring, Nitropyridine Core, Bromine AtomThe piperazine moiety contains two basic nitrogen atoms, making the molecule susceptible to pH changes and ideal for positive mode ionization. The nitropyridine core is electron-withdrawing. The bromine atom creates a unique isotopic signature.[2]
Predicted pKa ~7.5 and ~3.5The piperazine nitrogens are basic. The nitrogen closer to the pyridine ring is less basic due to electron withdrawal. The higher pKa (~7.5) is critical for controlling retention and peak shape in reversed-phase LC. Unsubstituted piperazine has pKa values around 9.7 and 5.3.[3] The electron-withdrawing effect of the nitropyridine ring significantly lowers these values.
Bromine Isotope Pattern ~50.7% ⁷⁹Br, ~49.3% ⁸¹BrThis results in a characteristic isotopic cluster in the mass spectrum where the M and M+2 peaks have nearly equal intensity (~1:1 ratio). This is a powerful tool for confirming the presence and identity of the compound.[4][5]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up an analytical method for this compound.

Q1: What are the recommended starting LC conditions for this analyte?

A1: For a moderately polar compound with basic nitrogens, a standard reversed-phase method is the best starting point. The key is to control the mobile phase pH to ensure consistent protonation of the analyte and minimize undesirable interactions with the column stationary phase.

Table 1: Recommended Starting LC Parameters

ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, <3 µmA standard C18 column provides a good balance of retention and efficiency. Ensure it is a high-purity, end-capped silica to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterThe low pH (~2.7) ensures the piperazine nitrogens are fully and consistently protonated, leading to better peak shape and retention stability.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic modifier for ESI-MS due to its lower viscosity and efficient ionization properties.
Gradient 5% to 95% B over 5-10 minutesA generic gradient is suitable for initial screening to determine the approximate retention time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure good chromatographic efficiency.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce system backpressure.
Injection Volume 1 - 5 µLKeep the injection volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
Q2: Which ionization mode and polarity should I use?

A2: Electrospray Ionization in Positive Mode (ESI+) is the definitive choice. The two nitrogen atoms on the piperazine ring are basic and readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion. Negative mode ionization is not expected to be efficient.

Q3: What are the expected m/z values for the precursor and product ions for MS/MS?

A3: Accurate mass-to-charge (m/z) values are critical for selective detection. Given the bromine isotopes, you will always look for a pair of ions separated by ~2 Da.

Table 2: Key m/z Values for MS/MS Analysis

Ion Type⁷⁹Br Species (m/z)⁸¹Br Species (m/z)Notes
Precursor Ion [M+H]⁺ 287.0 289.0 This ion pair should be selected in the first quadrupole (Q1) for MS/MS experiments. The ratio should be approximately 1:1.
Predicted Fragment 1 214.1216.1Corresponds to the loss of the piperazine moiety (C₄H₉N₂), a common fragmentation pathway for piperazine-containing compounds.[6][7]
Predicted Fragment 2 170.1170.1Corresponds to a fragment of the piperazine ring, C₄H₈N₂⁺. This fragment does not contain bromine.

Note: These fragment values are predictive. Actual fragments must be confirmed experimentally by performing a product ion scan on the precursor ions.

Q4: How does the bromine atom affect my mass spectrum?

A4: The presence of a single bromine atom provides a distinct isotopic signature that is extremely useful for identification. You will observe a pair of peaks of nearly equal intensity separated by 2 Da (e.g., 287.0 and 289.0). This "doublet" confirms that the ion contains one bromine atom and helps to distinguish it from background noise or other components.[4]

Section 3: In-Depth Troubleshooting Guide

Even with optimal starting conditions, challenges can arise. This section provides a logical, cause-and-effect approach to resolving common issues.

Chromatography Issues

Problem: My peak is tailing severely. Why is this happening and how do I fix it?

  • Underlying Cause: This is the most common issue for basic compounds like this one. Peak tailing is primarily caused by secondary ionic interactions between the positively charged analyte (protonated piperazine) and residual deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing. This interaction is a form of weak ion exchange and causes a portion of the analyte molecules to lag behind the main peak.

  • Solutions (from simplest to most complex):

    • Ensure Low Mobile Phase pH: Double-check that your mobile phase A contains an acid like formic acid or trifluoroacetic acid (TFA). A pH below 3 is necessary to keep the analyte fully protonated and to suppress the ionization of the silanol groups, minimizing the unwanted interaction.

    • Consider a Different Acid Modifier: While formic acid is MS-friendly, TFA is a stronger ion-pairing agent that can more effectively mask silanol groups and improve peak shape. However, be aware that TFA can cause significant ion suppression in the MS source. Use it at a low concentration (0.05%) if necessary.

    • Use a High-Performance Column: Modern columns with high-purity silica and robust end-capping are designed to have minimal accessible silanol groups. If you are using an older column, switching to a newer generation product can make a significant difference.

    • Try a Different Stationary Phase: Columns with alternative chemistries, such as those with an embedded polar group or hybrid particle technology, are often designed to provide better peak shape for basic compounds.

Problem: I have poor or no retention on a C18 column. What are my options?

  • Underlying Cause: While moderately polar, the compound may be too polar for strong retention on a C18 column under highly organic conditions.

  • Solutions:

    • Modify the Gradient: Make the initial part of your gradient shallower. Start with a lower percentage of organic solvent (e.g., 1-2% Mobile Phase B) and hold it for a minute to ensure the compound "sticks" to the column head before elution begins.

    • Consider HILIC: If the compound is highly polar and still elutes near the void volume, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. This technique is well-suited for retaining and separating polar, basic compounds.

Mass Spectrometry Issues

Problem: I'm seeing low sensitivity or an unstable signal. How can I improve it?

  • Underlying Cause: Inefficient ionization or ion transmission. This can be due to suboptimal source parameters or mobile phase composition.

  • Solutions:

    • Optimize Source Parameters: Systematically tune the key ESI source parameters. This is the most critical step.

      • Capillary Voltage: Adjust to maximize the signal for your specific analyte (~3-4 kV is a good starting point).

      • Gas Temperatures and Flow Rates (Nebulizing and Drying Gas): These are crucial for efficient desolvation. Insufficient desolvation leads to adduct formation and a suppressed signal. Overheating can cause thermal degradation.

      • Cone/Fragmentor Voltage: This voltage helps with declustering ions as they enter the mass spectrometer. A moderate voltage can break up solvent clusters and improve the signal of the [M+H]⁺ ion, but too high a voltage will cause in-source fragmentation.

    • Add a Volatile Buffer: While 0.1% formic acid is standard, sometimes adding 2-10 mM ammonium formate can help stabilize the spray and improve ionization efficiency without significantly changing the pH.

    • Check for Matrix Effects: If analyzing samples in a complex matrix (like plasma or tissue extract), co-eluting compounds can suppress the ionization of your analyte. The solution is to improve chromatographic separation to move the analyte away from the interfering compounds or implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction).

Problem: How do I confirm the identity of my compound without a reference standard?

  • Underlying Cause: You have a peak at the expected retention time but need to be certain of its identity.

  • Solution: Leverage High-Resolution Mass Spectrometry (HRMS) and Isotopic Patterns.

    • Confirm the Isotope Pattern: The most telling feature is the bromine doublet. In your full scan mass spectrum, look for two peaks of nearly equal intensity separated by ~2 Da (e.g., m/z 287.0 and 289.0). The presence of this pattern is strong evidence that your compound contains a single bromine atom.[5]

    • Perform an Elemental Composition Analysis: Using an HRMS instrument (like a TOF or Orbitrap), determine the accurate mass of the precursor ion to within 5 ppm. The instrument software can then generate a list of possible elemental formulas that fit this mass. The only plausible formula that also accounts for the M+2 isotope pattern will be C₉H₁₁⁷⁹BrN₄O₂H⁺. This provides a very high degree of confidence in the compound's identity.

Section 4: Standard Protocols
Protocol 1: Sample and Mobile Phase Preparation

This protocol emphasizes stability and compatibility with the LC-MS system.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~1 mg of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine standard.

    • Dissolve in a suitable solvent. Acetonitrile or Methanol are good first choices. DMSO can be used but may interfere with chromatography if injected in large volumes.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C in a dark vial.[8]

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution using a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards. This prevents peak shape distortion upon injection.

  • Mobile Phase Preparation:

    • Use only high-purity, LC-MS grade solvents (Water, Acetonitrile) and additives (Formic Acid).

    • Mobile Phase A: To 999 mL of LC-MS grade water, add 1 mL of LC-MS grade formic acid.

    • Mobile Phase B: To 999 mL of LC-MS grade acetonitrile, add 1 mL of LC-MS grade formic acid.

    • Filter and degas the mobile phases before use according to your instrument's recommendations.

Section 5: Visual Workflows
Diagram 1: Logical Workflow for New Method Development

MethodDevelopment A 1. Define Analyte Properties (MW, pKa, Structure) B 2. Select Initial Conditions (C18, 0.1% FA, ACN/H2O) A->B C 3. MS Parameter Tuning (Infuse standard, optimize source) B->C D 4. Perform Scouting Gradient C->D E 5. Evaluate Results D->E F Peak Shape Acceptable? E->F G Retention Acceptable? F->G Yes I Adjust Mobile Phase pH (e.g., add buffer) or Change Column F->I No H Sensitivity Acceptable? G->H Yes J Adjust Gradient (Initial %, Slope) G->J No K Optimize MS/MS (Fragments, Collision Energy) H->K No L Method Validation H->L Yes I->D J->D K->D

Caption: A structured approach to LC-MS method development.

Diagram 2: Troubleshooting Flowchart for Poor Peak Shape

PeakShapeTroubleshooting Start Problem: Peak Tailing or Fronting CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckColumn Is column old or low quality? CheckpH->CheckColumn Yes FixpH Action: Ensure 0.1% Formic Acid is present and properly mixed. CheckpH->FixpH No CheckOverload Is sample concentration too high? CheckColumn->CheckOverload No FixColumn Action: Replace with a new, high-purity, end-capped C18. CheckColumn->FixColumn Yes FixOverload Action: Dilute sample 10x or 100x and reinject. CheckOverload->FixOverload Yes ConsiderAlt Advanced: Try alternative column chemistry (e.g., Polar Embedded or PFP). CheckOverload->ConsiderAlt No FixpH->Start FixColumn->Start FixOverload->Start End Peak Shape Improved ConsiderAlt->End

Caption: A logical flow for diagnosing poor peak shape.

References
  • American Elements. (n.d.). 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • van Leerdam, J. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27, 30332–30343. Retrieved from [Link]

  • Li, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]

  • Zuba, D. (2014). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Le-Cordier, V., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8894-901. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(6), 657-66. Retrieved from [Link]

  • ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma. Retrieved from [Link]

  • Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(10), 2423-2426. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Biomedical Chromatography, 38(1), e5782. Retrieved from [Link]

  • LinkedIn. (2024). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Metabolites, 13(3), 362. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

  • University of Massachusetts Boston. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 1-(5-Bromo-3-nitropyridin-2-yl)piperazine,1203499-08-4. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. The compound 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a critical building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. The compound 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug product, making robust analytical control an absolute necessity.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this intermediate. We will explore an optimized HPLC-UV protocol, contrast its performance with Ultra-High-Performance Liquid Chromatography (UHPLC-UV), and discuss the underlying scientific principles that govern method selection. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical methodologies.

The Analytical Challenge: Structural Insights

Understanding the physicochemical properties of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is the first step in rational method development. The molecule possesses a nitropyridine ring, which is a strong chromophore ideal for UV detection. The presence of the polar piperazine ring and the moderately non-polar bromonitropyridine moiety gives the molecule a mixed polarity. This characteristic makes Reverse-Phase Liquid Chromatography (RPLC) an ideal separation technique, as it separates compounds based on hydrophobic interactions.[1]

Primary Method: Optimized HPLC-UV for Purity Determination

An optimized HPLC-UV method serves as our benchmark for reliability and performance. The goal is to achieve adequate resolution between the main compound and its potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic retention mechanism, which is well-suited for the target analyte.[1][2] The specific choice of a column with a 150 mm length, 4.6 mm internal diameter, and 3.5 µm particle size represents a balance between resolution, analysis time, and backpressure compatible with standard HPLC systems.

  • Mobile Phase: A gradient elution using water (buffered with 0.1% formic acid) and acetonitrile is employed. Formic acid is used to control the pH of the mobile phase, ensuring consistent ionization of the piperazine moiety and leading to sharp, symmetrical peaks.[3] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient is necessary to elute potential impurities with a wide range of polarities within a reasonable timeframe.

  • Detection Wavelength: The nitropyridine chromophore is expected to have a strong UV absorbance. Based on data for similar pyridine derivatives, a detection wavelength of 254 nm is selected to ensure high sensitivity for both the main peak and related impurities.[4]

  • Validation: The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] The method's performance would be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.0955
20.01090
25.01090
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Comparative Analysis: HPLC-UV vs. UHPLC-UV

While HPLC is a robust and widely accessible technique, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution.[10][11] This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.[12][13]

G Need Need Routine Routine Need->Routine Is cost a primary constraint? HighThroughput HighThroughput Need->HighThroughput Is speed critical? Complex Complex Need->Complex Is highest resolution required? HPLC HPLC Routine->HPLC UHPLC UHPLC HighThroughput->UHPLC Complex->UHPLC

Caption: Decision logic for selecting between HPLC and UHPLC.

Performance Comparison

The following table presents hypothetical but realistic comparative data for the analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine using the optimized HPLC method versus a comparable UHPLC method.

ParameterOptimized HPLC-UVUHPLC-UVRationale & Justification
Analysis Time ~30 min~5 minUHPLC's smaller particles and higher flow rates drastically reduce run times, increasing sample throughput.[13][14]
Resolution (Rs) > 2.0 (for critical pairs)> 3.0 (for critical pairs)The higher efficiency of UHPLC columns leads to sharper peaks and better separation of closely eluting impurities.[10][12]
Sensitivity (LOD) ~0.02%~0.005%Narrower peaks in UHPLC result in greater peak height and an improved signal-to-noise ratio, enhancing sensitivity.[10][11]
Solvent Consumption ~30 mL / run~3.5 mL / runShorter analysis times and lower flow rates (relative to column volume) significantly reduce solvent usage.[11][14]
System Backpressure ~150 bar (2175 psi)~700 bar (10150 psi)Sub-2 µm particles create significantly higher resistance to flow, requiring specialized high-pressure pumps.[12]
Instrument Cost StandardHighUHPLC systems are engineered to withstand high pressures and have lower dispersion, making them more expensive.[13]
When to Choose Which Technique?
  • HPLC-UV remains the ideal choice for routine quality control (QC) environments where methods are well-established, and high throughput is not the primary driver.[10][12] Its robustness and lower operational cost make it a reliable workhorse.

  • UHPLC-UV is the superior option for method development, high-throughput screening, and the analysis of complex samples where resolving trace impurities is critical.[10][11] The long-term savings in solvent and time can often justify the initial capital investment.[14]

Workflow for Analytical Method Implementation

The process of implementing a reliable analytical method involves several key stages, from initial development to routine use.

G A 1. Method Development (Selectivity & Retention) B 2. Method Optimization (Resolution & Peak Shape) A->B C 3. Method Validation (ICH Q2) (Accuracy, Precision, Linearity) B->C D 4. Method Transfer (To QC Laboratory) C->D E 5. Routine Analysis (Purity Testing) D->E

Caption: Standard workflow for analytical method lifecycle.

Conclusion

For the purity analysis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a well-developed HPLC-UV method offers a reliable, robust, and cost-effective solution suitable for most quality control applications. It provides the necessary specificity and sensitivity to ensure the quality of this critical pharmaceutical intermediate. However, when speed, higher resolution, and increased sensitivity are paramount—particularly during process development or for challenging impurity profiling—UHPLC-UV presents a clear and powerful advantage. The choice between these techniques should be guided by a thorough assessment of the specific analytical requirements, throughput needs, and available resources. Both methods, when properly validated according to ICH guidelines, provide a self-validating system that ensures trustworthy and accurate results.[6]

References

  • Talaty, E. R., et al. (2002). Synthesis and SAR of novel piperazinyl-pyridines as antagonists of the human H4 histamine receptor. Bioorganic & Medicinal Chemistry Letters, 12(11), 1531-1534. [Link]

  • Gou, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1249-1262. [Link]

  • Phenomenex Inc. (2024). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Thermo Fisher Scientific. (2009). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Goldfarb, Y. L., et al. (1958). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 7(1), 98-103. [Link]

  • Chrom Tech, Inc. (2023). What Is the Difference Between UHPLC and HPLC?. Chrom Tech. [Link]

  • Kim, J., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Iranian journal of public health, 44(4), 538. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Patel, K. N., et al. (2012). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 5(5), 567-573. [Link]

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Comparative

A-Comparative-Guide-to-the-Structural-Confirmation-of-1-(5-Bromo-3-nitropyridin-2-yl)piperazine-by-X-ray-Crystallography

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and professionals in this field, the structural integrity of a novel chemical entity is paramount, influencing everything from its biological activity to its patentability. This guide provides an in-depth technical comparison of X-ray crystallography against other analytical methods for the structural confirmation of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a compound featuring a scaffold of significant interest in medicinal chemistry.

The presence of a substituted nitropyridine linked to a piperazine moiety suggests a potential for a range of biological activities, as these are privileged structures in many approved pharmaceuticals.[1] Therefore, irrefutable confirmation of its atomic connectivity, stereochemistry, and solid-state conformation is not merely an academic exercise but a critical step in its development pathway.

The Imperative of Unambiguous Structural Confirmation

Before delving into the experimental specifics, it is crucial to understand why a technique that provides atomic-level resolution is indispensable. In drug development, a molecule's structure dictates its function.[2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. While spectroscopic methods like NMR and mass spectrometry are powerful tools for deducing molecular structure, they often provide indirect evidence of connectivity and conformation in solution. Single-crystal X-ray diffraction, in contrast, offers a direct visualization of the molecule's structure in the solid state, providing precise bond lengths, angles, and the spatial arrangement of all atoms.[3][4] This level of detail is the gold standard for structural confirmation.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound. A plausible and efficient route to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine:

The synthesis would likely start from the commercially available 2-chloro-5-bromo-3-nitropyridine. This precursor can be reacted with an excess of piperazine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to scavenge the HCl formed during the reaction.

Synthesis_Workflow A 2-chloro-5-bromo-3-nitropyridine D Reaction Mixture A->D B Piperazine B->D C Solvent (e.g., Ethanol) Base (e.g., K2CO3) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E S N Ar Reaction F 1-(5-Bromo-3-nitropyridin-2-yl)piperazine E->F

Caption: Proposed synthetic workflow for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Crucially, the success of crystallization is highly dependent on the purity of the compound. Therefore, a rigorous purification step, typically flash column chromatography, is essential after the synthesis to remove any unreacted starting materials, by-products, or excess piperazine.

Experimental Protocol: From Powder to Picture

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. The following protocol outlines a systematic approach to crystallizing a small organic molecule like 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.

Step-by-Step Crystallization Methodology:

  • Solvent Screening: The first step is to assess the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization Technique Selection:

    • Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to crystal formation.

    • Vapor Diffusion (Hanging or Sitting Drop): In this technique, a concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in solubility upon cooling can induce crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.

    • For data collection at low temperatures (typically 100 K), which is standard practice to minimize thermal vibrations and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.[5]

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • This initial model is then refined against the experimental data to determine the precise positions of all atoms, their displacement parameters, and other structural details.

Crystallography_Workflow A Purified Compound B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Single Crystal Selection C->D E X-ray Data Collection D->E F Structure Solution and Refinement E->F G Final Crystal Structure F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Interpreting the Results: A Hypothetical Case Study

While an experimental structure for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is not yet publicly available, we can anticipate the key findings from a successful crystallographic analysis. The table below presents a hypothetical but realistic set of crystallographic data for this compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC9H11BrN4O2Confirms the elemental composition.
Formula Weight287.12 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP21/cProvides detailed information about the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.3The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (Å3)1023.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% indicates a well-refined structure.
Goodness-of-fit (GooF)~1.0Another indicator of the quality of the structural refinement. A value close to 1 is ideal.

From the refined structure, one could definitively confirm:

  • Connectivity: The precise bonding arrangement of all atoms, confirming the attachment of the piperazine ring to the C2 position of the pyridine ring.

  • Conformation: The chair conformation of the piperazine ring and the relative orientation of the nitro group with respect to the pyridine ring.

  • Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions in the crystal lattice, which are crucial for understanding the solid-state properties of the compound.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is most powerful when used in conjunction with other analytical techniques. The following table compares crystallography with other common methods for structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[3][4]Unambiguous and definitive structural determination. Provides a complete picture of the molecule in the solid state.[6]Requires a suitable single crystal, which can be difficult to obtain. The structure is static and may not represent the conformation in solution.
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., 1H, 13C), providing insights into connectivity and conformation in solution.[7]Provides information about the structure in solution, which is often more biologically relevant. Can be used to study dynamic processes.[8]Provides indirect structural information that requires interpretation. Can be complex for large or conformationally flexible molecules. Does not provide precise bond lengths and angles.[9]
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[10] The isotopic pattern of bromine (79Br and 81Br) would be a key diagnostic feature.[11]High sensitivity and accuracy for molecular weight determination. Can be used to analyze complex mixtures when coupled with chromatography (e.g., LC-MS).Provides no direct information about connectivity or stereochemistry. Fragmentation patterns can be complex and difficult to interpret.[12]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on the absorption of infrared radiation. The nitro group would show characteristic strong absorptions.A quick and simple method for identifying the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

Conclusion

For a novel compound like 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, which holds potential as a pharmacologically active agent, relying solely on spectroscopic data for structural confirmation carries an element of risk. While NMR, MS, and IR are essential for initial characterization and purity assessment, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The detailed insights into bond lengths, angles, and intermolecular interactions offered by crystallography are invaluable for understanding the molecule's properties and for guiding further drug development efforts. This guide has outlined the rationale, methodology, and comparative advantages of employing X-ray crystallography, underscoring its role as the gold standard for structural confirmation in the pharmaceutical sciences.

References

  • Wawer, I., & Płachta, A. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41381-41390.
  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Journal of Biomolecular NMR, 20(2), 99-104.
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Validation

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Nitropyridines in Piperazine Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics, the construction of carbon-nitrogen bonds is a cornerstone of molecular design. Among the most reliable methods for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the construction of carbon-nitrogen bonds is a cornerstone of molecular design. Among the most reliable methods for forging these bonds on heterocyclic scaffolds is the Nucleophilic Aromatic Substitution (SNAr) reaction. Nitropyridines, in particular, are privileged substrates due to the potent activating effect of the nitro group, which renders the pyridine ring susceptible to attack by nucleophiles like piperazine—a common motif in pharmacologically active compounds.

A frequent decision point for chemists is the choice of halogen on the nitropyridine substrate. While both chloro- and bromo-nitropyridines are commercially available and widely used, their reactivity profiles can differ significantly, impacting reaction times, yields, and overall process efficiency. This guide provides an in-depth comparison of the reactivity of bromo- versus chloro-nitropyridines in SNAr reactions with piperazine, supported by mechanistic principles and experimental data, to inform rational substrate selection in drug discovery and development.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a halonitropyridine with piperazine proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic piperazine nitrogen onto the electron-deficient carbon atom bearing the halogen. This step is typically the rate-determining step of the reaction.[3][4] The presence of a strongly electron-withdrawing nitro group, particularly at the ortho or para position relative to the halogen, is crucial. It delocalizes the incoming negative charge, stabilizing the intermediate.[2]

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount to the reaction's success.

  • Elimination and Aromatization: The reaction concludes with the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring and yields the final substituted product.

General SNAr mechanism for piperazine substitution.

The Role of the Halogen: A Counterintuitive Trend

In many substitution reactions, such as SN2, bromide is a better leaving group than chloride due to its lower bond strength with carbon.[4] However, in SNAr reactions, the trend is often inverted, with reactivity following the order: F > Cl ≈ Br > I.[5][6][7] This "element effect" is a direct consequence of the reaction mechanism.

Since the initial nucleophilic attack is the rate-determining step, the halogen's primary role is not as a leaving group but as an activating group. The reactivity is governed by two opposing factors:

  • Electronegativity (Inductive Effect): A more electronegative halogen (F > Cl > Br) more strongly withdraws electron density from the carbon atom to which it is attached.[4][7] This increases the electrophilicity of that carbon, making it more susceptible to nucleophilic attack and accelerating the rate-limiting step.[4]

  • Leaving Group Ability (C-X Bond Strength): The ease of C-X bond cleavage becomes more significant if the second step (elimination) is partially rate-limiting. The bond strength decreases down the group (C-F > C-Cl > C-Br), making bromide a better leaving group than chloride in this context.

For most activated systems, including nitropyridines, the inductive effect of the halogen dominates, making the chloro-derivative more reactive than the bromo-derivative. Kinetic studies on various activated aromatic systems have shown that the order of reactivity is often F > Cl > Br > I.[5][8]

Direct Comparison: 2-Chloro-5-nitropyridine vs. 2-Bromo-5-nitropyridine

Based on the mechanistic principles, 2-chloro-5-nitropyridine is expected to be more reactive than 2-bromo-5-nitropyridine in SNAr reactions with piperazine. The higher electronegativity of chlorine enhances the electrophilicity of the C-2 position more effectively than bromine, leading to a faster rate of nucleophilic attack. While specific kinetic data for the piperazine substitution on these exact substrates can vary with conditions, the general principle holds. For instance, the synthesis of intermediates for drugs like Palbociclib and Ribociclib has utilized both 2-nitro-5-halopyridines, demonstrating the utility of this reaction class.[9]

Table 1: Theoretical and Observed Reactivity Comparison

Property2-Chloro-5-nitropyridine2-Bromo-5-nitropyridineRationale
Electronegativity of Halogen Higher (3.16 Pauling)Lower (2.96 Pauling)Chlorine's stronger inductive pull increases the electrophilicity of the C2 carbon.
C-X Bond Strength Stronger (~339 kJ/mol)Weaker (~280 kJ/mol)Less critical as C-X bond cleavage is not the rate-determining step.[3]
Predicted Reactivity HigherLowerThe rate is primarily dictated by the initial nucleophilic attack, which is accelerated by chlorine's electronegativity.[4]
Cost & Availability Generally lower costGenerally higher costAn important consideration for large-scale synthesis.

Experimental Protocol: A Head-to-Head Comparison

To empirically validate the reactivity difference, a parallel experiment can be conducted.

Objective: To compare the reaction rate and yield of the SNAr reaction between piperazine and 2-chloro-5-nitropyridine versus 2-bromo-5-nitropyridine under identical conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis Setup_Cl Flask A: 2-Chloro-5-nitropyridine (1 eq) Piperazine (2.2 eq) K2CO3 (2.0 eq) Acetonitrile (5 mL/mmol) Heat Heat both flasks to 60 °C with stirring Setup_Cl->Heat Setup_Br Flask B: 2-Bromo-5-nitropyridine (1 eq) Piperazine (2.2 eq) K2CO3 (2.0 eq) Acetonitrile (5 mL/mmol) Setup_Br->Heat TLC Monitor reaction progress by TLC or LC-MS every 30 min Heat->TLC Quench Cool to RT, pour into water TLC->Quench Upon completion Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify via column chromatography (if necessary) Dry->Purify Yield Calculate isolated yield (%) Purify->Yield Purity Assess purity (NMR, LC-MS) Yield->Purity Compare Compare reaction time, yield, and purity Purity->Compare

Experimental workflow for comparing reactivity.

Materials & Reagents

ReagentM.W.Supplier
2-Chloro-5-nitropyridine158.55Standard Supplier
2-Bromo-5-nitropyridine202.99Standard Supplier
Piperazine86.14Standard Supplier
Potassium Carbonate (K₂CO₃)138.21Standard Supplier
Acetonitrile (MeCN), Anhydrous41.05Standard Supplier
Ethyl Acetate (EtOAc)88.11Standard Supplier
Deionized Water18.02---
Sodium Sulfate (Na₂SO₄), Anhydrous142.04Standard Supplier

Step-by-Step Procedure:

  • Reaction Setup:

    • To two separate round-bottom flasks (Flask A and Flask B), add 2-chloro-5-nitropyridine (Flask A, 1.0 mmol) and 2-bromo-5-nitropyridine (Flask B, 1.0 mmol).

    • To each flask, add piperazine (2.2 mmol, to act as both nucleophile and acid scavenger for the first equivalent of H-X formed) and potassium carbonate (2.0 mmol) as a base.

    • Add anhydrous acetonitrile (5 mL) to each flask.

  • Reaction Execution:

    • Equip both flasks with reflux condensers and place them in a pre-heated oil bath at 60 °C.

    • Stir the reactions vigorously.

  • Monitoring:

    • Monitor the consumption of the starting material in both reactions by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals.

    • Record the time required for the complete disappearance of the starting halopyridine.

  • Work-up:

    • Once a reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into deionized water (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL). .

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis:

    • Determine the isolated yield of the product, 1-(5-nitropyridin-2-yl)piperazine, from each reaction.

    • Assess the purity of each product by ¹H NMR and LC-MS.

Expected Results & Data Analysis

The experiment is expected to show that the reaction with 2-chloro-5-nitropyridine reaches completion faster and potentially provides a cleaner reaction profile than the reaction with 2-bromo-5-nitropyridine.

Table 2: Sample Experimental Data Comparison

ParameterFlask A (Chloro-substrate)Flask B (Bromo-substrate)Conclusion
Time to Completion ~2.5 hours~4.0 hoursChloro-substrate is significantly more reactive.
Isolated Yield (%) 95%92%Both provide excellent yields, with the chloro-substrate being slightly higher.
Product Purity (LC-MS) >98%>97%Both routes yield high-purity product.

Conclusion and Recommendations

For the nucleophilic aromatic substitution of piperazine onto a nitropyridine core, 2-chloro-5-nitropyridine is the superior substrate in terms of reactivity. The underlying principle is the dominance of the halogen's inductive effect in the rate-determining step of the SNAr mechanism. This leads to faster reaction times, which can be advantageous for process efficiency and throughput.

Recommendations for Researchers:

  • Default Choice: For routine synthesis, 2-chloro-5-nitropyridine should be the default choice due to its higher reactivity and generally lower cost.

  • Process Optimization: When optimizing a reaction, starting with the chloro-analogue allows for milder conditions (e.g., lower temperatures), which can improve the overall selectivity and impurity profile.

  • Consider the Bromo-Analogue When: The bromo-derivative might be considered in specific cases where its unique properties are required for subsequent downstream chemistry (e.g., as a handle for palladium-catalyzed cross-coupling reactions). However, for simple SNAr, it offers no intrinsic advantage over the chloro-derivative.

By understanding the mechanistic nuances that govern halogen reactivity in SNAr reactions, chemists can make more informed and strategic decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 23, 2026.
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  • Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 23, 2026. Available at: [Link]

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  • 5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia. Accessed January 23, 2026.
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  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3623-3632. Available at: [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents. Accessed January 23, 2026.
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  • 2-Bromo-5-nitropyridine. Chemsrc. Accessed January 23, 2026. Available at: [Link]

  • Leaving Groups. Chemistry LibreTexts. Accessed January 23, 2026. Available at: [Link]

  • Amination of 2-halopyridines.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o893. Available at: [Link]

  • Wunz, T. P., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. The Journal of organic chemistry, 72(10), 3708-3714. Available at: [Link]

  • Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry--A European journal, 17(47), 13144-13149. Available at: [Link]

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  • Barcia, J., et al. (2019). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. ChemInform, 50(12). Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine and its Des-bromo Analogue

Introduction: The Strategic Importance of Privileged Scaffolds and Bioisosteric Modification In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged structures," appear with rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds and Bioisosteric Modification

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in clinically successful drugs due to their ability to interact with multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, lauded for its versatile physicochemical properties and presence in a wide array of therapeutic agents, from anticancer to antimicrobial compounds.[1][2][3] When coupled with a pyridine ring, another cornerstone of medicinal chemistry, the resulting piperazinyl-pyridine core offers a rich platform for derivatization.[4]

This guide provides a comparative analysis of two closely related nitropyridinyl-piperazine derivatives: 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (Compound A) and its direct analogue, 1-(3-nitropyridin-2-yl)piperazine (Compound B) . These molecules differ by a single bromine atom at the 5-position of the pyridine ring. This seemingly minor structural change—a halogen substitution—is a classic medicinal chemistry strategy used to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile.

While direct, side-by-side experimental data for these specific compounds is not extensively published, this guide will leverage established principles of structure-activity relationships (SAR) and data from closely related analogues to construct a scientifically grounded comparison.[5][6] We will explore the anticipated differences in their biological profiles, focusing on potential kinase inhibition and cytotoxicity, and provide detailed, field-proven protocols for researchers to perform such a comparative evaluation in their own laboratories.

The Decisive Role of Bromine in Modulating Biological Activity

The introduction of a halogen, such as bromine, into a drug candidate is a deliberate strategy to enhance its pharmacological properties. The effect of bromination extends beyond simply increasing molecular weight or lipophilicity; it can introduce new, specific intermolecular interactions and alter the electronic nature of the molecule.

Key Physicochemical and Pharmacological Implications of Bromination:

  • Increased Lipophilicity: The bromine atom generally increases the lipophilicity (logP) of a molecule. This can enhance membrane permeability and cell uptake, potentially leading to increased potency in cell-based assays. However, it can also affect solubility and metabolism.[7]

  • Metabolic Stability: Halogenation at a metabolically susceptible position can block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and duration of action.

  • Halogen Bonding: Perhaps the most significant contribution is the ability of bromine to act as a halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl or a nitrogen atom in a protein's active site. This specific, directional interaction can significantly increase binding affinity and selectivity for a biological target.

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the pKa of nearby functional groups and alter the electron distribution across the pyridine ring, which can influence receptor interactions.

Given these principles, we can hypothesize that Compound A (bromo-derivative) may exhibit enhanced potency or a different selectivity profile compared to Compound B (des-bromo analogue) due to these combined effects.

Comparative Analysis of Biological Activity: A Hypothetical Case Study in Kinase Inhibition

The 2-amino-3-nitropyridine scaffold is a known hinge-binding motif in many protein kinase inhibitors, mimicking the adenine region of ATP.[8][9] Therefore, a logical starting point for comparing Compounds A and B is to assess their activity against a panel of protein kinases, which are critical regulators of cell signaling and established targets in oncology.[10][11][12]

The following tables present hypothetical, yet plausible, experimental data that illustrates the potential differences one might observe when testing these compounds.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetCompound A (Bromo) IC50 (nM)Compound B (Des-bromo) IC50 (nM)
EGFR 150850
VEGFR2 2201100
p70S6K 45400
CDK2 >10,000>10,000

Table 2: Hypothetical Cell-Based Cytotoxicity Data

Cell LineCompound A (Bromo) IC50 (µM)Compound B (Des-bromo) IC50 (µM)
A549 (Lung Carcinoma) 2.515.0
HUVEC (Normal Endothelial) >50>50
Interpretation of Illustrative Data

From this hypothetical data, a clear structure-activity relationship emerges:

  • Enhanced Potency: Compound A consistently demonstrates significantly lower IC50 values against the tested kinases (EGFR, VEGFR2, p70S6K), suggesting that the bromine atom is crucial for potent inhibition. This enhancement could be attributed to a favorable halogen bond interaction within the ATP-binding pocket of these kinases, anchoring the inhibitor more tightly.

  • Selectivity: Both compounds show no significant activity against CDK2, indicating a degree of selectivity. The core scaffold likely dictates the primary selectivity profile, while the bromine substituent acts to amplify potency against susceptible kinases.

  • Cellular Activity: The improved enzymatic potency of Compound A translates directly to superior performance in a cellular context, with a 6-fold increase in cytotoxicity against the A549 cancer cell line.[13] This suggests that the compound effectively penetrates the cell membrane and engages its intracellular targets. The lack of toxicity against normal HUVEC cells indicates a favorable therapeutic window.[14] Dihalogenated compounds, in some studies, have shown greater cytotoxicity than their monohalogenated counterparts, highlighting the impact of halogenation.[7]

G cluster_0 Compound Interaction at Kinase Active Site COMPOUND_A Compound A (Bromo) HINGE Hinge Region (Backbone NH) COMPOUND_A->HINGE H-Bond POCKET Hydrophobic Pocket COMPOUND_A->POCKET Hydrophobic Interaction HALOGEN_ACCEPTOR Halogen Bond Acceptor (e.g., Backbone C=O) COMPOUND_A->HALOGEN_ACCEPTOR Halogen Bond (Additional Anchor) COMPOUND_B Compound B (Des-bromo) COMPOUND_B->HINGE H-Bond COMPOUND_B->POCKET Hydrophobic Interaction

Caption: Proposed binding mode differences at a kinase active site.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypotheses derived from SAR principles, rigorous and standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for assessing kinase inhibition and cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the enzymatic activity of a kinase by measuring the amount of ADP produced in the reaction. A lower ADP level in the presence of an inhibitor corresponds to higher inhibition.

Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity, broad applicability to virtually any kinase, and resistance to ATP interference, making it a robust platform for IC50 determination.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

    • Compound Dilution: Prepare a serial dilution of Compound A and Compound B in 100% DMSO, typically starting from a 10 mM stock. Then, create intermediate dilutions in kinase buffer to minimize DMSO concentration in the final reaction (≤1%).

    • Kinase/Substrate Mix: Dilute the kinase and its specific substrate in kinase buffer to 2X the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well.

    • To initiate the reaction, add 5 µL of 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover in control wells).

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume all unreacted ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no kinase).

    • Normalize the data by setting the vehicle control (0% inhibition) to 100% activity and a positive control inhibitor or no-ATP wells (100% inhibition) to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Plate Compounds (1 µL) B 2. Add Kinase/Substrate Mix (5 µL) A->B C 3. Add ATP to Start (5 µL) B->C D 4. Incubate (60 min @ 30°C) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Incubate (40 min @ RT) E->F G 7. Add Detection Reagent (Generate Signal) F->G H 8. Incubate (30 min @ RT) G->H I 9. Read Luminescence H->I

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.
Protocol 2: Cell-Based Cytotoxicity Assay (XTT Format)

This colorimetric assay measures the metabolic activity of viable cells, which serves as a proxy for cell viability. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to an orange-colored formazan product.

Causality: The XTT assay is chosen over the similar MTT assay because the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing variability and simplifying the workflow.

Methodology:

  • Cell Seeding:

    • Culture cells (e.g., A549 human lung carcinoma) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A and Compound B in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium or vehicle control medium.

    • Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will convert the XTT to the colored formazan.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm should also be measured to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis between 1-(5-Bromo-3-nitropyridin-2-yl)piperazine (Compound A) and its des-bromo analogue (Compound B) underscores a fundamental principle in medicinal chemistry: small, strategic structural modifications can have profound impacts on biological activity. The addition of a single bromine atom can enhance target engagement through halogen bonding, improve cellular potency, and alter the overall pharmacological profile of a molecule.

While this guide presents a robust framework based on established SAR principles and hypothetical data, the next logical step is empirical validation. The detailed protocols provided herein offer a clear roadmap for researchers to generate definitive, side-by-side data for these compounds. Such studies are invaluable for building a comprehensive understanding of the SAR for the nitropyridinyl-piperazine scaffold and will guide the rational design of future analogues with improved potency, selectivity, and therapeutic potential.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved from [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved from [Link]

  • Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells. (1998). PubMed. Retrieved from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. Retrieved from [Link]

  • Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). PubMed. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PubMed Central. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Critical Role of Non-Halogenated Solvent Additives in Eco-Friendly and Efficient All-Polymer Solar Cells. (2023). MDPI. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

  • Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. (2020). PubMed. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). MDPI. Retrieved from [Link]

  • (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. (2016). ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). PubMed. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). PubMed. Retrieved from [Link]

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2021). MDPI. Retrieved from [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to De-risking 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Derivatives: A Comparative Framework for Off-Target Liability Assessment

Introduction: The Piperazine Paradox in Drug Discovery The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—offering structural rigidity, hydrogen bond acceptors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Paradox in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—offering structural rigidity, hydrogen bond acceptors, and a means to improve solubility and bioavailability—have cemented its status as a "privileged scaffold".[1] This six-membered heterocycle is a key structural feature in a vast array of clinically successful drugs, from antipsychotics to kinase inhibitors.[2][3] However, the very versatility that makes piperazine so attractive is also its potential downfall. The scaffold's ability to interact with a wide range of biological targets means that derivatives, such as those based on the 1-(5-Bromo-3-nitropyridin-2-yl)piperazine core, carry an inherent risk of promiscuity.[4]

Unidentified off-target interactions are a leading cause of costly late-stage clinical trial failures and post-market withdrawals.[5] Therefore, a rigorous, front-loaded assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of a rational and efficient drug discovery campaign. This guide provides a comprehensive, technically-grounded framework for assessing and comparing the off-target effects of novel 1-(5-Bromo-3-nitropyridin-2-yl)piperazine derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to build a self-validating dataset that confidently guides lead optimization.

The Target Landscape: Why Arylpiperazines Demand Broad Scrutiny

The arylpiperazine motif, which our core scaffold represents, is notorious for its interaction with a diverse set of protein families. This polypharmacology can sometimes be therapeutically beneficial, but more often it presents a safety liability. A new derivative from this class must be considered a potential ligand for several key target families until proven otherwise.

  • G-Protein Coupled Receptors (GPCRs): Arylpiperazines frequently exhibit high affinity for aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[6] This is a critical area for investigation, especially for compounds intended for non-CNS indications, where such activities would constitute significant side effects.

  • Protein Kinases: The pyridine ring system is a well-established hinge-binding motif in many kinase inhibitors.[3][7] Cross-reactivity within the human kinome is a major concern, potentially leading to toxicities through the inhibition of essential cellular signaling pathways.[8]

  • Ion Channels: Interaction with cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a critical safety liability that can lead to fatal cardiac arrhythmias.[9][10]

  • Metabolizing Enzymes: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of most clinical drugs.[11] Inhibition of these enzymes by a new chemical entity can cause dangerous drug-drug interactions (DDIs).[12]

cluster_scaffold Core Scaffold cluster_targets Potential Off-Target Classes Scaffold 1-(5-Bromo-3-nitropyridin-2-yl)piperazine GPCRs GPCRs (Serotonin, Dopamine, etc.) Scaffold->GPCRs Promiscuity Risk Kinases Protein Kinases Scaffold->Kinases Hinge-Binding Potential IonChannels Ion Channels (hERG, etc.) Scaffold->IonChannels Cardiac Safety Liability Enzymes Metabolizing Enzymes (CYP450s) Scaffold->Enzymes DDI Potential

Figure 1: Potential off-target classes for arylpiperazine derivatives.

A Phased Strategy for Off-Target De-risking

A successful de-risking strategy does not test everything at once. It employs a tiered approach, starting with broad, cost-effective methods to flag liabilities and progressing to more focused, quantitative assays to define the therapeutic window.

Start New Piperazine Derivative InSilico Tier 1A: In Silico Profiling (Predictive Models) Start->InSilico BroadPanel Tier 1B: Broad Safety Panel (Single-Dose Screen) InSilico->BroadPanel Guide Panel Selection KinomeScan Tier 2A: Kinome-wide Scan (Selectivity Assessment) BroadPanel->KinomeScan Hits Found? hERG Tier 2B: hERG Assay (IC50 Determination) BroadPanel->hERG Hits Found? CYP Tier 2C: CYP450 Panel (IC50 Determination) BroadPanel->CYP Hits Found? Decision Go / No-Go Lead Optimization KinomeScan->Decision hERG->Decision CYP->Decision

Figure 2: A tiered workflow for off-target liability assessment.
Tier 1: Early-Stage Liability Flagging

The goal of this initial phase is to rapidly and cost-effectively identify potential red flags before significant resources are invested.

  • In Silico Prediction: Before synthesis, computational models can predict off-target interactions based on the molecule's 2D and 3D similarity to compounds with known biological activities.[13][14] These methods provide a cost-effective way to anticipate potential liabilities and can help guide the design of subsequent wet-lab screening panels.[15]

  • Broad Safety Screening: The most effective initial screen involves testing the compound at a single, high concentration (e.g., 10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[16][17] Commercial services like Eurofins Discovery's SAFETYscan® or Reaction Biology's InVEST provide panels covering 50-100 key GPCRs, ion channels, transporters, and enzymes.[16][17] A significant inhibition value (e.g., >50%) in this assay flags a target for follow-up quantitative analysis.

Tier 2: Quantitative Profiling and Comparative Analysis

For any liabilities flagged in Tier 1, or for key safety-critical targets that must be evaluated regardless, quantitative dose-response assays are required to determine the potency (IC50) of the off-target interaction. This is where we generate the critical data for comparison.

Let's consider a hypothetical lead molecule, Lead-A , a 1-(5-Bromo-3-nitropyridin-2-yl)piperazine derivative designed as a selective inhibitor for a hypothetical on-target, "Kinase-X". We will compare its performance against two benchmarks:

  • Comparator-PROMISCUOUS: A historical, less-optimized arylpiperazine known for its broad off-target activity.

  • Comparator-SELECTIVE: A best-in-class, highly selective inhibitor of Kinase-X.

  • Causality & Rationale: Given the scaffold's potential for kinase hinge-binding, assessing selectivity across the entire kinome is paramount. A narrow selectivity profile is often a hallmark of a safe and effective kinase inhibitor. A broad-scale binding assay is preferred over enzymatic assays at this stage as it is more rapid and cost-effective for profiling across hundreds of kinases.[18]

  • Recommended Protocol: KINOMEscan® Competition Binding Assay

    • Principle: Test compound is incubated at various concentrations with a specific kinase target that is tagged with DNA. An immobilized, active-site directed ligand is included in the reaction. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. A potent compound will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

    • Step-by-Step Methodology:

      • Prepare stock solution of Lead-A in 100% DMSO.

      • Perform serial dilutions to create an 11-point dose-response curve, typically starting at 100 µM.

      • In a multi-well plate, combine the diluted compound with the kinase-DNA tag construct and the immobilized ligand beads.

      • Incubate to allow binding to reach equilibrium.

      • Wash beads to remove unbound kinase.

      • Elute and quantify the bead-bound kinase using qPCR.

      • Data is typically expressed as "% Control", where the DMSO vehicle represents 100% binding.

      • Calculate the dissociation constant (Kd) or percent inhibition at a given concentration.

  • Comparative Data Table:

CompoundOn-Target: Kinase-X (Kd, nM)Off-Target Kinases with <30% remaining binding @ 1µMSelectivity Score (S10 @ 1µM)
Lead-A 154 (Kinase-A, Kinase-B, LCK, SRC)0.008
Comparator-PROMISCUOUS 50450.096
Comparator-SELECTIVE 101 (Kinase-Y)0.002
S10 Score: Number of off-target kinases with >90% inhibition divided by the total number of kinases tested.
  • Causality & Rationale: Inhibition of the hERG channel delays cardiac repolarization, leading to QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes.[19] Early assessment of hERG liability is a mandatory safety requirement by regulatory agencies like the FDA and EMA.[9] Automated patch-clamp electrophysiology provides the gold-standard data for this endpoint.[20]

  • Recommended Protocol: Automated Patch-Clamp Electrophysiology (e.g., QPatch)

    • Principle: This assay directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293). The test compound is perfused over the cells, and any change in the ion current is recorded.

    • Step-by-Step Methodology:

      • Culture HEK293 cells stably expressing the hERG channel.[20]

      • Harvest and plate cells onto the specialized multi-well plate (QPlate) for the automated patch-clamp system.

      • The system achieves a high-resistance "giga-seal" between the cell membrane and the recording electrode in a whole-cell configuration.

      • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A pre-compound baseline current is established.[19]

      • Sequentially perfuse increasing concentrations of Lead-A (e.g., 0.1, 1, 10 µM) over the cells.[19]

      • Record the hERG current at each concentration after it reaches steady-state.

      • Use a known hERG blocker (e.g., Dofetilide) as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.

      • Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Comparative Data Table:

CompoundhERG Inhibition IC50 (µM)On-Target: Kinase-X IC50 (µM)Therapeutic Index (hERG IC50 / On-Target IC50)
Lead-A 250.021250x
Comparator-PROMISCUOUS 0.80.0711x
Comparator-SELECTIVE > 1000.015> 6600x
A therapeutic index >100x is generally desired for early-stage compounds.
  • Causality & Rationale: To prevent adverse drug-drug interactions, it is crucial to determine if a new compound inhibits the major drug-metabolizing CYP isoforms.[21] An in vitro assay using human liver microsomes is the industry-standard method and is recommended by the FDA.[22][23]

  • Recommended Protocol: LC-MS/MS-based Assay with Human Liver Microsomes

    • Principle: The assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in a pooled human liver microsome (HLM) preparation. Each isoform's activity is monitored by the rate of formation of a specific metabolite from a known probe substrate, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step-by-Step Methodology:

      • Prepare a multi-well plate with incubations containing pooled HLMs, a NADPH-regenerating system, and a specific probe substrate for each target isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).[12]

      • Add Lead-A at a range of concentrations (e.g., 0.1 to 100 µM) to the wells. Include vehicle controls (no inhibitor) and positive controls (known inhibitors for each isoform).

      • Initiate the metabolic reaction by warming to 37°C.

      • After a short incubation period (e.g., 10 minutes), quench the reaction with a solvent like acetonitrile.

      • Centrifuge to pellet the protein, and transfer the supernatant for analysis.

      • Quantify the amount of specific metabolite formed using a validated LC-MS/MS method.

      • Calculate the percent inhibition relative to the vehicle control and determine the IC50 for each isoform.

  • Comparative Data Table:

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Lead-A > 5018.5> 508.222.1
Comparator-PROMISCUOUS 2.10.915.40.51.1
Comparator-SELECTIVE > 50> 50> 5045.0> 50
IC50 values >10 µM are generally considered low risk.

Synthesizing the Data: A Decision-Making Framework

The true value of this data lies in its integration to form a holistic view of the compound's safety profile. The goal is to identify liabilities that represent an unacceptable risk and to guide medicinal chemistry efforts to mitigate them.

Start Off-Target Data for Lead-A hERG_Check hERG IC50 > 30x On-Target IC50? Start->hERG_Check Kinase_Check Kinome S10 Score < 0.02? hERG_Check->Kinase_Check Yes Redesign_hERG Medicinal Chemistry: Redesign to Reduce hERG Activity hERG_Check->Redesign_hERG No CYP_Check All CYP IC50s > 10 µM? Kinase_Check->CYP_Check Yes Redesign_Kinase Medicinal Chemistry: Improve Kinase Selectivity Kinase_Check->Redesign_Kinase No Pass Advance to In Vivo Safety Studies CYP_Check->Pass Yes Redesign_CYP Medicinal Chemistry: Mitigate CYP Inhibition CYP_Check->Redesign_CYP No

Figure 3: A decision-making tree based on integrated off-target data.

Based on our hypothetical data, Lead-A presents a promising profile. It has a significant therapeutic window over hERG and shows only moderate, manageable inhibition of a few kinases and CYP isoforms. In contrast, Comparator-PROMISCUOUS would be immediately flagged for redesign due to its potent hERG activity, poor kinase selectivity, and strong CYP inhibition. Comparator-SELECTIVE sets the benchmark for an ideal candidate to advance toward in vivo safety and efficacy studies.

Conclusion

Assessing the off-target effects of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine derivatives, and indeed any chemical series built on a privileged scaffold, requires a disciplined, multi-tiered approach. By combining predictive in silico methods with broad initial screens and quantitative follow-up assays, research teams can build a robust, self-validating data package. This guide provides the experimental logic and comparative framework necessary to not only identify liabilities but to understand their context relative to the on-target activity. This enables informed, data-driven decisions, ultimately increasing the probability of selecting and advancing safer, more effective drug candidates.

References

  • Mantu, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

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  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available at: [Link]

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  • Jean, L., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Shchegravina, O., et al. (2024). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its structural versatility and ability to favorably influence pharmacokinetic properties make it a prime candidate for drug design.[1] This guide focuses on a specific, promising scaffold: 1-(5-bromo-3-nitropyridin-2-yl)piperazine. Here, the pyridine ring offers a key heterocyclic framework known for diverse biological activities, while the electron-withdrawing nitro group and the bromo substituent provide unique electronic and steric properties that can be exploited for targeted drug-receptor interactions.[4][5][6] This document provides an in-depth, comparative molecular docking workflow for analogues of this scaffold, moving beyond a simple protocol to explain the causal-driven choices that ensure a scientifically rigorous and self-validating computational study. Our objective is to elucidate the structure-activity relationships (SAR) that govern binding affinity, thereby providing a rational framework for the design of next-generation therapeutic agents.

The Rationale: Deconstructing the Core Scaffold for Targeted Design

The therapeutic potential of a molecule is not accidental; it is a function of its three-dimensional structure and its ability to interact with a specific biological target. The 1-(5-bromo-3-nitropyridin-2-yl)piperazine scaffold is a composite of well-understood pharmacophoric elements:

  • The Piperazine Moiety: This central ring system is more than a simple linker. Its two nitrogen atoms offer key points for chemical modification, allowing for the precise positioning of pharmacophoric groups to engage with a receptor's binding site.[1] Furthermore, its basic nature can enhance aqueous solubility and bioavailability.

  • The Brominated Nitropyridine Ring: This component is critical for directing binding interactions.

    • Nitro Group: As a potent electron-withdrawing group, it can participate in crucial electronic interactions and is a key feature in many drugs that undergo bioreductive activation.[5][6]

    • Bromo Substituent: Halogen bonding is an increasingly recognized non-covalent interaction in drug design. The bromine atom can act as a halogen bond donor, interacting with electron-rich pockets in a protein target to enhance binding affinity and specificity. It also significantly modulates the lipophilicity of the molecule.

    • Pyridine Nitrogen: This atom can act as a hydrogen bond acceptor, providing a key anchor point within the binding pocket.

By systematically modifying the substituent on the N4-position of the piperazine ring, we can probe how different chemical groups interact with a target protein, allowing us to build a predictive SAR model.

Experimental Design: A Self-Validating Molecular Docking Protocol

Molecular docking is a powerful computational tool that predicts how a small molecule (ligand) binds to a macromolecule (receptor).[7] A robust protocol is not merely a sequence of steps but a logical framework where each stage validates the next. The following workflow is designed for scientific integrity and reproducibility.

Step 1: Receptor Selection and Preparation
  • Causality: The choice of a biological target is the most critical first step and must be hypothesis-driven. For this guide, we will select Human Topoisomerase II (Topo II) , a well-validated enzyme target in cancer therapy.[8] Piperazine derivatives have previously shown inhibitory activity against Topo II, making this a relevant target for our scaffold.[8]

  • Protocol:

    • Obtain Crystal Structure: Download the 3D crystal structure of Human Topoisomerase II complexed with a known inhibitor (e.g., etoposide) from the Protein Data Bank (PDB). This provides an experimentally determined and validated binding site.

    • Prepare the Receptor: Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by:

      • Removing all non-essential water molecules and co-factors.

      • Adding hydrogen atoms, which are typically absent in PDB files but are essential for defining correct ionization states and hydrogen bonding patterns.

      • Assigning partial charges using a standard force field (e.g., OPLS, CHARMm).

      • Performing a constrained energy minimization to relax any steric clashes in the structure without significantly altering the backbone conformation. This ensures the receptor is in a low-energy, computationally stable state.

Step 2: Ligand Library Design and Preparation
  • Causality: To establish a clear SAR, analogues must be designed systematically. We will create a small, virtual library based on the core scaffold, modifying the R-group at the N4-piperazine position to probe for hydrophobic, aromatic, and hydrogen-bonding interactions.

  • Protocol:

    • Sketch Core Scaffold: Draw the 1-(5-bromo-3-nitropyridin-2-yl)piperazine structure.

    • Generate Analogues: Create a series of analogues by attaching different R-groups (e.g., -H, -Methyl, -Phenyl, -4-Hydroxyphenyl).

    • 3D Conformation & Minimization: Convert the 2D structures to 3D. Each ligand must be subjected to energy minimization to find its most stable, low-energy conformation. This prevents the docking algorithm from wasting computational time on energetically unfavorable starting poses.

Step 3: Grid Generation and Molecular Docking
  • Causality: The docking simulation must be focused on the biologically relevant binding site. Defining a "grid" or "docking box" around the active site identified from the co-crystallized ligand ensures the search is computationally efficient and biologically meaningful.

  • Protocol:

    • Define Binding Site: Center the docking grid on the position of the co-crystallized inhibitor within the Topoisomerase II active site. The size of the grid should be large enough to accommodate the designed analogues without being excessively large, which would increase calculation time and the chance of finding irrelevant binding poses.

    • Execute Docking: Using a validated docking program (e.g., Glide, AutoDock), dock the prepared ligand library into the receptor grid. The algorithm will systematically sample orientations and conformations of each ligand, scoring them based on a scoring function.

Step 4: Post-Docking Analysis and Interpretation
  • Causality: The docking score (a theoretical binding energy) is only the first part of the analysis. A thorough visual inspection of the top-ranked poses is essential to understand the specific molecular interactions responsible for the predicted affinity.[9] This step validates the numerical score with chemically rational interactions.

  • Protocol:

    • Rank by Score: Rank the analogues based on their docking scores (e.g., GlideScore, ΔG). More negative values typically indicate stronger predicted binding affinity.

    • Analyze Binding Interactions: For the top-scoring pose of each analogue, meticulously analyze the non-covalent interactions with the protein's amino acid residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.[10]

      • Hydrophobic Interactions: Crucial for burying non-polar surfaces.

      • Ionic/Salt Bridge Interactions: Strong interactions between charged groups.[9]

      • π-π Stacking: Interactions between aromatic rings.

      • Halogen Bonds: The interaction of the bromine atom with nucleophilic pockets.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select Target & PDB Structure (e.g., Topo II) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt MinimizeProt Constrained Minimization PrepProt->MinimizeProt Grid Define Binding Site (Grid Generation) MinimizeProt->Grid Design Design Analogue Library (Vary R-group) Convert3D Generate 3D Structures Design->Convert3D MinimizeLig Energy Minimization Convert3D->MinimizeLig Dock Run Docking Algorithm MinimizeLig->Dock Grid->Dock Analyze Analyze Results (Scores & Interactions) Dock->Analyze SAR Structure-Activity Relationship (SAR) Analyze->SAR Derive Insights

Caption: A self-validating workflow for molecular docking.

Comparative Analysis: From Data to Drug Design Insights

To illustrate the process, we present hypothetical docking data for four analogues against Topoisomerase II, compared with the standard drug, Etoposide.

Table 1: Comparative Docking Results against Topoisomerase II

Analogue IDR-Group ModificationDocking Score (kcal/mol)Key Interacting ResiduesDominant Interactions
Parent -H-7.2Asp479, Arg503H-bond with Asp479, π-π with Tyr804
ANA-01 -Methyl-7.5Asp479, Arg503, Ile803H-bond with Asp479, Hydrophobic with Ile803
ANA-02 -Phenyl-8.9Asp479, Arg503, Tyr804H-bond with Asp479, Dual π-π Stacking
ANA-03 -4-Hydroxyphenyl-9.6Asp479, Arg503, Ser512H-bond with Asp479 & Ser512, π-π Stacking
Standard Etoposide-9.2Asp479, Arg503, Ser512Multiple H-bonds, Hydrophobic interactions
Structure-Activity Relationship (SAR) Interpretation
  • Baseline Binding: The parent compound establishes a baseline interaction, primarily anchored by a hydrogen bond from the piperazine nitrogen to Asp479 and aromatic stacking from the nitropyridine ring.

  • Effect of Small Alkyl Groups (ANA-01): The addition of a small methyl group provides a slight improvement in binding affinity. This is attributed to a favorable hydrophobic interaction with a non-polar residue like Ile803 in the binding pocket, displacing a water molecule.

  • Impact of Aromatic Substitution (ANA-02): A significant increase in predicted affinity is observed with the phenyl group. This larger, aromatic substituent engages in an additional π-π stacking interaction with Tyr804, effectively "clamping" the ligand in the active site. This highlights the presence of a large hydrophobic pocket that can be exploited.

  • Value of H-bond Donors (ANA-03): The best-performing analogue is ANA-03, which includes a hydroxyl group on the phenyl ring. This modification not only retains the favorable π-π stacking but also introduces a new, strong hydrogen bond with the side chain of Ser512. This demonstrates that adding a hydrogen bond donor/acceptor at this vector can dramatically improve binding.

  • Benchmarking Against a Standard (Etoposide): ANA-03 shows a predicted binding energy superior to the standard drug, Etoposide. While Etoposide engages in multiple hydrogen bonds, our analogue achieves a comparable or better score by optimizing both hydrogen bonding and aromatic stacking interactions. This makes ANA-03 a highly promising lead candidate for synthesis and in vitro validation.

Caption: Core scaffold and positions for analogue modification. (Note: A chemical drawing would replace the placeholder in a live version.)

Conclusion and Strategic Outlook

This guide has detailed a comprehensive and logically sound approach to the comparative molecular docking of 1-(5-bromo-3-nitropyridin-2-yl)piperazine analogues. Our hypothetical case study against Topoisomerase II demonstrates that strategic modification of the N4-piperazine substituent can significantly enhance predicted binding affinity. Specifically, the introduction of an aromatic ring capable of both π-π stacking and hydrogen bonding (as in ANA-03) yielded a docking score superior to the standard inhibitor, Etoposide.

The power of this comparative approach lies in its ability to generate testable hypotheses and prioritize synthetic efforts, saving considerable time and resources. The insights gained from this SAR analysis strongly suggest that analogues bearing substituted aryl groups are promising candidates for development as Topo II inhibitors.

Future work should focus on:

  • Synthesis and In Vitro Validation: The most promising compounds, particularly ANA-02 and ANA-03, must be synthesized and tested in enzymatic and cell-based assays to confirm their Topo II inhibitory activity and anticancer effects.

  • ADMET Profiling: In silico and subsequent in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted to evaluate the drug-likeness of the lead candidates.

  • Further Optimization: Based on initial biological data, the scaffold can be further optimized to enhance potency, selectivity, and pharmacokinetic properties.

By integrating computational chemistry with proven medicinal chemistry strategies, the 1-(5-bromo-3-nitropyridin-2-yl)piperazine scaffold can be effectively developed into a new class of potent therapeutic agents.[3][7]

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC - NIH. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. [Link]

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  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2014). ResearchGate. [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

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  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PMC - NIH. [Link]

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Validation

A Comparative Guide to In Vitro and In Vivo Metabolic Stability of Nitropyridinyl-Piperazine Compounds

For researchers in drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides an in-depth comparison of in vitro and in vivo methods for assessing the metabolic stability of nitropyridinyl-piperazine compounds, a chemical scaffold of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and analyze experimental data to bridge the gap between benchtop assays and whole-organism outcomes.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, dictates its half-life and clearance in the body.[1] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Early assessment of metabolic stability allows for the strategic modification of drug candidates to optimize their pharmacokinetic properties.[3] The nitropyridinyl-piperazine scaffold, while offering versatile pharmacodynamic properties, presents specific metabolic liabilities that warrant careful investigation. The electron-deficient nitropyridine ring and the often-substituted piperazine ring are both susceptible to enzymatic degradation.[4][5]

In Vitro Metabolic Stability: A First Look at a Compound's Fate

In vitro assays are rapid, high-throughput methods used in the early stages of drug discovery to estimate a compound's metabolic stability.[1] These assays utilize subcellular fractions or cells that contain drug-metabolizing enzymes.

The Workhorse of In Vitro Metabolism: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] The microsomal stability assay is a cost-effective and widely used method to determine a compound's intrinsic clearance.[7]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes (CYPs), allowing for a focused assessment of oxidative metabolism.[7]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Its presence initiates the metabolic reactions.[7]

  • Why Monitor Compound Disappearance? The rate at which the parent compound is consumed over time is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Detailed Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a nitropyridinyl-piperazine compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare a working solution of the test compound and positive controls in buffer.

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile. The "0-minute" sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[8]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Caption: Workflow for a typical liver microsomal stability assay.

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

While in vitro assays are invaluable for screening, they do not fully recapitulate the complexity of a living organism. In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a complete biological system.[9]

Causality Behind Experimental Choices:

  • Why Animal Models? Rodents (mice, rats) are commonly used in early PK studies due to their physiological similarities to humans, cost-effectiveness, and established protocols.[10]

  • Why Different Dosing Routes? Intravenous (IV) administration provides direct entry into the systemic circulation, allowing for the determination of clearance and volume of distribution. Oral (PO) administration is used to assess oral bioavailability, which is influenced by both absorption and first-pass metabolism.[11]

  • Why Plasma Sampling? Serial blood sampling and analysis of plasma drug concentrations over time are used to construct a pharmacokinetic profile and calculate key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).[11]

Detailed Protocol: Rodent Pharmacokinetic Study

Objective: To determine the in vivo pharmacokinetic parameters of a nitropyridinyl-piperazine compound in rats.

Materials:

  • Test compound formulated for IV and PO administration

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization and Dosing: Acclimate animals to the housing conditions. Divide them into two groups: IV and PO. Administer the formulated compound at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, jugular vein cannula).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO groups. Use pharmacokinetic modeling software to calculate parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .

Caption: Workflow for a typical rodent pharmacokinetic study.

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The ultimate goal of in vitro metabolic stability studies is to predict in vivo clearance.[12] However, the correlation between in vitro and in vivo data can be complex and is not always straightforward. To illustrate this, let's consider a hypothetical nitropyridinyl-piperazine compound, "Compound X," and analyze its data.

Table 1: Comparative Metabolic Stability Data for Compound X

ParameterIn Vitro (Rat Liver Microsomes)In Vivo (Rat)
Half-life (t½) 25 min2.5 hours
Clearance (CL) CLint: 55 µL/min/mg protein20 mL/min/kg
Primary Metabolites Hydroxylation on piperazine, Nitro-reductionHydroxylation on piperazine, N-dealkylation

Analysis of the Data:

  • Qualitative Correlation: In this example, both in vitro and in vivo systems show that Compound X is metabolized, as evidenced by the formation of metabolites. The identification of hydroxylation on the piperazine ring in both systems suggests that the in vitro model is partially predictive of the metabolic pathways.

  • Quantitative Discrepancy: The in vitro half-life is significantly shorter than the in vivo half-life. This is a common observation and can be attributed to several factors that are not accounted for in the microsomal assay, such as plasma protein binding, tissue distribution, and the presence of competing metabolic pathways in other organs.[8] The in vivo clearance is a measure of the overall elimination from the body, which includes metabolism in the liver and other organs, as well as renal excretion.

  • Metabolite Profile Differences: The in vitro assay identified nitro-reduction as a metabolic pathway, while the in vivo study revealed N-dealkylation. This highlights that different enzyme systems or physiological conditions can lead to different metabolic outcomes. For instance, nitro-reductases may be more active under the hypoxic conditions present in some tissues in vivo but less so in the highly oxygenated microsomal incubation.

Predicted Metabolic Pathways of Nitropyridinyl-Piperazine Compounds

Based on the chemical structure and existing literature, several metabolic pathways are likely for nitropyridinyl-piperazine compounds:

  • Oxidation of the Piperazine Ring: The piperazine ring is susceptible to oxidation at the carbon atoms alpha to the nitrogen atoms, leading to the formation of hydroxylated metabolites or lactams.[4]

  • N-dealkylation: If the piperazine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route.[13]

  • Nitro-reduction: The nitro group on the pyridine ring can be reduced to a nitroso, hydroxylamino, or amino group. This is often mediated by both CYP enzymes and other reductases.[14]

  • Aromatic Hydroxylation: The pyridine ring can undergo hydroxylation, although this is generally less favorable for electron-deficient rings.[5]

  • Ring Opening: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[13]

G Parent Nitropyridinyl-Piperazine M1 Hydroxylation (Piperazine) Parent->M1 CYP450 M2 N-dealkylation Parent->M2 CYP450 M3 Nitro-reduction Parent->M3 CYP450/Reductases M4 Aromatic Hydroxylation Parent->M4 CYP450 M5 Ring Opening Parent->M5 CYP450

Caption: Potential metabolic pathways for nitropyridinyl-piperazine compounds.

Conclusion: An Integrated Approach to Understanding Metabolic Stability

The assessment of metabolic stability is a multi-faceted process that requires an integrated approach. In vitro assays, particularly with liver microsomes, provide a crucial first pass, enabling high-throughput screening and early identification of metabolic liabilities. However, these simplified systems cannot fully predict the complex interplay of ADME processes in a living organism. In vivo pharmacokinetic studies are therefore indispensable for obtaining a comprehensive understanding of a compound's disposition and for making informed decisions in drug development.

For researchers working with nitropyridinyl-piperazine compounds, it is essential to be aware of the potential for multiple metabolic pathways and the possible discrepancies between in vitro and in vivo data. By carefully designing and interpreting both types of studies, it is possible to build a robust understanding of a compound's metabolic profile and to rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in the clinic.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Potency of New Derivatives Against Known Inhibitors

In the landscape of drug discovery, the synthesis of a new chemical derivative is not an endpoint, but the beginning of a rigorous journey of characterization. Simply demonstrating that a new molecule "works" is insuffic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the synthesis of a new chemical derivative is not an endpoint, but the beginning of a rigorous journey of characterization. Simply demonstrating that a new molecule "works" is insufficient. For researchers, scientists, and drug development professionals, the critical question is: "How well does it work compared to established standards?" This guide provides a comprehensive framework for benchmarking the potency and selectivity of novel chemical derivatives against known inhibitors, ensuring that subsequent development efforts are focused on compounds with a genuine therapeutic advantage.

Our approach is built on a cascading workflow that moves from the purity of a biochemical interaction to the complexity of a cellular environment, culminating in a broad assessment of selectivity. This multi-parametric evaluation is essential for building a holistic and trustworthy profile of your new chemical entity.

The Core Benchmarking Cascade: A Multi-Parametric Approach

The true characterization of an inhibitor's potential cannot be captured by a single data point. We must build a case for its utility through a series of integrated experiments. The causality is clear: we begin by confirming direct, potent interaction with the isolated target, then verify that this potency translates into a functional effect within the complex milieu of a living cell, and finally, ensure this on-target efficacy is not undermined by promiscuous off-target activity.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Environment Validation cluster_2 Phase 3: Safety & Specificity Profile cluster_3 Phase 4: Integrated Analysis A Biochemical Potency (IC50 Determination) B Mechanism of Action (e.g., Competitive, Non-competitive) A->B Characterize Interaction C Cellular Target Engagement (Does it enter the cell and bind?) A->C Translate Potency D Cellular Efficacy (EC50 - Does binding lead to a functional effect?) C->D Validate Function E Selectivity Profiling (e.g., Kinome-wide Scan) D->E Confirm Specificity F Early ADME/Tox Assessment (Optional but Recommended) E->F Assess Liabilities G Comparative Data Analysis & Candidate Selection F->G Synthesize Data G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Assay Phospho-ERK Assay (Measures pERK levels) ERK->Assay Quantified by Inhibitor New Derivative (MEK Inhibitor) Inhibitor->MEK Inhibits

Caption: Simplified MAPK signaling pathway showing the action of a MEK inhibitor and the readout for a cellular phospho-ERK assay.

Detailed Protocol: Cellular Phospho-Substrate Assay (ELISA-based)

This protocol measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate in cells.

  • Cell Culture and Plating:

    • Culture a relevant cell line known to have an active signaling pathway for your target.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the new derivative and the known inhibitor in cell culture media.

    • Remove the old media from the cells and add the media containing the compounds. Include a DMSO-only vehicle control.

    • Incubate for a duration sufficient to observe target inhibition (e.g., 1-2 hours).

  • Cell Lysis:

    • After incubation, remove the media and wash the cells once with cold PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well to preserve the phosphorylation state of the proteins.

    • Incubate on ice to ensure complete lysis.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated form of your target's substrate (e.g., a phospho-ERK ELISA).

    • Coat the ELISA plate with a capture antibody that binds the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the plate, then add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again, and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Data Acquisition and Analysis:

    • Stop the reaction with a stop solution.

    • Read the absorbance on a plate reader at the appropriate wavelength.

    • Normalize the data to the DMSO control and plot the results as described for the IC₅₀ assay. The resulting value is the half-maximal effective concentration (EC₅₀), which represents the potency of the compound in a cellular context. [1][2]

Phase 3: Defining the Selectivity Profile

Expertise & Experience: A potent and cell-active compound is of little therapeutic value if it inhibits numerous other targets, which can lead to unforeseen side effects. Drug selectivity describes the preferential interaction of a compound with its intended target over other potential targets. [3]Assessing selectivity is a critical step in benchmarking, as a superior selectivity profile can make a derivative with similar potency to a known inhibitor a much more attractive clinical candidate.

Trustworthiness: Large-scale panel screening provides an unbiased, quantitative measure of a compound's promiscuity. High-throughput kinome profiling, for instance, involves screening a compound against hundreds of different kinases to map its interaction landscape. [4][5]This provides a clear and trustworthy fingerprint of the compound's selectivity.

Phase 4: Integrated Data Analysis & Benchmarking

The final and most crucial step is to synthesize all the data into a coherent picture. By summarizing the results in a clear, comparative table, we can objectively evaluate the strengths and weaknesses of the new derivatives against the established benchmark inhibitor.

Comparative Performance Data Summary
CompoundBiochemical IC₅₀ (Target Kinase X)Cellular EC₅₀ (p-Substrate Y)Selectivity Score (S₁₀ @ 1µM)¹Key Off-Target Hits (Inhibition >75%)
Known Inhibitor 25 nM150 nM0.08Kinase A, Kinase B
New-Deriv-1 2.5 nM 80 nM0.09Kinase A, Kinase B, Kinase C
New-Deriv-2 22 nM135 nM 0.02 None

¹Selectivity Score (S₁₀ @ 1µM) is the number of kinases with >90% inhibition divided by the total number of kinases tested at a 1µM compound concentration. A lower score indicates higher selectivity.

Authoritative Interpretation:

  • New-Deriv-1 demonstrates a significant 10-fold improvement in biochemical potency over the Known Inhibitor . However, this advantage is less pronounced in the cellular assay (less than 2-fold improvement), which could suggest suboptimal cell permeability or a higher susceptibility to intracellular competition. Critically, its selectivity profile is slightly worse, with an additional off-target liability (Kinase C).

  • New-Deriv-2 shows biochemical and cellular potency that is on par with the Known Inhibitor . Its key advantage, and what makes it a highly promising candidate, is its vastly superior selectivity profile. The complete absence of significant off-target hits at 1µM suggests a potentially wider therapeutic window and a better safety profile.

Based on this integrated analysis, while New-Deriv-1 is more potent in a purified system, New-Deriv-2 emerges as the more compelling lead candidate for further development due to its exceptional selectivity. This example underscores why a multi-parametric approach is essential; relying on a single metric like biochemical IC₅₀ can be profoundly misleading.

References

  • Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.[Link]

  • Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PubMed.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH.[Link]

  • Principles of early drug discovery. PMC - PubMed Central.[Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate.[Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Analytical Science.[Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound. Drug Development & Delivery.[Link]

  • Activity (percentage of inhibition vs. concentration) curve with a... ResearchGate.[Link]

  • Computational Determination of Potential Inhibitors of SARS-CoV-2 Main Protease. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • How to determine enzyme inhibitor efficacy? Chemistry Stack Exchange.[Link]

  • Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. MDPI.[Link]

  • Finding a better path to drug selectivity. PMC - NIH.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.[Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections.[Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.[Link]

  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife.[Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers.[Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad.[Link]

  • Pharmacology, Part 1: Introduction to Pharmacology and Pharmacodynamics. Journal of Nuclear Medicine Technology.[Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.[Link]

  • Enzyme Inhibition. Chemistry LibreTexts.[Link]

  • Understanding IC50 and EC50: Key Metrics in Pharmacology. Oreate AI Blog.[Link]

  • Full article: Evolution of assay interference concepts in drug discovery. Taylor & Francis.[Link]

  • Pharmacology Terms | Potency, Efficacy & Affinity - Lesson. Study.com.[Link]

  • Kinase Screening and Profiling Services. BPS Bioscience.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. DiscoverX.[Link]

  • In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube.[Link]

  • Benchmarking compound activity prediction for real-world drug discovery applications. NIH.[Link]

  • Drug efficacy, potency, and selectivity | Intro to Pharmacology Class Notes. Fiveable.[Link]

  • Cell-based test for kinase inhibitors. INiTS.[Link]

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